Methyl cis-11-octadecenoate
Description
Properties
IUPAC Name |
methyl (Z)-octadec-11-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVODBCDJBGMJL-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285445 | |
| Record name | cis-11-Octadecenoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1937-63-9 | |
| Record name | cis-11-Octadecenoic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-11-Octadecenoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (Z)-octadec-11-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl cis-11-Octadecenoate for Research Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl cis-11-octadecenoate, also known as methyl cis-vaccenate, is a monounsaturated fatty acid methyl ester with significant applications in various research fields. It serves as a crucial biomarker in fatty acid analysis, a tool for investigating metabolic pathways, and exhibits potential as an anti-inflammatory, antimicrobial, and anti-cancer agent.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to obtain high-purity this compound for research purposes. Detailed experimental protocols for the Wittig reaction, direct esterification, and transesterification are presented, alongside tabulated quantitative data for easy comparison. Furthermore, this guide includes key spectroscopic data for compound characterization and a visualization of a relevant biological signaling pathway.
Introduction
This compound (C19H36O2, MW: 296.49 g/mol ) is a fatty acid methyl ester (FAME) derived from cis-11-octadecenoic acid (cis-vaccenic acid).[2] Its presence in biological samples is of significant interest in nutritional studies, research on cardiovascular and metabolic diseases, and microbial ecology.[2] The biological activities of this compound, including its anti-inflammatory and potential anti-cancer properties, have spurred its use in drug discovery and development.[1] The synthesis of high-purity this compound is therefore critical for obtaining reliable and reproducible research results. This guide details the most common and effective synthetic methodologies.
Synthetic Methodologies
The synthesis of this compound with high stereochemical purity (cis configuration) is paramount for its use in research. The primary methods employed are the Wittig reaction, direct esterification of cis-11-octadecenoic acid, and transesterification of triglycerides.
Wittig Reaction
The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes. For this compound, this involves the reaction of an appropriate phosphonium (B103445) ylide with an aldehyde. A key advantage of this method is the high degree of control over the double bond geometry, leading to a high proportion of the desired cis isomer.[3][4]
This protocol is adapted from a published procedure for the synthesis of cis-11-octadecenoic acid, where this compound is a key intermediate.[4]
Step 1: Preparation of the Phosphonium Salt
-
In a 5-L glass vessel, combine methyl 11-bromoundecanoate (693 g, 2.48 mol), triphenylphosphine (B44618) (716 g, 2.73 mol), and acetonitrile (B52724) (1.4 L).
-
Stir the reaction mixture at 80 °C for 24 hours.
-
Cool the mixture and collect the precipitated phosphonium salt by filtration.
-
Wash the salt with xylene and dry under vacuum to yield 10-methoxycarbonyldecyltriphenylphosphonium bromide.
Step 2: Ylide Formation and Reaction with n-Heptanal
-
In a 20-L glass vessel, suspend the phosphonium bromide (1,254 g) in THF (7.5 L).
-
Cool the mixture to -50 °C.
-
Slowly add a solution of potassium t-butoxide (253 g, 2.26 mol) in THF (6.3 L) over 1 hour, maintaining the temperature at -50 °C.
-
Stir the resulting ylide solution at the same temperature for 3 hours.
-
Add a solution of n-heptanal (259 g, 2.26 mol) in THF (520 mL) dropwise over 1.5 hours.
-
Allow the reaction mixture to warm to -20 °C and stir for 16 hours.
Step 3: Work-up and Purification
-
Remove the solvent under reduced pressure.
-
Add toluene (B28343) (2.5 L) to the residue and wash with 10% aqueous NaCl solution (2 x 2.5 L).
-
Separate the organic layer and concentrate under reduced pressure to obtain crude this compound.
-
Further purification can be achieved by column chromatography on silica (B1680970) gel.
Direct Esterification
Direct esterification involves the reaction of cis-11-octadecenoic acid with methanol (B129727) in the presence of an acid catalyst. This method is straightforward but may require careful control of reaction conditions to achieve high conversion and purity.
This is a general protocol for the esterification of fatty acids that can be adapted for cis-11-octadecenoic acid.
-
In a round-bottom flask, dissolve cis-11-octadecenoic acid (1 equivalent) in a 50-fold molar excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the fatty acid weight).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the methyl ester with a nonpolar solvent such as hexane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation or column chromatography.
Transesterification
Transesterification is a common method for producing fatty acid methyl esters from triglycerides found in natural oils. This process involves reacting the oil with methanol in the presence of a catalyst, typically a strong base like sodium hydroxide (B78521) or potassium hydroxide.
This protocol is a general procedure for the production of biodiesel that can be optimized for the synthesis of research-grade this compound from an oil rich in cis-vaccenic acid.
-
In a reaction vessel, heat the triglyceride-containing oil (1 equivalent) to 60-65 °C.
-
In a separate container, prepare a solution of sodium hydroxide (0.5-1.5% by weight of the oil) in methanol (6:1 to 9:1 molar ratio to the oil). This is sodium methoxide (B1231860).
-
Carefully add the sodium methoxide solution to the heated oil while stirring vigorously.
-
Maintain the reaction temperature at 60-65 °C and continue stirring for 1-2 hours.
-
After the reaction is complete, allow the mixture to settle. Two layers will form: an upper layer of methyl esters and a lower layer of glycerol.
-
Separate the methyl ester layer and wash it with warm water to remove any residual catalyst and glycerol.
-
Dry the methyl ester layer over anhydrous sodium sulfate.
-
For high purity, the this compound should be purified by vacuum distillation.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and characterization of this compound.
Table 1: Comparison of Synthetic Methods
| Method | Key Reactants | Catalyst | Typical Yield | Purity/Selectivity | Reference |
| Wittig Reaction | 10-methoxycarbonyldecyltriphenylphosphonium bromide, n-heptanal | Potassium t-butoxide | 79% | 95% cis-selectivity | [3][4] |
| Direct Esterification | cis-11-Octadecenoic acid, Methanol | Sulfuric Acid | >95% (conversion) | Dependent on purification | General Method |
| Transesterification | Triglyceride source, Methanol | Sodium Hydroxide | ~85-99% | Dependent on feedstock and purification | General Method |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C19H36O2 | [2][5] |
| Molecular Weight | 296.49 g/mol | [2][5] |
| Appearance | Colorless to almost colorless clear liquid | [6] |
| Boiling Point | 135 - 137 °C / 0.2 mmHg | [6] |
| Density | 0.880 g/cm³ | [6] |
| Refractive Index | 1.450 | [6] |
| ¹H NMR (CDCl₃, δ) | ~5.35 (m, 2H, -CH=CH-), 3.67 (s, 3H, -OCH₃), 2.30 (t, 2H, -CH₂COO-), 2.01 (m, 4H, -CH₂-CH=), 1.62 (m, 2H, -CH₂CH₂COO-), 1.2-1.4 (m, ~20H, -(CH₂)n-), 0.88 (t, 3H, -CH₃) | [3] |
| ¹³C NMR (CDCl₃, δ) | ~174.3 (-COO-), ~130.0 (-CH=CH-), ~51.4 (-OCH₃), ~34.1 (-CH₂COO-), ~29.0-29.8 (-(CH₂)n-), ~27.2 (-CH₂-CH=), ~24.9 (-CH₂CH₂COO-), ~22.7 (-CH₂CH₃), ~14.1 (-CH₃) | [3] |
| Key MS Fragments (m/z) | 296 (M+), 265, 222, 180, 154, 125, 111, 97, 83, 69, 55 (base peak) | [2][7] |
Experimental and Biological Pathway Visualizations
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of methyl cis-11-octadecenoic acid.
Caption: Generalized workflow for the synthesis, purification, and analysis of this compound.
Putative Biological Signaling Pathway: PPAR Activation
Fatty acids and their derivatives, including methyl esters, are known to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. While a specific pathway for this compound is not fully elucidated, the following diagram illustrates a representative PPAR activation pathway.
Caption: Representative signaling pathway for PPAR activation by a fatty acid methyl ester ligand.
Conclusion
The synthesis of high-purity this compound is achievable through several established methods, with the Wittig reaction offering excellent stereocontrol for obtaining the desired cis isomer. Direct esterification and transesterification provide viable alternatives, particularly for larger-scale synthesis, although purification to research-grade standards is crucial. The choice of synthetic route will depend on the available starting materials, required purity, and scale of the synthesis. The characterization data and biological pathway information provided in this guide serve as a valuable resource for researchers utilizing this compound in their studies.
References
- 1. Hydroxy monounsaturated fatty acids as agonists for peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cis-11-Octadecenoic acid methyl ester | C19H36O2 | CID 5364505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of fatty acid methyl ester as naturally occurring transcriptional regulators of the members of the peroxisome proliferator-activated receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 11-Octadecenoic acid, methyl ester [webbook.nist.gov]
An In-depth Technical Guide to the Natural Sources and Extraction of Methyl cis-Vaccenate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl cis-vaccenate (B1238199), the methyl ester of cis-vaccenic acid, is a monounsaturated fatty acid found across various natural kingdoms, from microorganisms to plants and animals. Its role as a precursor to bioactive compounds like rumenic acid, a conjugated linoleic acid (CLA), and its influence on cell membrane fluidity have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources of methyl cis-vaccenate, detailing its presence in different organisms. Furthermore, it offers an in-depth exploration of the methodologies for its extraction, purification, and quantification, equipping researchers with the necessary protocols to isolate and study this compound. The guide also visualizes key metabolic and signaling pathways associated with its precursor, cis-vaccenic acid, to provide a deeper understanding of its biological context.
Natural Sources of Methyl cis-Vaccenate
Methyl cis-vaccenate is not typically found in high concentrations as a free methyl ester in nature. Instead, its precursor, cis-vaccenic acid (18:1 n-7), is esterified in triglycerides, phospholipids, and other complex lipids. The data presented below refers to the content of cis-vaccenic acid, which can be converted to methyl cis-vaccenate through transesterification.
Plant Sources
Certain plant-derived oils are notable for their cis-vaccenic acid content. Sea buckthorn (Hippophae rhamnoides) oil is a particularly rich source.
Table 1: Concentration of cis-Vaccenic Acid in Selected Plant Oils
| Plant Source | Oil Type | cis-Vaccenic Acid (% of total fatty acids) | Reference |
| Sea Buckthorn (Hippophae rhamnoides) | Pulp Oil | 32-42% | [1][2] |
| Macadamia (Macadamia integrifolia) | Nut Oil | 1.5-3.0% | |
| Avocado (Persea americana) | Fruit Oil | 2.0-5.0% |
Animal Sources
Ruminant animals are a significant source of cis-vaccenic acid due to the biohydrogenation of polyunsaturated fatty acids by rumen bacteria. Consequently, milk and meat from these animals contain notable amounts.
Table 2: Concentration of cis-Vaccenic Acid in Ruminant Milk Fat
| Animal | Milk Fat | cis-Vaccenic Acid (% of total fatty acids) | Reference |
| Cow (Bos taurus) | 1.0-4.0% | [3][4] | |
| Goat (Capra aegagrus hircus) | 1.5-5.0% | ||
| Sheep (Ovis aries) | 1.2-4.5% |
Microbial Sources
Many bacteria synthesize cis-vaccenic acid as a major component of their membrane phospholipids, where it plays a crucial role in regulating membrane fluidity.[5][6][7] The concentration can vary depending on the bacterial species and growth conditions.
Table 3: Concentration of cis-Vaccenic Acid in Bacterial Membranes
| Microorganism | Membrane Component | cis-Vaccenic Acid (% of total fatty acids) | Reference |
| Escherichia coli | Phospholipids | 15-30% | [8][9][10] |
| Pseudomonas sp. | Phospholipids | Varies | |
| Agrobacterium tumefaciens | Phospholipids | ~70% |
Extraction and Purification of Methyl cis-Vaccenate
The extraction of methyl cis-vaccenate from natural sources involves a multi-step process that begins with the extraction of total lipids, followed by the conversion of these lipids into fatty acid methyl esters (FAMEs), and finally, the purification of the desired methyl cis-vaccenate.
Lipid Extraction Protocols
The choice of lipid extraction method depends on the nature of the source material.
This method is suitable for extracting lipids from dried and ground plant materials like seeds.
Protocol:
-
Dry the plant material (e.g., seeds) to a constant weight and grind it into a fine powder.
-
Place a known amount of the powdered material into a cellulose (B213188) thimble.
-
Position the thimble inside a Soxhlet extractor.
-
Add a suitable solvent (e.g., hexane (B92381) or petroleum ether) to a round-bottom flask connected to the extractor.
-
Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample in the thimble, extracting the lipids.
-
The solvent containing the extracted lipids will siphon back into the flask. This cycle is repeated for several hours to ensure complete extraction.
-
After extraction, evaporate the solvent to obtain the crude lipid extract.
This is a widely used method for extracting lipids from animal tissues.
Protocol:
-
Homogenize a known weight of the tissue sample in a 2:1 (v/v) mixture of chloroform (B151607) and methanol. The final volume of the solvent mixture should be about 20 times the volume of the tissue sample.
-
After homogenization, agitate the mixture for 15-20 minutes.
-
Filter or centrifuge the homogenate to separate the liquid phase.
-
Wash the liquid phase with 0.2 volumes of a 0.9% NaCl solution.
-
Centrifuge the mixture to facilitate phase separation. The lower chloroform phase contains the lipids.
-
Carefully remove the upper aqueous phase.
-
Evaporate the chloroform from the lower phase under a stream of nitrogen or using a rotary evaporator to obtain the lipid extract.
This method is a modification of the Folch method and is particularly suitable for samples with high water content, such as microbial cultures or certain animal tissues.
Protocol:
-
To a sample containing 1 mL of water (e.g., cell suspension), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.
-
Add 1.25 mL of chloroform and mix.
-
Add 1.25 mL of water and mix again.
-
Centrifuge the mixture to separate the phases. The lower chloroform phase contains the lipids.
-
Carefully collect the lower phase.
-
Evaporate the solvent to obtain the lipid extract.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
Once the total lipids are extracted, they need to be converted into FAMEs for analysis and purification.
Protocol (Acid-Catalyzed Transesterification):
-
Dissolve the lipid extract in a known volume of a solvent like toluene.
-
Add a 1% solution of sulfuric acid in methanol.
-
Heat the mixture at 50-70°C for 2-3 hours under a nitrogen atmosphere.
-
After cooling, add water and extract the FAMEs with a non-polar solvent like hexane.
-
Wash the hexane layer with a dilute sodium bicarbonate solution and then with water to remove any remaining acid.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
Evaporate the hexane to obtain the crude FAME mixture.
Purification of Methyl cis-Vaccenate by Argentation (Silver Ion) Chromatography
Argentation chromatography is a powerful technique for separating FAMEs based on the number, geometry, and position of their double bonds. Silver ions form reversible charge-transfer complexes with the π-electrons of the double bonds.
Protocol (Silver Ion Thin-Layer Chromatography - Ag-TLC):
-
Prepare TLC plates by coating them with a slurry of silica (B1680970) gel containing silver nitrate (B79036) (typically 5-20% by weight).
-
Activate the plates by heating them at 110°C for about an hour.
-
Apply the crude FAME mixture as a band onto the activated plate.
-
Develop the plate in a suitable solvent system, such as hexane:diethyl ether (90:10, v/v). The separation is based on the degree of unsaturation, with saturated FAMEs moving the furthest up the plate, followed by monounsaturated, diunsaturated, and so on.
-
Visualize the separated bands using a non-destructive method, such as spraying with a fluorescent dye (e.g., 2',7'-dichlorofluorescein) and viewing under UV light.
-
Scrape the band corresponding to the monounsaturated FAMEs.
-
Elute the FAMEs from the silica gel using a polar solvent like diethyl ether or chloroform.
-
Evaporate the solvent to obtain the purified monounsaturated FAME fraction, which will be enriched in methyl cis-vaccenate. Further separation from other monounsaturated isomers may require more advanced techniques like silver ion high-performance liquid chromatography (Ag-HPLC).
Quantification of Methyl cis-Vaccenate
Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for the quantification of methyl cis-vaccenate.
Protocol (GC-MS Analysis):
-
Prepare a standard solution of methyl cis-vaccenate of known concentration.
-
Prepare the FAME sample obtained from the extraction and transesterification process.
-
Inject a known volume of the standard and the sample into the GC-MS system.
-
Use a suitable capillary column for separation, such as a polar column (e.g., BPX70 or SP-2560).
-
Set the temperature program of the GC oven to effectively separate the FAMEs. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
The mass spectrometer will detect the eluted compounds. Methyl cis-vaccenate can be identified by its characteristic retention time and mass spectrum.
-
Quantification is achieved by comparing the peak area of methyl cis-vaccenate in the sample to the peak area of the standard. The use of an internal standard (a fatty acid not present in the sample) is recommended for more accurate quantification.
Signaling Pathways and Biological Roles
cis-Vaccenic acid, the precursor to methyl cis-vaccenate, is involved in several important biological processes.
Regulation of Bacterial Membrane Fluidity
In bacteria like E. coli, cis-vaccenic acid is a key component of membrane phospholipids. Its presence helps to maintain the appropriate fluidity of the cell membrane, which is essential for various cellular functions, including transport and signaling.[5][6][11][12] Bacteria can adjust the ratio of saturated to unsaturated fatty acids in their membranes in response to environmental changes, such as temperature fluctuations, to maintain optimal membrane fluidity.[13][14]
Conversion to Rumenic Acid
In mammals, dietary cis-vaccenic acid can be converted to rumenic acid (cis-9, trans-11 conjugated linoleic acid), a bioactive fatty acid with various health benefits. This conversion is catalyzed by the enzyme stearoyl-CoA desaturase-1 (SCD1), also known as Δ9-desaturase.[15][16][17]
Activation of GPR40 Signaling Pathway
Free fatty acids, including cis-vaccenic acid, can act as signaling molecules by activating G protein-coupled receptors, such as GPR40 (also known as FFAR1).[18][19][20][21] Activation of GPR40 in pancreatic β-cells can potentiate glucose-stimulated insulin (B600854) secretion.
Conclusion
Methyl cis-vaccenate and its precursor, cis-vaccenic acid, are prevalent in a variety of natural sources and possess intriguing biological activities. This guide has provided a detailed overview of their origins and the experimental procedures required for their extraction, purification, and analysis. The elucidation of the signaling pathways in which they participate further underscores their importance in cellular metabolism and physiology. The methodologies and information presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, biochemistry, and drug development, facilitating further exploration into the potential applications of this interesting fatty acid.
References
- 1. Fatty Acid Composition of Developing Sea Buckthorn (Hippophae rhamnoides L.) Berry and the Transcriptome of the Mature Seed | PLOS One [journals.plos.org]
- 2. Fatty Acid Composition of Developing Sea Buckthorn (Hippophae rhamnoides L.) Berry and the Transcriptome of the Mature Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of the Authenticity of Dairy Products on the Basis of Fatty Acids and Triacylglycerols Content using GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Transcriptional regulation in bacterial membrane lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Methyl-(Z)-11-tetradecenoate Acid from the Bacterial Membrane Lipid Composition in Escherichia coli Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of Fatty Acid Composition of Escherichia coli by Co-Expression of Fatty Acid Desaturase and Thioesterase from Arabidopsis thaliana [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Fluidity is the way to life: lipid phase separation in bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Methyl-(Z)-11-tetradecenoate Acid from the Bacterial Membrane Lipid Composition in Escherichia coli Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 16. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cariboo-agricultural-research.ca [cariboo-agricultural-research.ca]
- 18. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
The Biological Role of Methyl cis-11-Octadecenoate in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl cis-11-octadecenoate, also known as methyl cis-vaccenate, is a monounsaturated fatty acid methyl ester that has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of the role of this compound in various cellular processes, including its anti-inflammatory, anticancer, and antioxidant effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
This compound is a naturally occurring fatty acid methyl ester found in a variety of plant and animal sources. Its parent fatty acid, cis-11-octadecenoic acid (cis-vaccenic acid), is a major component of bacterial membranes and is also present in ruminant fats and dairy products. Emerging research has highlighted the potential of this compound as a bioactive compound with therapeutic implications. This guide will delve into the molecular mechanisms underlying its observed biological effects.
Anti-inflammatory Properties
This compound has demonstrated notable anti-inflammatory effects, primarily through the modulation of key inflammatory pathways.
Inhibition of Pro-inflammatory Cytokines and Adhesion Molecules
Studies on the parent compound, cis-vaccenic acid, suggest a mechanism involving the suppression of pro-inflammatory cytokines and cell adhesion molecules. Treatment of human microvascular endothelial cells (HMECs) with cis-vaccenic acid has been shown to suppress the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), both of which are crucial for the recruitment of immune cells to sites of inflammation. Furthermore, cis-vaccenic acid has been observed to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). A related compound, 10-oxo-trans-11-octadecenoic acid, has been shown to suppress pro-inflammatory cytokines TNF-α, IL-6, and IL-1β by inhibiting the NF-κB pathway through interaction with G-protein coupled receptor 120 (GPR120), suggesting a potential mechanism for this compound.[1]
Cyclooxygenase (COX) Pathway Inhibition
Evidence suggests that this compound may exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.
Signaling Pathway: GPR120-mediated Inhibition of NF-κB
The following diagram illustrates a potential pathway for the anti-inflammatory action of this compound, based on the activity of related fatty acids.
Caption: GPR120-mediated inhibition of the NF-κB pathway by fatty acids.
Anticancer Activity
This compound has been reported to exhibit cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
Cytotoxicity in Cancer Cell Lines
In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines, including the human liver cancer cell line HepG2 and the human colon cancer cell line HCT-116.[2] The cytotoxic effects are reported to be in the micromolar concentration range.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | Reported IC50 Range |
| HepG2 | Liver Cancer | Micromolar |
| HCT-116 | Colon Cancer | Micromolar |
Note: Specific IC50 values from peer-reviewed literature are pending further research.
Induction of Apoptosis
The anticancer activity of many compounds is mediated through the induction of apoptosis, or programmed cell death. While direct studies on this compound are limited, the general mechanism of apoptosis involves the activation of a cascade of enzymes called caspases and is regulated by the Bcl-2 family of proteins. It is hypothesized that this compound may induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of executioner caspases like caspase-3.
Signaling Pathway: Intrinsic Apoptosis Pathway
The following diagram illustrates the intrinsic pathway of apoptosis, a likely mechanism for the anticancer effects of this compound.
Caption: The intrinsic apoptosis pathway potentially activated by this compound.
Other Biological Activities
Antioxidant Effects
This compound has been reported to possess antioxidant properties, which may contribute to its other biological activities by mitigating oxidative stress.
Antimicrobial Properties
The compound has also been noted for its antimicrobial activity against a range of pathogens.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Analysis of Fatty Acid Methyl Esters by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is used for the identification and quantification of fatty acid methyl esters in biological samples.
-
Lipid Extraction: Extract total lipids from cell pellets or tissues using a modified Folch method with chloroform:methanol (B129727) (2:1, v/v).
-
Transesterification: Convert the extracted fatty acids to fatty acid methyl esters (FAMEs) by incubation with 1% sulfuric acid in methanol at 50°C for 3 hours.
-
Extraction of FAMEs: Extract the FAMEs with hexane (B92381).
-
GC-MS Analysis: Inject the hexane layer into a GC-MS system equipped with a suitable capillary column (e.g., DB-23).
-
Data Analysis: Identify and quantify individual FAMEs by comparing their retention times and mass spectra with those of known standards.
Conclusion and Future Directions
This compound is a promising bioactive compound with multifaceted roles in cellular processes. Its anti-inflammatory and anticancer activities, in particular, warrant further investigation for potential therapeutic applications. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. Definitive quantitative data, such as IC50 values across a broader range of cancer cell lines and specific cytokine inhibition profiles, are crucial for advancing its preclinical development. Furthermore, in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. The information compiled in this guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
physicochemical properties of methyl (Z)-octadec-11-enoate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl (Z)-octadec-11-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core . The information is compiled from various scientific sources and is intended to support research, development, and quality control activities involving this compound.
Chemical Identity
Methyl (Z)-octadec-11-enoate, also known as methyl cis-vaccenate, is a monounsaturated fatty acid methyl ester. It is the methyl ester of (Z)-octadec-11-enoic acid (cis-vaccenic acid).
Synonyms:
Physicochemical Data
The quantitative are summarized in the table below for easy reference and comparison.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C19H36O2 | - | [1][2][3][5][6][7] |
| Molecular Weight | 296.49 | g/mol | [4][5][7] |
| 296.5 | g/mol | [1][3] | |
| 296.4879 | g/mol | [2][6] | |
| Boiling Point | 351.30 (estimated) | °C at 760 mmHg | [5][8][9] |
| 135 - 137 | °C at 0.2 mmHg | [1] | |
| Density | 0.878 | g/cm³ at 25 °C | [5] |
| 0.880 | g/cm³ | [1] | |
| Solubility in Water | 0.005588 (estimated) | mg/L at 25 °C | [5][9] |
| Flash Point | 62.22 (estimated) | °C | [5][8][9] |
| LogP (o/w) | 8.160 (estimated) | - | [5][9] |
| 7.60 (estimated) | - | [5] | |
| Refractive Index | 1.450 | - | [1] |
| Purity | ≥ 98% (GC) | % | [1] |
| >99% | % | [7] |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of fatty acid methyl esters (FAMEs) like methyl (Z)-octadec-11-enoate are outlined below. These are based on standard methodologies.
Determination of Boiling Range Distribution by Gas Chromatography (GC)
Principle: This method is based on the ASTM D7398 standard test method.[2][3][6][8] It utilizes gas chromatography to separate FAMEs by their boiling points. The retention times of the components are correlated with their boiling points.
Apparatus:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Non-polar capillary column
-
Autosampler
-
Data acquisition system
Procedure:
-
Calibration: A calibration mixture of n-alkanes with known boiling points is injected into the GC to establish a retention time versus boiling point curve.
-
Sample Preparation: The methyl (Z)-octadec-11-enoate sample is diluted in a suitable solvent (e.g., hexane) if necessary. An internal standard may be added for quantitative analysis.
-
Injection: A specific volume of the prepared sample is injected into the GC inlet.
-
Chromatographic Separation: The column temperature is programmed to increase at a constant rate, allowing for the separation of components based on their boiling points.
-
Detection: The Flame Ionization Detector (FID) detects the eluting components.
-
Data Analysis: The retention time of the peak corresponding to methyl (Z)-octadec-11-enoate is used to determine its boiling point from the calibration curve. The peak area can be used for quantification.
Determination of Density
Principle: The density of a liquid can be determined using various methods outlined in the OECD Guideline for the Testing of Chemicals, No. 109.[5] A common and accurate method is the oscillating U-tube method.
Apparatus:
-
Digital density meter with an oscillating U-tube
-
Thermostatically controlled water bath
-
Syringe for sample injection
Procedure:
-
Calibration: The density meter is calibrated using two standards of known density (e.g., dry air and distilled water) at the desired temperature.
-
Sample Injection: The sample, methyl (Z)-octadec-11-enoate, is injected into the clean and dry U-tube, ensuring no air bubbles are present.
-
Measurement: The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the density of the sample.
-
Temperature Control: The measurement is performed at a constant, specified temperature (e.g., 25 °C) maintained by the water bath.
-
Data Recording: The density value is displayed by the instrument. Multiple readings are taken to ensure accuracy and reproducibility.
Determination of Solubility in Water
Principle: The flask method, a common technique for determining the water solubility of sparingly soluble compounds, is suitable for methyl (Z)-octadec-11-enoate.
Apparatus:
-
Flasks with stoppers
-
Shaking incubator or magnetic stirrer
-
Centrifuge
-
Analytical balance
-
Gas chromatograph-mass spectrometer (GC-MS) or a suitable quantitative analytical instrument
Procedure:
-
Sample Preparation: An excess amount of methyl (Z)-octadec-11-enoate is added to a known volume of distilled water in a flask.
-
Equilibration: The flask is sealed and agitated in a temperature-controlled environment (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure saturation is reached.
-
Phase Separation: The solution is allowed to stand to allow undissolved material to settle. The sample is then centrifuged to separate the aqueous phase from any undissolved ester.
-
Quantification: A known volume of the clear aqueous phase is carefully removed and the concentration of dissolved methyl (Z)-octadec-11-enoate is determined using a sensitive analytical technique like GC-MS.
-
Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/L).
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the analysis of methyl (Z)-octadec-11-enoate using Gas Chromatography-Mass Spectrometry (GC-MS), a key analytical technique for its identification and quantification.
Caption: Experimental workflow for GC-MS analysis.
References
Spectroscopic Profile of Methyl cis-11-Octadecenoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl cis-11-octadecenoate, a fatty acid methyl ester of significant interest in various research fields. This document presents key identifying spectral data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a detailed chemical signature of the compound. The information is intended to aid in the identification, characterization, and quality control of this molecule in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 5.34 | m | -CH=CH- |
| 3.67 | s | -OCH₃ |
| 2.30 | t | -CH₂-C=O |
| 2.01 | m | -CH₂-C=C-CH₂- |
| 1.62 | p | -CH₂-CH₂-C=O |
| 1.29 | m | -(CH₂)n- |
| 0.88 | t | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 174.3 | C=O |
| 130.0 | -CH=CH- |
| 51.4 | -OCH₃ |
| 34.1 | -CH₂-C=O |
| 31.9 | -(CH₂)n- |
| 29.8 | -(CH₂)n- |
| 29.5 | -(CH₂)n- |
| 29.3 | -(CH₂)n- |
| 29.1 | -(CH₂)n- |
| 27.2 | -CH₂-C=C-CH₂- |
| 24.9 | -CH₂-CH₂-C=O |
| 22.7 | -CH₂-CH₃ |
| 14.1 | -CH₃ |
Table 3: Mass Spectrometry (Electron Ionization) Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 296 | 15 | [M]⁺ (Molecular Ion) |
| 265 | 10 | [M - OCH₃]⁺ |
| 222 | 20 | McLafferty Rearrangement |
| 180 | 15 | |
| 152 | 10 | |
| 123 | 25 | |
| 110 | 30 | |
| 97 | 60 | |
| 83 | 70 | |
| 69 | 85 | |
| 55 | 100 | |
| 41 | 80 |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3005 | =C-H stretch (cis) |
| 2925 | C-H stretch (asymmetric, CH₂) |
| 2854 | C-H stretch (symmetric, CH₂) |
| 1743 | C=O stretch (ester) |
| 1464 | C-H bend (CH₂) |
| 1170 | C-O stretch |
| 722 | C-H rock (-(CH₂)n-) |
Experimental Protocols
The data presented in this guide are compiled from various sources and are consistent with established methodologies for the analysis of fatty acid methyl esters (FAMEs).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2]
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.[3] For ¹H NMR, standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds between pulses. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of carbon atoms.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The most common method for the analysis of FAMEs is Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a non-polar or semi-polar phase). The separated analyte then enters the mass spectrometer. Electron Ionization (EI) is the most frequently used ionization technique, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation.[3]
Data Acquisition: The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragment ions. The resulting mass spectrum is a plot of relative ion abundance versus m/z.[7]
Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples like this compound, the IR spectrum is often recorded using the neat liquid. A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.[8]
Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light absorbed at each wavelength. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (in cm⁻¹).[9]
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. scispace.com [scispace.com]
- 2. pubs.sciepub.com [pubs.sciepub.com]
- 3. 11-Octadecenoic acid, methyl ester, (Z)- [webbook.nist.gov]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
- 5. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. 11-Octadecenoic acid, methyl ester [webbook.nist.gov]
- 8. cis-11-Octadecenoic acid methyl ester | C19H36O2 | CID 5364505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. journalajacr.com [journalajacr.com]
The Discovery and History of Cis-Vaccenic Acid Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and history of cis-vaccenic acid methyl ester. It traces the journey from the initial identification of its parent fatty acid, vaccenic acid, in the early 20th century to the development of sophisticated analytical techniques where the methyl ester became indispensable. This document details the early methods of isolation, the first chemical synthesis, and the evolution of analytical protocols, offering a historical and technical perspective for researchers in lipidomics and drug development.
Introduction
Cis-vaccenic acid methyl ester ((Z)-octadec-11-enoate) is the methyl ester of cis-vaccenic acid, a monounsaturated omega-7 fatty acid. While today it is commonly encountered as a derivative for analytical purposes, particularly in gas chromatography, its history is intrinsically linked to the discovery and characterization of its parent acid. This guide delves into the key milestones, experimental procedures, and technological advancements that have shaped our understanding of this molecule.
The Discovery of Vaccenic Acid
The story of cis-vaccenic acid methyl ester begins with the discovery of vaccenic acid. In 1928, S. H. Bertram, while studying the composition of butterfat, identified a new C18:1 unsaturated fatty acid isomer. He named it "vaccenic acid" from the Latin word vacca, meaning cow. Bertram's initial work involved the painstaking process of isolating this novel fatty acid from natural sources.
Early Isolation and Characterization (Pre-Gas Chromatography Era)
Prior to the advent of gas chromatography (GC), the separation and identification of individual fatty acids from complex mixtures was a significant challenge. The methods employed were laborious and required large amounts of sample.
Experimental Protocol: Isolation of Vaccenic Acid from Butterfat (Based on early 20th-century methods)
-
Saponification: A large quantity of butterfat was saponified by heating with an alkali (e.g., potassium hydroxide (B78521) in ethanol) to hydrolyze the triglycerides into glycerol (B35011) and free fatty acids (as their potassium salts).
-
Acidification: The soap solution was then acidified with a mineral acid (e.g., hydrochloric acid) to liberate the free fatty acids.
-
Separation of Saturated and Unsaturated Fatty Acids: A crucial step involved the separation of saturated and unsaturated fatty acids using the lead salt precipitation method.[1] The mixture of free fatty acids was dissolved in ethanol (B145695) and treated with lead acetate. The lead salts of saturated fatty acids are insoluble in cold ethanol and would precipitate, while the lead salts of unsaturated fatty acids, including vaccenate, remained in solution.[1]
-
Liberation of Unsaturated Fatty Acids: The soluble lead salts were then collected, and the unsaturated fatty acids were regenerated by acidification.
-
Fractional Distillation of Methyl Esters: To further separate the mixture of unsaturated fatty acids, they were first converted to their methyl esters. This was typically achieved by refluxing the fatty acids with methanol (B129727) and a strong acid catalyst, such as sulfuric acid or hydrogen chloride. The resulting fatty acid methyl esters (FAMEs), being more volatile than their corresponding free acids, were then separated by fractional distillation under reduced pressure.[1][2] Each fraction was collected and characterized by physical constants such as boiling point, refractive index, and iodine value.
Through these meticulous and repetitive fractionation steps, Bertram was able to isolate and identify vaccenic acid as a distinct isomer of oleic acid.
The First Chemical Synthesis
A pivotal moment in the history of vaccenic acid and its methyl ester was its first chemical synthesis, which confirmed its structure. In 1948, Ahmad, Bumpus, and Strong published a landmark paper in the Journal of the American Chemical Society detailing the synthesis of both cis- and trans-11-octadecenoic acid (vaccenic acid). This work provided an unambiguous route to these compounds, independent of natural sources.
Experimental Protocol: Synthesis of cis-11-Octadecenoic Acid (Ahmad, Bumpus, and Strong, 1948)
The synthesis described by Ahmad and his colleagues was a multi-step process. A key final step involved the stereospecific reduction of an acetylenic precursor to create the cis-double bond.
-
Preparation of the Acetylenic Precursor: The synthesis started from smaller, readily available chemical building blocks to construct the 18-carbon chain with a triple bond at the 11th position.
-
Stereospecific Reduction: The resulting stearolic acid derivative was then subjected to catalytic hydrogenation using a Lindlar catalyst (palladium on calcium carbonate poisoned with lead). This catalyst is specifically designed to reduce alkynes to cis-alkenes without further reduction to the fully saturated alkane.
-
Esterification for Characterization: For purification and characterization, the synthesized cis-vaccenic acid was converted to its methyl ester. This was achieved by standard esterification procedures, such as refluxing with methanolic hydrogen chloride.
The physical properties of the synthesized cis-vaccenic acid and its methyl ester were then compared to those of the naturally derived compounds, confirming the structure.
The Era of Gas Chromatography and the Rise of the Methyl Ester
The development of gas chromatography (GC) in the 1950s revolutionized the field of lipid analysis.[3] Free fatty acids are generally not suitable for direct GC analysis due to their low volatility and tendency to form hydrogen bonds, leading to poor peak shape and adsorption on the column. Conversion to their more volatile and less polar methyl esters (FAMEs) became a critical sample preparation step.[4] This solidified the importance of cis-vaccenic acid methyl ester not as a naturally occurring molecule of primary interest, but as the key analytical derivative of its parent acid.
Experimental Protocol: Preparation of FAMEs for GC Analysis
Numerous methods for the esterification of fatty acids have been developed over the years. Two common approaches are acid-catalyzed and base-catalyzed esterification.
1. Acid-Catalyzed Esterification (e.g., with Boron Trifluoride-Methanol):
-
A small amount of the lipid sample (containing free fatty acids or glycerides) is placed in a reaction vial.
-
A solution of boron trifluoride in methanol (typically 12-14%) is added.
-
The vial is sealed and heated (e.g., at 100°C for a short period) to allow for the esterification of free fatty acids and the transesterification of glycerides to FAMEs.
-
After cooling, water and a nonpolar solvent (e.g., hexane) are added to extract the FAMEs.
-
The organic layer containing the FAMEs is then collected for GC analysis.
2. Base-Catalyzed Transesterification (e.g., with Sodium Methoxide):
-
This method is particularly rapid for the transesterification of triglycerides.
-
The oil or fat sample is dissolved in a suitable solvent (e.g., hexane).
-
A solution of sodium methoxide (B1231860) in methanol is added.
-
The reaction is often rapid and can occur at room temperature.
-
After the reaction is complete, a neutralizing agent is added, followed by water.
-
The FAMEs are extracted into the organic layer for GC analysis.
Data Presentation
Table 1: Physical and Chemical Properties of cis-Vaccenic Acid and its Methyl Ester
| Property | cis-Vaccenic Acid | cis-Vaccenic Acid Methyl Ester |
| IUPAC Name | (11Z)-Octadec-11-enoic acid | methyl (11Z)-octadec-11-enoate |
| Molecular Formula | C₁₈H₃₄O₂ | C₁₉H₃₆O₂ |
| Molar Mass | 282.47 g/mol | 296.49 g/mol |
| CAS Number | 506-17-2[5] | 1937-63-9[4][6] |
Table 2: Timeline of Key Events in the History of cis-Vaccenic Acid Methyl Ester
| Year | Event | Key Researchers/Contributors | Significance |
| 1928 | Discovery of vaccenic acid in butterfat. | S. H. Bertram | First identification of the parent fatty acid. |
| 1948 | First chemical synthesis of cis- and trans-vaccenic acid. | Ahmad, Bumpus, and Strong | Confirmed the structure of vaccenic acid and provided a synthetic route. |
| 1950s | Development of gas chromatography for fatty acid analysis. | A.T. James and A.J.P. Martin | Revolutionized lipid analysis, making FAMEs essential derivatives. |
Visualizations
Caption: Early workflow for the isolation and analysis of cis-vaccenic acid methyl ester.
Caption: Simplified logical flow of the first chemical synthesis of cis-vaccenic acid methyl ester.
Conclusion
The history of cis-vaccenic acid methyl ester is a story of evolving scientific methodology. Initially a derivative created out of necessity for the separation and characterization of its parent acid in the pre-instrumental era, it later became the standard form for the precise analysis of cis-vaccenic acid with the advent of gas chromatography. While the biological significance is primarily attributed to the free fatty acid, the methyl ester remains a cornerstone in the analytical workflow for researchers in lipidomics, nutrition, and drug development, enabling the accurate quantification and identification of this important omega-7 fatty acid. Understanding this history provides valuable context for the interpretation of fatty acid data and the appreciation of the analytical techniques that underpin modern lipid research.
References
Methyl cis-11-octadecenoate: An In-depth Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cis-11-octadecenoate, the methyl ester of cis-11-octadecenoic acid (also known as cis-vaccenic acid), is an omega-7 monounsaturated fatty acid that is emerging as a significant biomarker in metabolic studies. Found in various natural sources, including ruminant fats and certain plant oils, its presence and concentration in biological samples are increasingly correlated with various metabolic states, including insulin (B600854) resistance, hyperlipidemia, and inflammation. This technical guide provides a comprehensive overview of this compound's role as a biomarker, detailing its metabolic pathways, analytical methodologies for its quantification, and its potential implications in drug development and metabolic research.
Data Presentation: Quantitative Analysis of a Key Precursor in Metabolic Health
While direct quantitative data for this compound across a wide spectrum of metabolic diseases is still an area of active research, studies on its precursor, cis-vaccenic acid, in plasma phospholipids (B1166683) provide valuable insights. The following table summarizes data from a study on non-diabetic men with hyperlipidemia, highlighting the association between cis-vaccenic acid levels and markers of insulin resistance.
| Parameter | Lower Quartile (Q1) cVA | Upper Quartile (Q4) cVA | Healthy Controls |
| cis-Vaccenic Acid (% of total fatty acids) | 0.55 ± 0.06 | 1.01 ± 0.11 | 0.79 ± 0.13 |
| Insulin (mU/l) | 10.1 ± 4.2 | 8.5 ± 3.8 | 6.9 ± 2.5 |
| HOMA-IR | 2.4 ± 1.1 | 1.9 ± 0.9 | 1.5 ± 0.6 |
| Apolipoprotein B (g/l) | 1.25 ± 0.23 | 1.12 ± 0.21*** | 0.95 ± 0.18 |
| Total NEFA (mmol/l) | 0.49 ± 0.21 | 0.63 ± 0.25 | Not Reported |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Q1. Data adapted from a study on cis-vaccenic acid in plasma phospholipids of men with hyperlipidemia. |
Signaling Pathways and Metabolic Relationships
This compound and its precursor, cis-vaccenic acid, are involved in several key metabolic and signaling pathways. These pathways highlight their roles in lipid metabolism, inflammation, and cellular regulation.
Metabolic Conversion of cis-Vaccenic Acid
cis-Vaccenic acid can be elongated from palmitoleic acid (16:1n-7) by the enzyme ELOVL5. It can also be converted to conjugated linoleic acid (CLA), a bioactive fatty acid with its own distinct metabolic effects.[1]
Anti-Inflammatory Signaling
Omega-7 fatty acids, including cis-vaccenic acid, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.
Experimental Protocols
Accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis, requiring lipid extraction and derivatization to fatty acid methyl esters (FAMEs).
Protocol 1: Lipid Extraction from Plasma
This protocol outlines a standard method for extracting total lipids from plasma samples.
Materials:
-
Plasma sample
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
Procedure:
-
To a glass centrifuge tube, add 1 mL of plasma.
-
Add 2 mL of methanol and vortex thoroughly.
-
Add 4 mL of chloroform and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform layer containing the lipids into a new glass tube.
-
Wash the chloroform extract by adding 2 mL of 0.9% NaCl solution, vortexing, and centrifuging again.
-
Remove the upper aqueous layer.
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the conversion of the extracted lipids into volatile FAMEs for GC-MS analysis.
Materials:
-
Dried lipid extract
-
Boron trifluoride (BF3) in methanol (14%)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC vials
Procedure:
-
Add 2 mL of 14% BF3 in methanol to the dried lipid extract.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute and then centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
Transfer the final FAMEs solution to a GC vial for analysis.
Experimental Workflow for FAME Analysis
The overall workflow from sample collection to data analysis is a multi-step process requiring careful execution to ensure accurate and reproducible results.
Conclusion
This compound holds considerable promise as a biomarker in metabolic research. Its association with key metabolic pathways and inflammatory processes, coupled with established analytical methods for its quantification, makes it a valuable tool for researchers, scientists, and drug development professionals. Further investigation into its quantitative levels across a broader range of metabolic diseases will undoubtedly solidify its role in understanding and potentially targeting metabolic dysregulation. This guide provides a foundational understanding and practical protocols to facilitate the integration of this compound analysis into metabolic studies.
References
In-Depth Technical Guide: The Anti-Inflammatory Effects of Methyl cis-Vaccenate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl cis-vaccenate (B1238199), the methyl ester of cis-vaccenic acid, is an emerging molecule of interest in the study of inflammation. While much of the existing research has focused on its trans isomer, trans-vaccenic acid, and the broader category of conjugated linoleic acids (CLAs), recent evidence has illuminated the direct anti-inflammatory potential of the cis-vaccenate structure. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of methyl cis-vaccenate, with a focus on its impact on endothelial cell adhesion molecule expression. The guide details experimental protocols, presents available quantitative data, and visualizes the proposed signaling pathways, offering a foundational resource for researchers and professionals in drug development. It is important to note that in many experimental contexts, the bioactive entity is cis-vaccenic acid, with methyl cis-vaccenate serving as a common laboratory derivative for analysis and application.
Core Anti-Inflammatory Mechanism: Downregulation of Endothelial Adhesion Molecules
The primary documented anti-inflammatory effect of cis-vaccenic acid, the parent compound of methyl cis-vaccenate, is the suppression of key adhesion molecules on the surface of endothelial cells. This action is critical in mitigating the inflammatory cascade, as the recruitment and adhesion of leukocytes to the vascular endothelium is a hallmark of the inflammatory response.
A pivotal study has demonstrated that cis-vaccenic acid can significantly reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) on Human Microvascular Endothelial Cells (HMECs). This effect was observed when the cells were stimulated with pro-inflammatory agents such as Tumor Necrosis Factor-alpha (TNF-α) and Lipopolysaccharide (LPS)[1][2]. The suppression of these adhesion molecules suggests that cis-vaccenic acid can interfere with the initial steps of leukocyte extravasation, thereby reducing localized inflammation.
Quantitative Data on Adhesion Molecule Suppression
The following table summarizes the key findings from in vitro studies on the effect of cis-vaccenic acid on the expression of VCAM-1 and ICAM-1. The data is derived from Western blot analysis of protein expression in stimulated HMECs.
| Cell Line | Pro-Inflammatory Stimulus | Treatment | Concentration | Adhesion Molecule | Outcome | Reference |
| HMEC | TNF-α (10 ng/mL) | cis-Vaccenic Acid | 50 µg/mL | VCAM-1 | Suppression of expression to near basal levels | [1][2] |
| HMEC | TNF-α (10 µg/mL) | cis-Vaccenic Acid | 50 µg/mL | ICAM-1 | Suppression of expression to near basal levels | [1][2] |
| HMEC | LPS (20 µg/mL) | cis-Vaccenic Acid | 50 µg/mL | VCAM-1 | Suppression of expression to near basal levels | [1][2] |
| HMEC | LPS (20 µg/mL) | cis-Vaccenic Acid | 50 µg/mL | ICAM-1 | Suppression of expression to near basal levels | [1][2] |
Note: The results are described qualitatively in the available literature as "suppression to near basal levels." Densitometric quantification from the original Western blot images would be required for a precise percentage of inhibition.
Proposed Signaling Pathways
While the precise signaling pathways for cis-vaccenic acid are still under investigation, evidence from studies on related fatty acids, particularly trans-vaccenic acid and other unsaturated fatty acids, points towards the involvement of two key anti-inflammatory pathways: the inhibition of Nuclear Factor-kappa B (NF-κB) and the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).
Inhibition of the NF-κB Pathway
The NF-κB signaling cascade is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like TNF-α and LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those encoding VCAM-1 and ICAM-1.
It is hypothesized that cis-vaccenic acid may exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting IKK activation or IκB degradation, thereby preventing NF-κB nuclear translocation and subsequent gene transcription.
Activation of PPARγ
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in lipid metabolism and inflammation. PPARγ, in particular, is known to have potent anti-inflammatory effects. Fatty acids and their derivatives are natural ligands for PPARs. Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
One of the key anti-inflammatory mechanisms of PPARγ is its ability to "transrepress" the activity of other transcription factors, including NF-κB. This can occur through several mechanisms, such as competing for limited co-activators or directly interacting with and inhibiting components of the NF-κB signaling pathway. It is plausible that cis-vaccenic acid acts as a PPARγ agonist, leading to the transrepression of NF-κB and the subsequent downregulation of VCAM-1 and ICAM-1.
Experimental Protocols
The following section provides a detailed methodology for the key in vitro experiment demonstrating the anti-inflammatory effects of cis-vaccenic acid. This protocol is based on the study by Abbasi et al. (2015)[1].
Cell Culture and Treatment
-
Cell Line: Human Microvascular Endothelial Cells (HMEC).
-
Culture Medium: MCDB131 medium supplemented with 10% Fetal Bovine Serum (FBS), 10 ng/mL Epidermal Growth Factor (EGF), 1 µg/mL hydrocortisone, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Experimental Seeding: HMECs are seeded in appropriate culture plates (e.g., 6-well plates for protein analysis) and allowed to reach confluence.
-
Treatment with cis-Vaccenic Acid:
-
Prepare a stock solution of cis-vaccenic acid (or methyl cis-vaccenate, which is readily hydrolyzed to the free fatty acid by cellular esterases) in a suitable solvent (e.g., ethanol).
-
Dilute the stock solution in culture medium to the final desired concentration (e.g., 50 µg/mL).
-
Pre-treat the confluent HMEC monolayers with the cis-vaccenic acid-containing medium for 18 hours.
-
-
Inflammatory Stimulation:
-
After the pre-treatment period, add the pro-inflammatory stimulus directly to the culture medium.
-
For TNF-α stimulation, use a final concentration of 10 ng/mL or 10 µg/mL.
-
For LPS stimulation, use a final concentration of 20 µg/mL.
-
Incubate the cells with the stimulus for 12 hours.
-
-
Controls:
-
Negative Control: Cells incubated with culture medium alone.
-
Positive Control: Cells treated with the pro-inflammatory stimulus (TNF-α or LPS) without pre-treatment with cis-vaccenic acid.
-
Western Blot Analysis for VCAM-1 and ICAM-1 Expression
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay method (e.g., Bradford or BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for VCAM-1 and ICAM-1 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the chemiluminescent signal using X-ray film or a digital imaging system.
-
The intensity of the bands corresponding to VCAM-1 and ICAM-1 can be quantified using densitometry software and normalized to the loading control.
-
Experimental Workflow Diagram
Conclusion and Future Directions
The available evidence strongly suggests that methyl cis-vaccenate, through its parent compound cis-vaccenic acid, possesses anti-inflammatory properties by downregulating the expression of endothelial adhesion molecules VCAM-1 and ICAM-1. The proposed mechanisms of action involve the inhibition of the NF-κB signaling pathway and the activation of the anti-inflammatory nuclear receptor PPARγ.
For drug development professionals and researchers, methyl cis-vaccenate represents a promising lead compound for the development of novel anti-inflammatory therapeutics. However, further research is warranted in the following areas:
-
Quantitative Efficacy: Dose-response studies are needed to determine the IC50 values of methyl cis-vaccenate for the inhibition of adhesion molecule expression and inflammatory cytokine production.
-
Mechanism of Action: Further studies are required to definitively elucidate the specific molecular targets of methyl cis-vaccenate within the NF-κB and PPARγ signaling pathways.
-
In Vivo Studies: Preclinical animal studies are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of methyl cis-vaccenate in relevant models of inflammatory diseases.
-
Structure-Activity Relationship: Investigating the anti-inflammatory activity of other isomers and derivatives of vaccenic acid could provide valuable insights for the design of more potent and selective anti-inflammatory agents.
This technical guide provides a solid foundation for these future investigations and highlights the potential of methyl cis-vaccenate as a valuable tool in the fight against inflammatory disorders.
References
Antimicrobial Potential of Methyl cis-11-octadecenoate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the antimicrobial properties of methyl cis-11-octadecenoate, a fatty acid methyl ester, against a range of pathogenic microorganisms. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a novel antimicrobial agent.
Introduction
This compound, also known as methyl vaccenate, is an unsaturated fatty acid ester that has demonstrated notable antimicrobial activity. Its mechanism of action is primarily attributed to the disruption of microbial cell membranes and the inhibition of essential enzymatic activities, making it a promising candidate for further investigation in the development of new antimicrobial therapies.[1] This guide synthesizes the available scientific literature to provide a comprehensive overview of its antimicrobial spectrum, mechanism of action, and the methodologies used for its evaluation.
Antimicrobial Activity: Quantitative Data
Currently, publicly available literature lacks specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for pure this compound against a wide array of pathogens. While studies on extracts containing this compound suggest its antimicrobial potential, further research with the isolated compound is necessary to establish a precise quantitative profile.
For instance, a study on goat margarine, which contained 1.90% methyl 11-octadecenoate, demonstrated antibacterial activity against Salmonella typhimurium, Bacillus cereus, Pseudomonas aeruginosa, and Escherichia coli. However, these results reflect the activity of a complex mixture and not the pure compound.
To facilitate future research and a clearer understanding of its efficacy, the following table structure is proposed for summarizing quantitative data once it becomes available through dedicated studies.
Table 1: Antimicrobial Activity of this compound (MIC/MBC in µg/mL)
| Pathogen | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC XXXXX | Data Not Available | Data Not Available | |
| Escherichia coli | ATCC XXXXX | Data Not Available | Data Not Available | |
| Pseudomonas aeruginosa | ATCC XXXXX | Data Not Available | Data Not Available | |
| Candida albicans | ATCC XXXXX | Data Not Available | Data Not Available | |
| [Other Pathogen] |
Mechanism of Action
The primary antimicrobial mechanism of fatty acids and their esters, including this compound, is the disruption of the bacterial cell membrane.[1] This is achieved through the insertion of the lipid's acyl chain into the phospholipid bilayer, which alters the membrane's fluidity and integrity. This disruption can lead to the leakage of intracellular components and ultimately, cell death.
Furthermore, it has been suggested that this compound may interfere with key cellular processes by inhibiting essential enzymes.[1] One proposed target is acyl-CoA oxidase, an enzyme involved in fatty acid metabolism.[1] By interacting with such enzymes, the compound can disrupt vital metabolic pathways necessary for pathogen survival.[1]
The following diagram illustrates the proposed general mechanism of action.
Caption: Proposed antimicrobial mechanism of this compound.
Experimental Protocols
To ensure reproducibility and standardization of future research, this section outlines a detailed methodology for determining the antimicrobial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.
Materials:
-
Pure this compound (≥98% purity)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inocula, adjusted to 0.5 McFarland standard
-
Positive control (standard antibiotic)
-
Negative control (broth only)
-
Solvent for the compound (e.g., DMSO), if necessary
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform serial two-fold dilutions of the compound in the microtiter plate wells containing the appropriate broth to achieve a range of final concentrations.
-
Prepare the microbial inoculum by suspending colonies from a fresh culture plate in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except the negative control) with the prepared microbial suspension.
-
Include a positive control well with a known effective antibiotic and a solvent control well if a solvent is used to dissolve the test compound.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The following workflow diagram visualizes the MIC determination process.
Caption: Workflow for MIC determination by broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
Following the MIC determination, the MBC can be ascertained to understand if the compound is bactericidal or bacteriostatic.
Procedure:
-
From the wells of the MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL).
-
Spot-inoculate the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the direct impact of this compound on microbial signaling pathways, such as quorum sensing. This represents a significant knowledge gap and a promising area for future research. Investigating the effect of this compound on bacterial communication and virulence factor expression could reveal novel mechanisms of action and broaden its potential therapeutic applications.
Conclusion and Future Directions
This compound exhibits promising antimicrobial properties, primarily through the disruption of cell membranes and inhibition of essential enzymes. However, to fully realize its potential, further research is critically needed. Specifically, future studies should focus on:
-
Quantitative Antimicrobial Susceptibility Testing: Establishing a comprehensive profile of MIC and MBC values for the pure compound against a broad range of clinically relevant pathogens.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and enzymatic interactions of this compound within microbial cells.
-
Signaling Pathway Investigations: Exploring the impact of the compound on bacterial signaling pathways, including quorum sensing, to uncover additional antimicrobial mechanisms.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the compound's effectiveness and safety in animal models of infection.
This technical guide serves as a foundational resource to stimulate and guide future research into the antimicrobial potential of this compound, with the ultimate goal of developing new and effective treatments for infectious diseases.
References
In-Depth Technical Guide: Antioxidant Properties of Methyl cis-11-octadecenoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl cis-11-octadecenoate, also known as methyl cis-vaccenate, is a monounsaturated fatty acid methyl ester (FAME) that has garnered interest for its potential bioactive properties, including its role as an antioxidant. This technical guide provides a comprehensive overview of the current understanding of the antioxidant capabilities of this compound. While direct quantitative data on the antioxidant activity of this specific compound is limited in publicly available literature, this document synthesizes information from studies on closely related fatty acid methyl esters and relevant plant extracts to build a scientifically grounded profile. This guide covers its free-radical scavenging abilities, potential mechanisms of action involving key cellular signaling pathways, detailed experimental protocols for antioxidant assessment, and comparative quantitative data.
Antioxidant Activity and Mechanism of Action
This compound is understood to exhibit antioxidant properties by effectively scavenging free radicals, which helps to mitigate oxidative stress and protect cells from damage.[1] This activity is crucial for preventing chronic diseases associated with oxidative stress, such as cardiovascular diseases. The antioxidant potential of this compound has been noted in the context of various in vitro assays, including the DPPH and ABTS methods.[1]
While the precise mechanisms for this compound are still under investigation, evidence from related unsaturated fatty acids suggests a likely mechanism of action involves the modulation of the Keap1-Nrf2 signaling pathway. This pathway is a central regulator of the cellular antioxidant response. It is hypothesized that this compound, due to its electrophilic nature as an unsaturated fatty acid ester, may interact with cysteine residues on the Keap1 protein. This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for a suite of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).
Additionally, as a fatty acid, this compound is involved in lipid metabolism, and its presence can influence the composition and oxidative stability of cellular membranes.
Quantitative Antioxidant Data
One study on FAMEs from various vegetable oils reported the following DPPH radical-scavenging IC50 values:
| Fatty Acid Methyl Ester Mixture/Compound | DPPH IC50 (µg/mL) |
| Soybean FAMEs | 9.42 |
| Corn FAMEs | 1.86 |
| Sunflower FAMEs | 2.51 |
| Methyl Linoleate | 62.5 (MIC against P. brasiliensis) |
| BHT (synthetic antioxidant) | >100 |
| Ascorbic Acid (Vitamin C) | Not specified in this study |
Note: The FAMEs mixtures contain a variety of saturated and unsaturated fatty acid methyl esters, including methyl oleate, a close isomer of this compound. The IC50 values represent the overall antioxidant capacity of the mixture.[2][3][4]
Another study on an essential oil from Elaeagnus umbellata, which contains 9-Octadecenoic acid (an isomer of the parent fatty acid), reported the following IC50 values:[5]
| Sample | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| E. umbellata Essential Oil | 70 | 105 |
| Ascorbic Acid (Standard) | 32 | 29 |
These tables highlight that fatty acid methyl esters, particularly those that are unsaturated, possess notable antioxidant activity, often comparable to or better than some standard antioxidants in specific assays. The data suggests that this compound would likely exhibit antioxidant activity within a similar range.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antioxidant properties. Below are protocols for common in vitro assays suitable for evaluating the antioxidant capacity of lipophilic compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent for lipophilic compounds)
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
In a 96-well plate, add a specific volume of the sample solution to each well.
-
Add the DPPH solution to each well.
-
For the blank, use methanol instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance.
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Methanol or ethanol
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Trolox or Ascorbic acid)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ solution.
-
Before use, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.
-
Assay:
-
Add a small volume of the sample solution to a larger volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the antioxidant activity within a cellular environment, providing a more biologically relevant assessment.
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
This compound
-
Positive control (e.g., Quercetin)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well black microplate and culture until they reach confluence.
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate them with a solution of DCFH-DA. The DCFH-DA will diffuse into the cells and be deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Treatment with Antioxidant: Treat the cells with various concentrations of this compound or the positive control for a specified period.
-
Induction of Oxidative Stress: Add AAPH to the wells to generate peroxyl radicals, which will oxidize DCFH to the highly fluorescent DCF.
-
Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence curve. A lower area indicates higher antioxidant activity. The results can be expressed as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of quercetin.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway: Nrf2 Activation
Caption: Proposed Nrf2 signaling pathway activation by this compound.
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion and Future Directions
This compound demonstrates potential as a natural antioxidant. While direct quantitative evidence of its efficacy is still emerging, the available data from related compounds and its likely mechanism of action through the Nrf2 pathway provide a strong foundation for its further investigation. For drug development professionals and researchers, this compound represents an interesting candidate for applications where modulation of oxidative stress is beneficial.
Future research should focus on:
-
Quantitative Analysis: Performing standardized antioxidant assays (DPPH, ABTS, ORAC) on purified this compound to determine its specific IC50 and TEAC values.
-
Cellular Studies: Elucidating the precise molecular mechanisms in various cell lines, including confirming its ability to activate the Nrf2 pathway and quantifying the upregulation of downstream antioxidant enzymes.
-
In Vivo Studies: Evaluating the bioavailability and efficacy of this compound in animal models of diseases associated with oxidative stress.
By addressing these research gaps, a more complete understanding of the antioxidant properties and therapeutic potential of this compound can be achieved.
References
- 1. This compound | 1937-63-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Chemical composition, in vitro antioxidant, anticholinesterase, and antidiabetic potential of essential oil of Elaeagnus umbellata Thunb - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Methyl cis-11-Octadecenoate in Plant Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl cis-11-octadecenoate, also known as methyl cis-vaccenate, is a monounsaturated fatty acid methyl ester (FAME) increasingly recognized for its role in plant physiology. As a derivative of cis-11-octadecenoic acid (cis-vaccenic acid), it is positioned at the crossroads of lipid metabolism and stress signaling. This technical guide provides an in-depth analysis of the current understanding of this compound's function, biosynthesis, and its interplay with key signaling pathways in plants. Detailed experimental protocols for its quantification and functional analysis are provided, alongside quantitative data and visual representations of relevant biological pathways to support further research and potential applications in crop improvement and drug development.
Introduction
This compound is a naturally occurring compound found in various plant tissues, including seeds and leaves.[1] As an octadecanoid, it belongs to a class of lipid-derived signaling molecules that play pivotal roles in plant growth, development, and defense.[2] While research has extensively focused on other octadecanoids like jasmonic acid, the specific functions of this compound are emerging, suggesting its involvement in critical processes such as seed germination, dormancy, and stress responses. This guide synthesizes the current knowledge to provide a comprehensive technical resource for researchers.
Biosynthesis of cis-11-Octadecenoic Acid
The precursor to this compound is cis-11-octadecenoic acid (cis-vaccenic acid). In plants, the biosynthesis of very-long-chain fatty acids (VLCFAs) is carried out by the fatty acid elongase (FAE) complex located in the endoplasmic reticulum.[3] This complex sequentially adds two-carbon units to a growing acyl-CoA chain. The initial substrate is typically a C16 or C18 fatty acid. The production of cis-11-octadecenoic acid is thought to involve the elongation of a shorter-chain unsaturated fatty acid precursor. The substrate specificity is determined by the 3-ketoacyl-CoA synthase (KCS) enzyme within the FAE complex.[2] While the specific KCS responsible for the synthesis of C18:1 isomers like cis-vaccenic acid is a subject of ongoing research, the general mechanism is understood.[3]
Furthermore, novel pathways have been identified in some plants, such as the Kaki fruit (Diospyros kaki), where an enzymatic double-bond shifting reaction can interconvert oleic acid (cis-9-octadecenoic acid) and cis-vaccenic acid.[1] This suggests a dynamic regulation of the isomers' availability within the cell.
Function in Plant Physiology
Role in Seed Germination and Dormancy
Emerging evidence suggests a role for this compound and its free acid precursor in regulating seed germination and breaking dormancy. While specific quantitative data for the methyl ester is limited, studies on related fatty acids indicate that the composition of lipids within the seed is critical for successful germination.[4] The balance between saturated and unsaturated fatty acids, including isomers of octadecenoic acid, can influence membrane fluidity and the mobilization of stored energy reserves necessary for embryonic growth.
Involvement in Plant Stress Responses
As an octadecanoid, cis-11-octadecenoic acid and its methyl ester are implicated in plant responses to both biotic and abiotic stresses. This is largely through their connection to the jasmonate signaling pathway.
The jasmonate signaling pathway is a well-characterized cascade that regulates plant defense against herbivores and necrotrophic pathogens, as well as responses to wounding and abiotic stresses. The biosynthesis of jasmonic acid (JA) begins with the oxygenation of α-linolenic acid (an 18-carbon fatty acid) in the chloroplast. The resulting intermediates are further processed in the peroxisome to produce JA.[2]
Free fatty acids, including octadecanoic acid isomers, can serve as precursors or modulators of this pathway.[1] The release of fatty acids from membranes upon stress is a key initiating step. It is hypothesized that cis-11-octadecenoic acid can be channeled into the oxylipin pathway, leading to the production of signaling molecules that activate downstream defense gene expression. The methylation of these fatty acid-derived signals, forming compounds like methyl jasmonate and potentially this compound, can increase their volatility and mobility, allowing for systemic signaling within the plant.
Quantitative Data
While specific dose-response data for this compound in plants is still scarce, the following table summarizes the known concentrations of its precursor, cis-vaccenic acid, in various plant oils. This provides a baseline for understanding its natural abundance.
| Plant Source | Oil Type | cis-Vaccenic Acid Content (% of total fatty acids) | Reference |
| Avocado (Persea americana) | Pulp Oil | 5.5 - 7.5 | [5] |
| Sea Buckthorn (Hippophae rhamnoides) | Seed/Pulp Oil | Present (concentration varies) | [6] |
| High Oleic Safflower Oil | Seed Oil | < 0.75 | [5] |
| High Oleic Sunflower Oil | Seed Oil | < 1.3 | [5] |
Experimental Protocols
Quantification of this compound in Plant Tissues
The standard method for the analysis of fatty acid methyl esters is Gas Chromatography-Mass Spectrometry (GC-MS). This protocol outlines the key steps for the extraction and quantification of this compound from plant tissues.
Methodology:
-
Sample Preparation:
-
Freeze-dry plant tissue (e.g., 100 mg of seeds or leaves) to remove water.
-
Grind the dried tissue to a fine powder using a mortar and pestle or a mechanical grinder.
-
-
Lipid Extraction:
-
Transfer the powdered sample to a glass tube with a Teflon-lined cap.
-
Add a known amount of an internal standard (e.g., heptadecanoic acid methyl ester) for quantification.
-
Add 2:1 (v/v) chloroform (B151607):methanol solution and vortex thoroughly.
-
Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Transmethylation:
-
To the dried lipid extract, add 1% (v/v) sulfuric acid in methanol.
-
Incubate at 80°C for 1 hour to convert fatty acids to their methyl esters (FAMEs).
-
Cool the reaction and add hexane (B92381) and water. Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject the hexane extract into a GC-MS system.
-
Use a suitable capillary column (e.g., DB-23) for separation of fatty acid isomers.
-
Set the temperature program to effectively separate C18:1 isomers.
-
Identify this compound based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard and a standard curve.
-
Future Directions and Conclusion
The study of this compound in plant physiology is a burgeoning field with significant potential. While its connection to the jasmonate signaling pathway provides a strong foundation for its role in stress responses, further research is needed to elucidate the specific signaling cascades it may trigger or modulate. Quantitative studies on the effects of its exogenous application on seed germination, plant growth under various stress conditions, and gene expression are critical to fully understand its physiological functions.
Identifying the specific enzymes responsible for its biosynthesis will open avenues for genetic manipulation to enhance desirable traits in crops, such as improved stress tolerance or altered seed oil composition. The methodologies and information presented in this guide provide a robust framework for researchers and professionals to advance our understanding of this intriguing signaling molecule and harness its potential in agriculture and beyond.
References
- 1. Speaking the language of lipids: the cross-talk between plants and pathogens in defence and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tackling functional redundancy of Arabidopsis fatty acid elongase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tackling functional redundancy of Arabidopsis fatty acid elongase complexes [repository.rothamsted.ac.uk]
- 4. host170.sedici.unlp.edu.ar [host170.sedici.unlp.edu.ar]
- 5. Cis-vaccenic acid: New maker to detect seed oil adulteration in avocado oil [agris.fao.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Transesterification of cis-11-Octadecenoic Acid to its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of methyl cis-11-octadecenoate, the methyl ester of cis-11-octadecenoic acid (also known as cis-vaccenic acid). It includes detailed experimental protocols and explores the relevant biological signaling pathways associated with the parent fatty acid, offering valuable insights for its application in research and drug development.
Introduction
Cis-11-Octadecenoic acid is a naturally occurring monounsaturated omega-7 fatty acid found in various biological sources.[1] Its methyl ester, this compound, is a fatty acid methyl ester (FAME) utilized in diverse fields, including the production of biofuels and as a reference standard in analytical chemistry.[2] In the context of life sciences, cis-11-octadecenoic acid and its derivatives are gaining attention for their roles in cellular signaling, exhibiting potential anti-inflammatory and metabolic regulatory effects.[3][4] This guide focuses on the chemical conversion of the carboxylic acid to its corresponding methyl ester, a crucial step for enhancing its volatility for gas chromatography-mass spectrometry (GC-MS) analysis and for specific biochemical assays.[5]
Synthesis of this compound
The synthesis of this compound from cis-11-octadecenoic acid can be achieved through several methods, primarily direct esterification or transesterification. Below are detailed protocols for both acid- and base-catalyzed approaches.
Acid-Catalyzed Esterification
Acid-catalyzed esterification, often referred to as Fischer esterification, involves reacting the fatty acid with an excess of alcohol in the presence of a strong acid catalyst.[1]
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cis-11-octadecenoic acid.
-
Reagent Addition: Add a significant excess of anhydrous methanol (B129727) (e.g., 20-50 equivalents).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 1-5 mol% relative to the fatty acid).
-
Reaction Conditions: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Extraction: Extract the product into a nonpolar organic solvent such as hexane (B92381) or diethyl ether (3x).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Base-Catalyzed Transesterification
Base-catalyzed transesterification is a rapid and efficient method, typically employed for converting triglycerides to biodiesel, but it can also be adapted for the esterification of free fatty acids.[6] This process generally involves the formation of an alkoxide catalyst.[7]
Experimental Protocol:
-
Catalyst Preparation: In a separate flask, dissolve a catalytic amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (e.g., 1-2 wt% of the fatty acid), in anhydrous methanol to form the sodium or potassium methoxide (B1231860) catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the cis-11-octadecenoic acid in anhydrous methanol.
-
Reaction Conditions: Add the freshly prepared methoxide solution to the fatty acid solution. Heat the mixture to a temperature of 60-65°C and stir for 1-2 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst by adding a slight excess of a weak acid, such as acetic acid.
-
Purification: The product is typically purified by washing with water to remove any soaps formed and residual catalyst. The organic layer containing the methyl ester is then separated.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to obtain the crude product.
Purification and Characterization
Purification
The crude this compound obtained from the synthesis can be further purified using column chromatography on silica (B1680970) gel.
Experimental Protocol:
-
Column Preparation: Pack a glass column with silica gel slurried in a nonpolar solvent system, such as a mixture of hexane and ethyl acetate (B1210297) (e.g., 98:2 v/v).
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the hexane/ethyl acetate mixture, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Characterization
The identity and purity of the synthesized this compound are confirmed using spectroscopic methods.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₆O₂ | [8] |
| Molecular Weight | 296.49 g/mol | [8] |
| CAS Number | 1937-63-9 | [8] |
| Appearance | Colorless liquid | [9] |
| Purity (GC) | ≥98% | [2] |
| Boiling Point | 135 - 137 °C / 0.2 mmHg | [2] |
| ¹H NMR (CDCl₃) | δ 5.34 (m, 2H, -CH=CH-), 3.67 (s, 3H, -OCH₃), 2.30 (t, 2H, -CH₂COO-), 2.01 (m, 4H, -CH₂-CH=CH-CH₂-), 1.63 (m, 2H, -CH₂-CH₂COO-), 1.29 (m, 18H, -(CH₂)₉-), 0.88 (t, 3H, -CH₃) | [8] |
| ¹³C NMR (CDCl₃) | δ 174.3, 130.0, 129.9, 51.4, 34.1, 31.9, 29.7, 29.6, 29.5, 29.3, 29.2, 29.1, 27.2, 24.9, 22.7, 14.1 | [8] |
| GC-MS (m/z) | 296 (M+), 265, 222, 180, 154, 123, 97, 83, 69, 55 (base peak) | [8] |
Table 2: Typical Reaction Conditions and Yields for this compound Synthesis
| Synthesis Method | Catalyst | Alcohol:Acid Ratio | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acid-Catalyzed | H₂SO₄ (1-5 mol%) | 20:1 - 50:1 | 65 | 2 - 4 | 85 - 95 |
| Base-Catalyzed | NaOH or KOH (1-2 wt%) | 10:1 - 20:1 | 60 - 65 | 1 - 2 | > 95 |
| Wittig Reaction | Potassium t-butoxide | - | -50 | - | 79 (of methyl ester) |
Biological Significance and Signaling Pathways
Cis-11-octadecenoic acid (cis-vaccenic acid) is not merely a metabolic intermediate but also an active signaling molecule that can influence key cellular pathways.
mTORC2-Akt-FoxO1 Pathway
Cis-vaccenic acid has been shown to regulate the mTORC2-Akt-FoxO1 pathway.[10][11] Elevated levels of cis-vaccenic acid can lead to the increased phosphorylation of Akt at serine 473, a site targeted by mTORC2.[10][12] This phosphorylation activates Akt, which in turn phosphorylates and inactivates the transcription factor FoxO1, leading to its exclusion from the nucleus and a subsequent decrease in the expression of genes involved in gluconeogenesis.[10]
Caption: mTORC2-Akt-FoxO1 signaling pathway activated by cis-11-octadecenoic acid.
Anti-inflammatory Effects via NF-κB Signaling
Cis-vaccenic acid has demonstrated anti-inflammatory properties, which may be mediated through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13] In inflammatory conditions, the NF-κB pathway is typically activated, leading to the transcription of pro-inflammatory cytokines. Cis-vaccenic acid may interfere with this cascade, potentially by inhibiting the degradation of IκBα, which would prevent the translocation of the p65 subunit of NF-κB to the nucleus.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bluetigerscientific.com [bluetigerscientific.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Transesterification - Wikipedia [en.wikipedia.org]
- 8. cis-11-Octadecenoic acid methyl ester | C19H36O2 | CID 5364505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. labproinc.com [labproinc.com]
- 10. Elovl5 regulates the mTORC2-Akt-FOXO1 pathway by controlling hepatic cis-vaccenic acid synthesis in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cis-vaccenic acid induces differentiation and up-regulates gamma globin synthesis in K562, JK1 and transgenic mice erythroid progenitor stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. researchgate.net [researchgate.net]
Stability and Storage of Methyl cis-11-octadecenoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl cis-11-octadecenoate, a monounsaturated fatty acid methyl ester, is a valuable compound in various research and development applications. Ensuring its stability is paramount to the integrity and reproducibility of experimental results. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound. It details the primary degradation pathway, autoxidation, and outlines experimental protocols for stability assessment. All quantitative data are presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding.
Introduction
This compound (also known as methyl cis-vaccenate) is a monounsaturated omega-7 fatty acid methyl ester. Its stability is primarily influenced by its susceptibility to oxidation at the double bond. Factors such as temperature, light, and the presence of oxygen can accelerate its degradation, leading to the formation of various byproducts that can compromise its purity and biological activity. This guide synthesizes available data to provide best practices for its storage and handling.
Recommended Storage Conditions and Stability
Proper storage is crucial for maintaining the integrity of this compound. The primary recommendation from various suppliers is storage at low temperatures in an inert atmosphere.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below | Minimizes the rate of oxidative and thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation by displacing oxygen. |
| Light | Protection from light (e.g., amber vials) | Light can catalyze photolytic degradation and oxidation. |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents exposure to air and moisture. |
Under these conditions, this compound is reported to be stable for at least two years.[1] However, stability is also dependent on the purity of the initial material and the absence of pro-oxidant contaminants.
Degradation Pathways
The principal degradation pathway for this compound is autoxidation , a free-radical chain reaction involving the double bond. This process is autocatalytic, meaning the products of the reaction can themselves promote further degradation. The mechanism can be divided into three stages: initiation, propagation, and termination.
-
Initiation: The process begins with the abstraction of a hydrogen atom from a carbon adjacent to the double bond, forming a lipid radical (L•). This can be initiated by heat, light, or the presence of metal ions.
-
Propagation: The lipid radical reacts with molecular oxygen to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen from another unsaturated fatty acid methyl ester molecule, forming a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.
-
Termination: The chain reaction is terminated when radicals react with each other to form non-radical products.
The primary degradation products are hydroperoxides, which are unstable and can further decompose into a complex mixture of secondary oxidation products, including aldehydes, ketones, alcohols, and shorter-chain fatty acids.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound, standardized methods are employed. These include accelerated stability testing to predict long-term stability and analytical techniques to quantify the parent compound and its degradation products.
Accelerated Stability Testing: The Rancimat Method
The Rancimat method is an accelerated oxidation test that determines the oxidation stability of fats and oils by measuring the induction period. A stream of purified air is passed through the sample at a constant elevated temperature (e.g., 110°C). Volatile organic acids formed during oxidation are collected in a measuring vessel containing deionized water, and the change in conductivity is continuously measured. The induction period is the time until a rapid increase in conductivity occurs, indicating the onset of significant oxidation.
Protocol:
-
Apparatus: Metrohm Rancimat or equivalent.
-
Sample Preparation: Weigh approximately 3 g of this compound into a reaction vessel.
-
Measurement Conditions:
-
Temperature: 110°C
-
Gas flow: 20 L/h of purified air
-
Measuring solution: Deionized water
-
-
Procedure:
-
Place the reaction vessel with the sample into the heating block of the Rancimat.
-
Connect the air supply and the measuring vessel.
-
Start the measurement and record the conductivity over time.
-
-
Data Analysis: The induction period is determined as the time point of the maximum of the second derivative of the conductivity curve.
Quantification of Degradation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the components of a mixture. For stability testing, it can be used to quantify the remaining amount of this compound and to identify its degradation products.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or heptane) at a known concentration.
-
For stability studies, samples stored under different conditions are diluted to an appropriate concentration for GC-MS analysis.
-
An internal standard (e.g., methyl heptadecanoate) should be added to each sample for accurate quantification.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column suitable for FAME analysis.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 230°C, hold for 10 minutes.
-
-
Injector: Split/splitless, 250°C, split ratio 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Quantify the amount of the compound by comparing its peak area to that of the internal standard and referencing a calibration curve.
-
Identify degradation products by comparing their mass spectra to spectral libraries (e.g., NIST).
-
Summary of Quantitative Stability Data
While specific quantitative stability data for this compound under a wide range of conditions is not extensively published, data from analogous monounsaturated fatty acid methyl esters, such as methyl oleate, can provide valuable insights. The following table summarizes expected stability trends.
Table 2: Predicted Stability Trends of this compound under Various Conditions
| Condition | Expected Stability Outcome | Key Degradation Products |
| -20°C, dark, inert atmosphere | High stability (≥ 2 years) | Minimal degradation |
| 4°C, dark, air | Gradual degradation over months | Hydroperoxides |
| Room Temperature, dark, air | Moderate degradation over weeks to months | Hydroperoxides, aldehydes, ketones |
| Room Temperature, light, air | Rapid degradation over days to weeks | Hydroperoxides and a complex mixture of secondary oxidation products |
| Elevated Temperature (e.g., 60°C), dark, air | Very rapid degradation over hours to days | Hydroperoxides, aldehydes, ketones, and other volatile compounds |
Conclusion
The stability of this compound is critical for its effective use in research and development. The primary route of degradation is autoxidation, which can be significantly mitigated by adhering to strict storage conditions. Storage at -20°C or below, under an inert atmosphere, and protected from light is essential to ensure long-term stability. For quantitative assessment of stability, the Rancimat method provides a rapid evaluation of oxidative stability, while GC-MS allows for the detailed quantification of the parent compound and the identification of its degradation products. By implementing the recommendations and protocols outlined in this guide, researchers can ensure the quality and reliability of their work with this compound.
References
solubility of methyl cis-vaccenate in organic solvents
An in-depth technical guide on the for researchers, scientists, and drug development professionals.
Introduction
Methyl cis-vaccenate (B1238199) is a fatty acid methyl ester (FAME), specifically the methyl ester of cis-vaccenic acid, an 18-carbon monounsaturated fatty acid (18:1n-7). As a long-chain ester, its solubility is a critical parameter in various applications, including biofuel production, chromatography, and its use as a standard in analytical chemistry. Its behavior in organic solvents is primarily governed by the principle of "like dissolves like," where its long non-polar hydrocarbon tail dominates its solubility profile, making it highly soluble in non-polar solvents and less soluble in polar ones. The slight polarity introduced by the methyl ester group, however, allows for some solubility in moderately polar solvents.
Quantitative Solubility Data
Precise quantitative solubility data for methyl cis-vaccenate is not extensively tabulated in readily available literature. However, its solubility behavior is analogous to that of other C18:1 FAMEs, such as methyl oleate, for which more data exists. The following table summarizes the expected solubility based on the physical properties of similar long-chain fatty acid methyl esters.
| Organic Solvent | Class | Expected Solubility (at 25°C) | Rationale |
| Hexane (B92381) | Non-polar Aprotic | Highly Soluble (>500 mg/mL) | The non-polar nature of hexane readily solvates the long hydrocarbon chain of the FAME. |
| Toluene | Non-polar Aprotic | Highly Soluble (>500 mg/mL) | The aromatic, non-polar structure is highly compatible with the non-polar fatty acid chain. |
| Diethyl Ether | Non-polar Aprotic | Highly Soluble (>500 mg/mL) | Provides a non-polar environment conducive to solvating the hydrocarbon tail. |
| Chloroform | Polar Aprotic | Highly Soluble (>500 mg/mL) | While polar, it effectively solvates lipids and FAMEs. |
| Acetone | Polar Aprotic | Soluble (Approx. 100-200 mg/mL) | The polarity of the ketone group reduces solubility compared to non-polar solvents. |
| Ethanol (B145695) | Polar Protic | Moderately Soluble (Approx. 50-100 mg/mL) | The hydroxyl group and hydrogen bonding make it less favorable for the non-polar FAME. |
| Methanol | Polar Protic | Sparingly Soluble (<50 mg/mL) | Increased polarity and hydrogen bonding compared to ethanol further reduce solubility. |
| Water | Polar Protic | Insoluble (<0.01 mg/mL) | The highly polar, hydrogen-bonding network of water does not favorably interact with the large, non-polar molecule. |
Note: The values presented are estimates based on the known behavior of similar C18:1 fatty acid methyl esters. Actual experimental values may vary.
Experimental Protocol: Gravimetric Determination of Solubility
The following protocol outlines a standard gravimetric method for determining the solubility of methyl cis-vaccenate in an organic solvent.
1. Materials and Equipment:
-
Methyl cis-vaccenate (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed test tubes
-
Thermostatic shaker or water bath
-
Analytical balance (readable to 0.1 mg)
-
Micropipettes
-
Syringe filters (0.2 µm, solvent-compatible, e.g., PTFE)
-
Evaporation system (e.g., rotary evaporator or nitrogen stream)
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of methyl cis-vaccenate to a series of vials.
-
Pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Equilibrate the samples for at least 24-48 hours to ensure saturation is reached. The presence of undissolved solute should be visible.
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed at the equilibrium temperature for at least 4 hours to let the excess solid settle.
-
Carefully draw a known volume (e.g., 1 mL) of the supernatant using a micropipette or syringe, avoiding any solid particles.
-
Immediately filter the collected supernatant through a 0.2 µm syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any suspended microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered solution to determine the mass of the solution.
-
Evaporate the solvent completely using a rotary evaporator or a gentle stream of nitrogen gas. Avoid excessive heat to prevent degradation of the solute.
-
Once the solvent is fully removed, place the vial in a desiccator to remove any residual moisture and allow it to cool to room temperature.
-
Weigh the vial again to determine the mass of the dissolved methyl cis-vaccenate.
-
-
Calculation:
-
Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of solute in mg) / (Volume of filtered supernatant in mL)
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of methyl cis-vaccenate.
Caption: Experimental workflow for gravimetric solubility determination.
Caption: Key factors influencing the solubility of FAMEs.
Methodological & Application
Application Note: Quantitative Analysis of Methyl cis-11-octadecenoate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction The analysis of fatty acids is crucial in various fields, including food science, clinical diagnostics, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of fatty acids. However, due to their low volatility and high polarity, direct analysis of free fatty acids by GC is challenging, often resulting in poor chromatographic peak shapes.[1][2] To overcome this, a derivatization step is essential to convert them into more volatile and less polar derivatives. The most common method is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs).[1] This protocol provides a detailed methodology for the analysis of cis-11-octadecenoic acid after its conversion to methyl cis-11-octadecenoate (also known as cis-vaccenic acid methyl ester).
Experimental Protocol
This protocol is divided into three main stages: sample preparation via esterification, instrument setup and analysis, and data processing.
Sample Preparation: Acid-Catalyzed Esterification
The conversion of fatty acids or lipids to FAMEs is most commonly achieved through acid-catalyzed esterification using Boron Trifluoride (BF₃) in methanol.[1][2] This reagent effectively esterifies free fatty acids and transesterifies acylglycerols into FAMEs.
Materials and Reagents:
-
Lipid sample (e.g., oil, fat extract, or free fatty acid)
-
BF₃-Methanol solution (12-14% w/w)
-
Heptane or Hexane (B92381) (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Internal Standard (IS): Methyl Heptadecanoate (C17:0) solution of known concentration
-
Screw-capped glass tubes (PTFE liner)
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Sample Aliquoting: Weigh 1-25 mg of the lipid-containing sample into a screw-capped glass tube.[1] If the sample is in an aqueous solution, it must be evaporated to dryness first.[1]
-
Internal Standard Spiking: Add a known volume of the Methyl Heptadecanoate internal standard solution to the sample. The amount should be chosen to be within the expected concentration range of the analyte.
-
Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol reagent to the tube.[1]
-
Reaction: Cap the tube tightly and vortex for 30 seconds. Heat the mixture in a heating block or water bath at 60-80°C for 60 minutes to ensure complete derivatization.[1][2]
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane (or heptane) and 1 mL of saturated NaCl solution.
-
Phase Separation: Vortex the tube vigorously for 1 minute to extract the FAMEs into the organic layer (top layer). Centrifuge at a low speed (e.g., 2000 rpm) for 5 minutes to achieve a clean separation of the layers.[1]
-
Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[2]
-
Final Sample: The sample is now ready for GC-MS analysis. The final volume can be adjusted with hexane if necessary for concentration or dilution.
GC-MS Analysis
The instrumental analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer. The parameters should be optimized for the separation of C18 fatty acid methyl esters.
Instrumentation: A standard GC-MS system, such as an Agilent 7890A GC coupled with a 5975C MSD, or an equivalent system, is suitable.[3]
Data Presentation: GC-MS Parameters
The following table summarizes the recommended starting parameters for the GC-MS analysis. These may require optimization depending on the specific instrument and column used.
| Parameter | Setting | Notes |
| GC System | ||
| Column | FAMEWAX or Rt-2560 (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | A polar column is recommended for good separation of FAME isomers.[4][5] |
| Carrier Gas | Helium | Constant flow rate of 1.0 - 1.5 mL/min.[6] |
| Injector | Split/Splitless | Split ratio of 50:1 or 100:1 is common to avoid overloading the column.[4][6] |
| Injection Volume | 1 µL | |
| Injector Temp. | 250°C | [6] |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 240°C, Hold: 10 min | This program should be optimized to ensure separation from other FAMEs.[4][6] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | 70 eV.[7] |
| Ion Source Temp. | 230°C | |
| Quadrupole Temp. | 150°C | |
| Acquisition Mode | Full Scan | Scan range: m/z 40-450. This allows for spectral confirmation.[8] |
| Selected Ion Monitoring (SIM) | For higher sensitivity, monitor characteristic ions: m/z 296 (M+), 264, 74.[3][9] | |
| Transfer Line Temp. | 250°C | [8] |
Calibration and Quantification
Accurate quantification requires the generation of a calibration curve using certified standards.
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in hexane at a high concentration (e.g., 1000 µg/mL).
-
Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Spiking: Spike each calibration standard and a blank sample with the same known amount of the internal standard (Methyl Heptadecanoate) used in the sample preparation.
-
Analysis: Analyze the calibration standards using the same GC-MS method as the samples.
-
Curve Generation: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. A linear regression is then applied.
Data Presentation: Example Calibration Data
| Concentration (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 0.5 | 45,150 | 998,500 | 0.045 |
| 1.0 | 92,300 | 1,015,000 | 0.091 |
| 5.0 | 485,500 | 1,005,200 | 0.483 |
| 10.0 | 995,400 | 1,010,800 | 0.985 |
| 50.0 | 5,100,600 | 1,021,500 | 4.993 |
| 100.0 | 10,050,000 | 1,008,900 | 9.961 |
Mandatory Visualization
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.
Caption: Workflow for FAME preparation and GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. agilent.com [agilent.com]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 5. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. ajbs.scione.com [ajbs.scione.com]
- 9. 11-Octadecenoic acid, methyl ester, (Z)- [webbook.nist.gov]
Application Notes and Protocols for the Quantification of Methyl cis-Vaccenate using GC-FID
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of methyl cis-vaccenate (B1238199), a fatty acid methyl ester (FAME), utilizing Gas Chromatography with Flame Ionization Detection (GC-FID). The protocols outlined below are compiled from established methods for FAME analysis and are intended to serve as a comprehensive guide for researchers in various fields, including pharmaceuticals, food science, and clinical research.
Introduction
Methyl cis-vaccenate is the methyl ester of cis-vaccenic acid, an omega-7 monounsaturated fatty acid. Its accurate quantification is crucial in various research areas, including the study of metabolic pathways, the development of therapeutic drugs, and the quality control of food products. Gas chromatography with flame ionization detection is a robust and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds like FAMEs.[1][2] The FID detector offers high sensitivity and a wide linear range, making it ideal for the precise measurement of methyl cis-vaccenate concentrations in diverse sample matrices.[3]
Experimental Protocols
Sample Preparation: Esterification of cis-Vaccenic Acid
Prior to GC-FID analysis, non-volatile fatty acids such as cis-vaccenic acid must be converted into their volatile methyl ester derivatives. This process, known as esterification or transesterification, is a critical step for successful chromatographic analysis.[4]
Materials:
-
Sample containing cis-vaccenic acid (e.g., lipid extract from biological samples, food products)
-
Hexane (B92381) (ACS or HPLC grade)[5]
-
Methanolic HCl or Boron trifluoride-methanol (BF3-methanol) solution (14%)[4]
-
Sodium chloride (NaCl) solution (0.9% w/v)
-
Anhydrous sodium sulfate (B86663)
-
Screw-cap glass tubes
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Protocol:
-
Lipid Extraction (if necessary): For solid or liquid samples, lipids containing cis-vaccenic acid should first be extracted using a suitable solvent system (e.g., Folch or Bligh-Dyer method). The extracted lipid is then dried under a stream of nitrogen.
-
Methylation:
-
Extraction of FAMEs:
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of 0.9% NaCl solution.[6]
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the FAMEs into the hexane layer.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
-
Collection and Drying:
-
Carefully transfer the upper hexane layer, containing the methyl cis-vaccenate, to a clean glass vial.[6]
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Final Sample: The resulting hexane solution containing the purified FAMEs is now ready for injection into the GC-FID system.
GC-FID Instrumentation and Conditions
The following table outlines the recommended instrumental parameters for the quantification of methyl cis-vaccenate. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Recommended Conditions |
| Gas Chromatograph | An Agilent 6890 GC system or equivalent, equipped with a flame ionization detector (FID).[7] |
| Column | A polar capillary column is essential for the separation of FAME isomers. Commonly used columns include those with a polyethylene (B3416737) glycol (e.g., DB-Wax, SUPELCOWAX™ 10) or a cyanopropyl stationary phase (e.g., DB-23, HP-88).[7][8] A typical column dimension is 30 m x 0.25 mm I.D., 0.25 µm film thickness.[7] |
| Carrier Gas | Helium or Hydrogen.[7] Flow rate is typically set to 1-2 mL/min.[9] |
| Injector | Split/Splitless injector. A split ratio of 1:50 is a good starting point and can be adjusted based on sample concentration.[7] Injector temperature: 250 °C.[7] |
| Injection Volume | 1 µL.[7] |
| Oven Program | A temperature gradient is typically employed to achieve good separation of FAMEs. A representative program is: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 240°C, and hold for 10 minutes.[6] |
| Detector | Flame Ionization Detector (FID). Temperature: 280-300 °C.[7] |
| FID Gas Flows | Hydrogen: 30-40 mL/min, Air: 300-450 mL/min, Makeup (Helium or Nitrogen): 25-30 mL/min.[7] |
Data Presentation and Quantification
Quantification of methyl cis-vaccenate is typically performed using an internal or external standard method. An internal standard (IS), a compound not present in the sample, is added at a known concentration to all samples and standards to correct for variations in injection volume and instrument response. Methyl heptadecanoate (C17:0) is a commonly used internal standard for FAME analysis.[3]
Calibration Curve
A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of methyl cis-vaccenate and the internal standard. The ratio of the peak area of methyl cis-vaccenate to the peak area of the internal standard is plotted against the concentration of methyl cis-vaccenate.
Table 1: Example Calibration Data for Methyl cis-Vaccenate
| Standard Concentration (µg/mL) | Peak Area (Methyl cis-Vaccenate) | Peak Area (Internal Standard) | Peak Area Ratio (Analyte/IS) |
| 1 | 15000 | 100000 | 0.15 |
| 5 | 76000 | 101000 | 0.75 |
| 10 | 152000 | 99000 | 1.54 |
| 25 | 380000 | 100500 | 3.78 |
| 50 | 755000 | 99500 | 7.59 |
| 100 | 1510000 | 100000 | 15.10 |
Method Validation Parameters
Method validation is essential to ensure the accuracy and reliability of the quantitative results. Key validation parameters are summarized below.
Table 2: Typical Method Validation Parameters for FAME Analysis by GC-FID
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (R²) | > 0.99 | [8] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | [4] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | [4] |
| Repeatability (RSD%) | ≤ 5% | [8][10] |
| Intermediate Precision (RSD%) | ≤ 10% | [3] |
| Accuracy/Recovery (%) | 80 - 120% | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of methyl cis-vaccenate using GC-FID.
Caption: Workflow for Methyl cis-Vaccenate Quantification.
GC-FID System Logic
This diagram outlines the logical flow of the sample through the Gas Chromatography-Flame Ionization Detection system.
Caption: Logical Flow of GC-FID Analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. agilent.com [agilent.com]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. ukm.my [ukm.my]
- 7. agilent.com [agilent.com]
- 8. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 9. static.igem.org [static.igem.org]
- 10. Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Methyl cis-11-Octadecenoate as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, requires precise and accurate quantification to elucidate the complex roles of lipids in health and disease. The use of an appropriate internal standard is paramount to correct for variations during sample preparation and analysis, thereby ensuring the reliability of quantitative data.[1] This document provides a detailed guide on the application of methyl cis-11-octadecenoate, also known as methyl cis-vaccenate, as an internal standard in lipidomics workflows, particularly for the analysis of fatty acid methyl esters (FAMEs).
This compound is a monounsaturated fatty acid methyl ester of an omega-7 fatty acid.[2] Its utility as an internal standard is predicated on the principle that it should be chemically similar to the analytes of interest, not naturally present in the sample, chromatographically resolved from other components, and stable throughout the analytical process.[1] While odd-chain and stable isotope-labeled fatty acids are more commonly employed, this compound can be a cost-effective alternative in specific applications where its endogenous presence is negligible.
A critical consideration for using this compound is the potential for endogenous levels of its corresponding fatty acid, cis-vaccenic acid, in certain biological samples. Cis-vaccenic acid is known to be present in human milk, the fat of ruminants, and dairy products.[2] Therefore, its application as an internal standard is best suited for matrices where it is not naturally occurring or present at very low, consistent levels. Thorough validation is essential before its routine use in any new matrix.
Properties of this compound
| Property | Value |
| Chemical Formula | C₁₉H₃₆O₂ |
| Molecular Weight | 296.49 g/mol |
| CAS Number | 1937-63-9 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 136°C @ 0.2 mmHg |
| Storage Temperature | -20°C |
Experimental Protocols
I. Lipid Extraction (Modified Folch Method)
This protocol describes a standard procedure for the extraction of total lipids from a biological sample.
Materials:
-
0.9% (w/v) NaCl solution
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Sample (e.g., plasma, tissue homogenate)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Homogenization: Homogenize the biological sample in a 2:1 (v/v) solution of chloroform:methanol.
-
Internal Standard Addition: Add a known amount of the this compound internal standard solution to the homogenate. The amount should be optimized to be within the linear range of the analytical method and comparable to the expected analyte concentrations.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture. Vortex thoroughly for 1 minute to ensure complete mixing.
-
Centrifugation: Centrifuge the sample at a force sufficient to achieve clear phase separation (e.g., 2000 x g for 10 minutes).
-
Lipid Collection: Carefully collect the lower, chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C) until complete dryness. The dried lipid extract can be stored at -80°C until derivatization.
II. Preparation of Fatty Acid Methyl Esters (FAMEs) via Acid-Catalyzed Transesterification
This protocol describes the conversion of the extracted lipids into their corresponding fatty acid methyl esters.
Materials:
-
Dried lipid extract from Protocol I
-
1% Sulfuric acid in methanol
-
Deionized water
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Reagent Addition: Add 1 mL of 1% sulfuric acid in methanol to the dried lipid extract.
-
Incubation: Securely cap the tube and heat the mixture at 80-100°C for 1-2 hours. This step facilitates the transesterification of fatty acids from complex lipids to FAMEs.
-
Extraction: After cooling the mixture to room temperature, add 1.5 mL of hexane and 0.5 mL of deionized water.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute and then centrifuge to separate the phases.
-
FAME Collection: Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a clean autosampler vial for analysis.
Data Presentation
The performance of an internal standard is evaluated based on linearity, precision, and accuracy. While specific quantitative data for this compound is not widely published, the following tables present typical performance characteristics expected from a suitable odd-chain FAME internal standard, which can serve as a benchmark for the validation of this compound.
Table 1: Performance Characteristics of Odd-Chain FAME Internal Standards
| Internal Standard | Linearity (R²) | Precision (RSD%) | Accuracy/Recovery (%) | Key Considerations |
| Methyl Heptadecanoate (C17:0) | >0.99 | <15% | 85-115% | Widely used, but potential for natural occurrence in some samples.[3] |
| Methyl Nonadecanoate (C19:0) | >0.99 | <15% | 85-115% | Good alternative to C17:0, but can co-elute with C18 unsaturated FAMEs.[3] |
Note: These values are representative and should be established for this compound in the specific matrix and analytical method being used.
Visualizations
Lipidomics Experimental Workflow
The following diagram illustrates the key steps in a typical lipidomics workflow employing an internal standard.
Caption: Overview of the lipidomics experimental workflow.
Logical Relationship for Internal Standard Suitability
The decision to use this compound as an internal standard depends on several factors, as illustrated in the following diagram.
Caption: Decision tree for using this compound as an IS.
Conclusion
This compound can serve as a viable internal standard for quantitative lipidomics under specific, well-defined conditions. Its primary limitation is the potential for endogenous presence in the sample matrix. Therefore, rigorous method validation, including the assessment of its natural occurrence, is a critical prerequisite for its use. When applied appropriately, it offers a cost-effective means to achieve reliable quantification of fatty acids in various research and development settings. Researchers should always perform a thorough literature search and preliminary experiments to confirm the absence or negligible presence of cis-vaccenic acid in their specific samples before adopting this internal standard.
References
- 1. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaccenic acid - Wikipedia [en.wikipedia.org]
- 3. Incorporation of cis-9, trans-11 conjugated linoleic acid and vaccenic acid (trans-11 18 : 1) into plasma and leucocyte lipids in healthy men consuming dairy products naturally enriched in these fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl cis-Vaccenate in Microbial Fatty Acid Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microbial fatty acid profiling is a powerful technique for the identification, classification, and physiological characterization of microorganisms. The analysis of fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS) provides a detailed "fingerprint" of a bacterium's cellular lipid composition. Methyl cis-vaccenate (B1238199), the methyl ester of cis-vaccenic acid (18:1n-7), is a significant monounsaturated fatty acid found in many bacterial species. Its presence and relative abundance can serve as a valuable biomarker for specific microbial groups and offer insights into bacterial metabolism and adaptation.
These application notes provide a comprehensive overview of the role of methyl cis-vaccenate in microbial fatty acid profiling, detailed experimental protocols for its analysis, and its potential applications in research and drug development.
Applications of Methyl cis-Vaccenate Profiling
Microbial Identification and Chemotaxonomy
The fatty acid composition of a bacterial cell is genetically determined and relatively stable under standardized growth conditions, making it a reliable tool for taxonomic classification.[1][2] The presence and relative abundance of specific fatty acids, such as cis-vaccenic acid, can help differentiate between bacterial species and even strains.
-
Biomarker for Specific Bacterial Groups: While not exclusive to a single species, cis-vaccenic acid is a prominent fatty acid in many Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[3][4][5] Its quantification can aid in the rapid identification of these and other related bacteria in complex samples.
Studying Microbial Physiology and Environmental Adaptation
Bacteria modulate the fatty acid composition of their cell membranes to adapt to changing environmental conditions such as temperature, pH, and nutrient availability. This adaptation is crucial for maintaining membrane fluidity and function.
-
Indicator of Anaerobic Metabolism: The biosynthesis of cis-vaccenic acid in many bacteria occurs via an anaerobic pathway, making its detection and quantification relevant in studies of anaerobic or facultative anaerobic microorganisms.[3]
-
Biofilm Formation: Changes in the fatty acid profile, including the levels of unsaturated fatty acids like cis-vaccenic acid, have been observed during biofilm formation in bacteria such as Pseudomonas aeruginosa.[6][7]
Drug Development and Antimicrobial Research
The bacterial fatty acid synthesis (FASII) pathway is distinct from the mammalian fatty acid synthesis (FASI) pathway, making it an attractive target for the development of novel antimicrobial agents.[1][8]
-
Targeting Unsaturated Fatty Acid Biosynthesis: The enzymes involved in the synthesis of cis-vaccenic acid can be targeted for the development of new antibiotics. Inhibiting the production of essential unsaturated fatty acids can disrupt bacterial membrane integrity and lead to cell death.
-
Adjuvant Therapy: Certain fatty acids have been shown to enhance the efficacy of existing antibiotics, suggesting a potential role for fatty acid profiling in developing adjuvant therapies.[9]
Quantitative Data of cis-Vaccenic Acid in Bacteria
The following table summarizes the approximate relative abundance of cis-vaccenic acid (or its corresponding methyl ester) in the total fatty acid profile of several bacterial species, as determined by GC-MS analysis of FAMEs. It is important to note that these values can vary depending on the bacterial strain, growth conditions, and analytical methodology.
| Bacterial Species | Sample Type | Approximate Relative Abundance of cis-Vaccenic Acid (%) | Reference(s) |
| Pseudomonas aeruginosa | Planktonic Culture | ~14% | [3] |
| Pseudomonas aeruginosa | Biofilm | Lower than planktonic | [6][7] |
| Mixed Rumen Bacteria | Rumen Contents | 2.0% | [10] |
| Escherichia coli | Laboratory Strain | Present as a major unsaturated fatty acid | [5][9][11] |
| Staphylococcus aureus | - | Can incorporate from environment | [12][13] |
| Bacillus subtilis | - | Not a major component | [14] |
Experimental Protocols
Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation from Bacterial Cells
This protocol describes the conversion of cellular fatty acids from a bacterial culture into their volatile methyl esters for GC-MS analysis.
Materials:
-
Bacterial cell pellet
-
Reagent 1 (Saponification): 45 g NaOH, 150 mL methanol, 150 mL deionized water[15]
-
Reagent 2 (Methylation): 325 mL 6.0 N HCl, 275 mL methanol[15]
-
Reagent 3 (Extraction): 200 mL hexane (B92381), 200 mL methyl tert-butyl ether[15]
-
Reagent 4 (Base Wash): 10.8 g NaOH in 900 mL deionized water[15]
-
Anhydrous sodium sulfate (B86663)
-
Glass test tubes with Teflon-lined caps
-
Vortex mixer
-
Water bath or heating block
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Harvesting and Saponification:
-
Harvest approximately 40 mg of bacterial cells from a culture plate or pellet from a liquid culture.
-
Add 1.0 mL of Reagent 1 to the cell pellet in a glass test tube.
-
Seal the tube tightly and vortex briefly.
-
Heat at 100°C for 30 minutes, with vigorous vortexing for 5-10 seconds every 5 minutes.[15]
-
Cool the tube to room temperature.
-
-
Methylation:
-
Add 2.0 mL of Reagent 2 to the cooled tube.
-
Seal and vortex briefly.
-
Heat at 80°C for 10 minutes.[15]
-
Cool the tube to room temperature.
-
-
Extraction:
-
Add 1.25 mL of Reagent 3 to the tube.
-
Seal and mix by gentle inversion for 10 minutes.
-
Centrifuge at low speed for 5 minutes to separate the phases.
-
Carefully transfer the upper organic phase (containing the FAMEs) to a new clean tube.
-
-
Base Wash:
-
Add 3.0 mL of Reagent 4 to the extracted organic phase.
-
Seal and mix by gentle inversion for 5 minutes.
-
Centrifuge at low speed for 5 minutes.
-
Transfer the upper organic phase to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Sample Preparation for GC-MS:
-
Transfer the final, dried organic phase to a GC vial with an insert.
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: Quantitative Analysis using a Methyl cis-Vaccenate Standard Curve
This protocol outlines the preparation and use of a calibration curve with a methyl cis-vaccenate standard for the quantification of cis-vaccenic acid in bacterial samples.
Materials:
-
Methyl cis-vaccenate standard of known purity
-
Hexane (GC grade)
-
FAME extracts of bacterial samples (from Protocol 1)
-
GC-MS system
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of the methyl cis-vaccenate standard.
-
Dissolve it in a known volume of hexane to create a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution with hexane to prepare a series of at least five calibration standards with decreasing concentrations that span the expected concentration range of methyl cis-vaccenate in your samples.[16]
-
-
GC-MS Analysis:
-
Analyze the prepared calibration standards by GC-MS, starting with the lowest concentration.
-
Analyze your bacterial FAME samples under the same GC-MS conditions.[17]
-
It is recommended to run a blank (hexane) and a quality control standard periodically throughout the analytical run to ensure system stability.
-
-
Data Analysis:
-
For each calibration standard, determine the peak area of the methyl cis-vaccenate peak.
-
Construct a calibration curve by plotting the peak area (y-axis) against the known concentration of each standard (x-axis).[18]
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.[18]
-
Determine the peak area of methyl cis-vaccenate in your bacterial samples.
-
Use the calibration curve equation to calculate the concentration of methyl cis-vaccenate in your samples.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. gcms.cz [gcms.cz]
- 3. Fatty Acid Composition of the Complex Lipids of Staphylococcus aureus During the Formation of the Membrane-bound Electron Transport System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and relative quantification of fatty acids in Escherichia coli membranes by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Membrane composition and organization of Bacillus subtilis 168 and its genome‐reduced derivative miniBacillus PG10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differentiation of bacteria using fatty acid profiles from gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. Exogenous Fatty Acids Remodel Staphylococcus aureus Lipid Composition through Fatty Acid Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Impact of Fatty-Acid Labeling of Bacillus subtilis Membranes on the Cellular Lipidome and Proteome [frontiersin.org]
- 16. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 17. Novel pathways of oleic and cis-vaccenic acid biosynthesis by an enzymatic double-bond shifting reaction in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a cornerstone analytical technique for the qualitative and quantitative analysis of fatty acids. However, the inherent properties of free fatty acids (FFAs), such as their low volatility and high polarity due to the carboxylic acid group, present significant challenges for direct GC analysis. These properties can lead to poor peak shape, peak tailing, and inaccurate quantification due to interactions with the GC column's stationary phase.[1][2]
To overcome these challenges, a derivatization step is essential. This process chemically modifies the fatty acids into more volatile and less polar derivatives, making them suitable for GC analysis. The most common derivatization method is the conversion of fatty acids into fatty acid methyl esters (FAMEs).[3][4] This is typically achieved through esterification of free fatty acids or transesterification of glycerolipids.[1][5] The resulting FAMEs are more volatile and thermally stable, allowing for efficient separation and accurate quantification by GC.[5]
This document provides detailed protocols for the most common methods of FAMEs preparation, a comparison of their applications, and guidance on selecting the appropriate method for your sample type.
Comparison of Derivatization Methods
The choice of derivatization method depends on the nature of the sample, specifically whether the fatty acids are free or esterified (e.g., in triglycerides, phospholipids). The two primary approaches are acid-catalyzed and base-catalyzed reactions.
Acid-Catalyzed Esterification/Transesterification: These methods can esterify free fatty acids and transesterify esterified fatty acids simultaneously.[1] They are versatile but generally require longer reaction times and higher temperatures compared to base-catalyzed methods.[3] Common acid catalysts include boron trifluoride (BF₃) in methanol (B129727) and methanolic HCl.[3] While effective, care must be taken as high concentrations of acid catalysts or high temperatures can sometimes produce artifacts.[3]
Base-Catalyzed Transesterification: This approach is much faster than acid-catalyzed reactions and can be performed under milder temperature conditions.[3] Common base catalysts include sodium methoxide (B1231860) (NaOMe) or potassium hydroxide (B78521) (KOH) in methanol.[3][6] A significant limitation of base-catalyzed methods is their inability to esterify free fatty acids.[3][7] Therefore, they are primarily used for samples with low free fatty acid content, such as refined oils. For samples with high free fatty acid content, a preliminary acid-catalyzed esterification may be necessary.[8]
Experimental Protocols
Herein are detailed protocols for the most frequently employed derivatization techniques.
Protocol 1: Acid-Catalyzed Derivatization using Boron Trifluoride (BF₃)-Methanol
This is a widely used and effective method for both esterification of free fatty acids and transesterification of complex lipids.[1][2]
Materials:
-
Lipid sample (1-25 mg)[1]
-
12-14% Boron trifluoride (BF₃) in methanol[1]
-
Hexane (B92381) or Heptane[1][3]
-
Saturated sodium chloride (NaCl) solution or water[2]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Screw-capped glass tubes with PTFE liner[1]
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample or a dried lipid extract into a screw-capped glass tube.[1] If the sample is in an aqueous solution, it must be evaporated to dryness prior to the reaction.[1][2]
-
Reagent Addition: Add 2 mL of 12-14% BF₃-methanol solution to the sample.[1]
-
Reaction: Tightly cap the tube and heat at 60-100°C for a duration ranging from 5 to 60 minutes.[1][2] The optimal time and temperature may need to be determined empirically for specific sample types.[1] A common condition is heating at 80°C for 1 hour.[1]
-
Extraction of FAMEs:
-
Cool the reaction tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane (or heptane).
-
Vortex the tube vigorously for 1-2 minutes to ensure the FAMEs are extracted into the organic layer.
-
Centrifuge at approximately 1,500 x g for 10 minutes to facilitate phase separation.[1]
-
-
Sample Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial, potentially passing it through a small column of anhydrous sodium sulfate to remove any residual water.[2] The sample is now ready for GC analysis.
Protocol 2: Acid-Catalyzed Derivatization using Methanolic HCl
This method is considered a milder alternative to BF₃-methanol and can be prepared in the laboratory.[3]
Materials:
-
Lipid sample
-
Methanolic HCl (e.g., prepared by mixing acetyl chloride with methanol)[3]
-
Toluene[3]
-
Hexane or Heptane (B126788)
-
6% (w/v) Sodium Carbonate (Na₂CO₃) solution
-
Screw-capped glass tubes
Procedure:
-
Reagent Preparation (Anhydrous Methanolic HCl ~2M): In a fume hood, slowly add 2 mL of acetyl chloride to 18 mL of chilled methanol in a suitable container. This reaction is exothermic and should be handled with care.
-
Sample Preparation: Dissolve the lipid sample in a small amount of toluene.
-
Reaction: Add the methanolic HCl reagent to the sample. For a rapid reaction, heat at 100°C for 60-90 minutes. For a milder reaction, heat at 45°C for up to 16 hours, particularly for samples containing heat-labile fatty acids.[3]
-
Extraction of FAMEs:
-
After cooling, add 2 mL of 6% (w/v) Na₂CO₃ solution to neutralize the acid.
-
Add 2 mL of n-heptane as the extraction solvent and vortex vigorously.
-
Allow the phases to separate.
-
-
Sample Collection: Transfer the upper heptane layer containing the FAMEs to a GC vial for analysis.[9]
Protocol 3: Base-Catalyzed Transesterification using Sodium Methoxide
This is a rapid method suitable for transesterifying glycerolipids in samples with low free fatty acid content (<0.5%).[6][8]
Materials:
-
Oil/fat sample (e.g., 500 g for larger scale, or scaled down appropriately)[6]
-
Sodium methoxide (CH₃ONa) solution (e.g., 0.5% w/w of oil)[6][10]
-
Hexane
-
Water
-
Reaction vessel with agitation
Procedure:
-
Sample Preparation: If necessary, preheat the oil sample to the reaction temperature (e.g., 60°C).[6]
-
Reagent Preparation: Dissolve the sodium methoxide catalyst in methanol.[6]
-
Reaction: Add the catalyst-methanol solution to the oil while agitating vigorously. Maintain the reaction at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes).[6][10]
-
Phase Separation: Stop the agitation and allow the mixture to settle. The glycerol (B35011) will form a lower layer and can be separated.
-
Washing and Extraction: The upper layer containing the FAMEs can be washed with water to remove residual catalyst and glycerol. The FAMEs can then be extracted with hexane if necessary.
-
Sample Collection: The purified FAME layer is collected for GC analysis.
Data Presentation
The following table summarizes typical quantitative parameters for the described derivatization methods.
| Parameter | Acid-Catalyzed (BF₃-Methanol) | Acid-Catalyzed (Methanolic HCl) | Base-Catalyzed (Sodium Methoxide) |
| Sample Type | Free Fatty Acids & Glycerolipids | Free Fatty Acids & Glycerolipids | Glycerolipids (low FFA)[3] |
| Catalyst Conc. | 12-14% in Methanol[1] | ~2 M in Methanol | 0.5% w/w of oil[6][10] |
| Reaction Temp. | 60-100°C[1] | 45°C (mild) or 100°C (rapid)[3] | ~60°C[6] |
| Reaction Time | 5-60 minutes[1] | 1-16 hours[3] | ~60 minutes[6][10] |
| Yields | >96%[3] | ~99%[3] | ~100%[6][10] |
| Advantages | Versatile (FFAs & glycerolipids)[1] | Milder than BF₃[3], can be lab-prepared | Very rapid, mild conditions[3] |
| Disadvantages | Can produce artifacts at high temp[3] | Slower reaction rates[3] | Does not esterify FFAs[3] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Chemical reaction for the formation of Fatty Acid Methyl Esters (FAMEs).
Caption: General experimental workflow for FAMEs preparation and GC analysis.
Caption: Decision tree for selecting an appropriate FAMEs derivatization method.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 6. Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of Methyl cis-11-Octadecenoate by ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data interpretation guide for the structural elucidation of methyl cis-11-octadecenoate, also known as methyl cis-vaccenate, using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The characteristic chemical shifts and coupling patterns of the protons in this long-chain monounsaturated fatty acid methyl ester are presented, enabling unambiguous identification. This application note serves as a practical guide for researchers involved in lipid analysis, natural product chemistry, and metabolomics.
Introduction
This compound is a monounsaturated fatty acid methyl ester (FAME) commonly found in various natural sources, including dairy products and certain bacteria. Its structural characterization is crucial for understanding its biological roles and for quality control in food science and biofuel production. ¹H NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of protons within the molecule can be determined.
Data Presentation
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in its structure. The key to its identification lies in the characteristic signals of the olefinic protons of the cis-double bond and the adjacent allylic methylene (B1212753) protons, which are well-separated from the signals of the saturated acyl chain protons. The expected ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃) at a standard spectrometer frequency (e.g., 400 or 500 MHz) is summarized in the table below.
| Proton Assignment | Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Terminal Methyl Protons | 18 | ~ 0.88 | Triplet (t) | ~ 6.8 |
| Bulk Methylene Protons | 4-9, 14-17 | ~ 1.25-1.35 | Broad Multiplet | - |
| β-Carbonyl Methylene Protons | 3 | ~ 1.63 | Multiplet | - |
| Allylic Methylene Protons | 10, 13 | ~ 2.01 | Multiplet | - |
| α-Carbonyl Methylene Protons | 2 | ~ 2.30 | Triplet (t) | ~ 7.5 |
| Methoxy Protons | -OCH₃ | ~ 3.67 | Singlet (s) | - |
| Olefinic Protons | 11, 12 | ~ 5.34 | Multiplet | - |
Experimental Protocol
This section details the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS)
-
NMR tube (5 mm diameter)
-
Pasteur pipette
-
Vial
-
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrument:
-
A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a proton frequency of 400 MHz or higher.
-
-
Typical Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Spectral Width: 0-12 ppm
-
Number of Scans: 8 to 16 scans for a sufficiently concentrated sample.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Reference: The spectrum is referenced to the TMS signal at 0.00 ppm.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to obtain a pure absorption spectrum.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of this compound.
Caption: A flowchart of the experimental procedure.
Caption: Interpretation of key ¹H NMR signals.
Application Note: Analysis of Methyl cis-11-Octadecenoate in Biofuel Composition
Introduction
Methyl cis-11-octadecenoate, also known as methyl cis-vaccenate, is a fatty acid methyl ester (FAME) that can be found as a component in biodiesel.[1] Its presence and concentration can vary depending on the feedstock used for the biofuel's production, with animal fats like tallow (B1178427) being a notable source.[2][3] Accurate quantification of individual FAMEs, including this compound, is crucial for determining the overall quality and properties of biodiesel, such as its cetane number and oxidative stability.[4] This application note provides detailed protocols for the quantitative analysis of this compound in biofuel samples using gas chromatography with flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS).
Data Presentation
The composition of FAMEs in biodiesel is highly dependent on the feedstock. While specific percentages can vary between batches, the following table provides an overview of the typical fatty acid profiles for feedstocks where this compound (as vaccenic acid) is present.
Table 1: Typical Fatty Acid Composition of Selected Biodiesel Feedstocks
| Fatty Acid | Tallow | Palm Oil |
| Myristic acid (C14:0) | 2-6% | 0.5-2% |
| Palmitic acid (C16:0) | 20-30% | 39-47% |
| Stearic acid (C18:0) | 14-30% | 3.5-6% |
| Oleic acid (C18:1c9) | 35-50% | 36-44% |
| Vaccenic acid (C18:1c11) | 1-5% | Trace amounts |
| Linoleic acid (C18:2) | 1-5% | 9-12% |
| Linolenic acid (C18:3) | <1% | <0.5% |
Note: Data compiled from multiple sources indicating general composition ranges. Actual values can vary.
Experimental Protocols
The primary methods for the analysis of FAMEs in biodiesel are based on gas chromatography, as outlined in standards such as EN 14103.[2][5][6]
Protocol 1: Quantification of this compound by GC-FID
This protocol describes the determination of the FAME profile of a biodiesel sample, including the quantification of this compound, using gas chromatography with a flame ionization detector.
1. Sample Preparation (based on EN 14103):
-
Accurately weigh approximately 250 mg of the biodiesel sample into a 10 mL vial.[2][6]
-
Add a precise volume (e.g., 5 mL) of an internal standard solution. Methyl heptadecanoate (C17:0) at a concentration of 10 mg/mL in heptane (B126788) is commonly used.[2][6]
-
Cap the vial and vortex thoroughly to ensure complete mixing.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 Series GC or similar, equipped with a flame ionization detector (FID) and a split/splitless injector.[7]
-
Column: A polar capillary column is required. An Agilent J&W DB-23 (60 m x 0.25 mm i.d. x 0.15 µm film thickness) or a similar wax-type column is suitable.[8]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[9]
-
Injector Temperature: 250 °C.[10]
-
Split Ratio: 50:1 or 100:1.[5]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 240 °C at 4 °C/minute.
-
Hold at 240 °C for 10 minutes.
-
-
Detector Temperature: 260 °C.
-
Injection Volume: 1 µL.[7]
3. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of a FAME standard mix (including this compound if available as a certified reference material) and the internal standard.
-
Inject the calibration standards and the prepared sample.
-
Identify the peaks based on their retention times relative to the standards. The use of Retention Time Locking (RTL) can improve the accuracy of peak identification across different instruments and after column maintenance.[11][12]
-
Calculate the concentration of this compound and other FAMEs in the sample using the internal standard method. The ester content is calculated as a mass fraction in percent.[13]
Protocol 2: Identification and Quantification of this compound by GC-MS
This protocol is used for the confirmation of the identity of this compound and its quantification, especially in complex matrices.
1. Sample Preparation:
-
Follow the same sample preparation procedure as described in Protocol 1.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph-Mass Spectrometer: Agilent 7890 GC coupled with a 5977 MS or similar.[14]
-
Column: A polar capillary column as described in Protocol 1.
-
Carrier Gas: Helium at a constant flow of approximately 1.2 mL/min.[15]
-
Injector and Temperature Program: Use the same parameters as in Protocol 1.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-450.
-
Solvent Delay: 3-5 minutes.
-
3. Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum with that of a reference standard or a library spectrum (e.g., NIST). The mass spectrum will show characteristic fragments for this compound.
-
For quantification, Selective Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.[14]
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound.
Caption: Relationship between feedstock, FAME profile, and analytical method.
References
- 1. cariboo-agricultural-research.ca [cariboo-agricultural-research.ca]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. gcms.cz [gcms.cz]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. scielo.br [scielo.br]
- 10. ep.liu.se [ep.liu.se]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. EN 14103 - FAME and Linolenic Acid Methyl Esters in Biodiesel [scioninstruments.com]
- 14. agilent.com [agilent.com]
- 15. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Application Notes and Protocols: Incorporation of Methyl cis-11-octadecenoate in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cis-11-octadecenoate, also known as methyl cis-vaccenate, is a monounsaturated fatty acid methyl ester that has garnered interest in cell culture studies for its diverse biological activities. As a naturally occurring compound found in various plant and microbial sources, it serves as a valuable tool for investigating cellular processes such as lipid metabolism, cell proliferation, and signaling pathways.[1][2] These application notes provide a comprehensive guide for the incorporation of this compound in in vitro research, detailing its applications, relevant protocols, and the signaling pathways it modulates.
Biological Activities and Applications
This compound and its corresponding free fatty acid, cis-vaccenic acid, have been shown to exert a range of effects on cultured cells, making them relevant for various research areas:
-
Cancer Research: Studies have indicated that cis-vaccenic acid can influence the growth of cancer cell lines. For instance, it has been reported to reduce the growth of HT-29 human colon cancer cells.[1] Furthermore, in prostate cancer cell lines, cis-vaccenic acid has been shown to rescue cell viability following the inhibition of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in fatty acid metabolism, suggesting a role in cancer cell survival pathways.[2][3]
-
Lipid Metabolism: As a fatty acid, this compound is a key molecule for studying lipid uptake, storage, and metabolism. Its incorporation into cellular lipids can be tracked to understand the dynamics of lipid droplet formation and fatty acid oxidation. It is known to be a substrate for enzymes such as fatty acid elongase 5 (Elovl5) and Δ9-desaturase.[1]
-
Signal Transduction: this compound and its de-esterified form act as signaling molecules by activating specific cellular receptors. Notably, it is a ligand for G-protein coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptor alpha (PPARα), both of which are critical regulators of metabolism and cellular homeostasis.[4][5]
-
Erythroid Differentiation: Research has shown that cis-vaccenic acid can induce the differentiation of erythroid progenitor stem cells and upregulate γ-globin gene expression, suggesting its potential in the study of hemoglobinopathies like sickle cell anemia.[1][6]
-
Anti-inflammatory Effects: Some studies suggest that cis-vaccenic acid possesses anti-inflammatory properties by suppressing the expression of adhesion molecules such as ICAM-1 and VCAM-1 in human microvascular endothelial cells.
Data Presentation
| Cell Line | Compound | Effect | Concentration | Treatment Duration | Reference |
| HT-29 (Human Colon Cancer) | cis-Vaccenic Acid | 23% reduction in cell growth | Not specified | Not specified | [1] |
| JK-1 (Erythroid Progenitor) | cis-Vaccenic Acid | Significant increase in γ-globin mRNA expression | 50 µg/mL | 24-120 hours | [1] |
| LNCaP (Prostate Cancer) | cis-Vaccenic Acid | Rescued cell viability after SCD1 inhibition | 10 µM | 96 hours | [3] |
| MR49F (Prostate Cancer) | cis-Vaccenic Acid | Rescued cell viability after SCD1 inhibition | 10 µM | 96 hours | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
Fatty acids have low solubility in aqueous culture media and require complexing with a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA), for efficient delivery to cells.
Materials:
-
This compound
-
Ethanol (B145695) (100%, sterile)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Serum-free cell culture medium
-
Sterile conical tubes (15 mL and 50 mL)
-
0.22 µm sterile filter
-
Water bath at 37°C
Procedure:
-
Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium. Gently agitate to dissolve without creating excessive foam. Sterilize the solution by passing it through a 0.22 µm filter.
-
Prepare a stock solution of this compound: Dissolve this compound in 100% ethanol to create a high-concentration stock solution (e.g., 100 mM).
-
Complexation: a. In a sterile conical tube, add the desired volume of the 10% BSA solution. b. Warm the BSA solution in a 37°C water bath for 15-30 minutes. c. Slowly add the this compound stock solution to the pre-warmed BSA solution while gently vortexing or swirling. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1. d. Incubate the mixture in the 37°C water bath for at least 30 minutes to allow for complex formation.
-
Final Dilution: Dilute the fatty acid-BSA complex in the complete cell culture medium to achieve the desired final treatment concentrations.
-
Control Preparation: Prepare a vehicle control by adding the same volume of ethanol to the BSA solution without the fatty acid.
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, HCT-116)
-
Complete cell culture medium
-
96-well plates
-
This compound-BSA complex (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the this compound-BSA complex. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Visualization and Quantification of Intracellular Lipid Accumulation using Oil Red O Staining
This protocol allows for the qualitative and quantitative assessment of neutral lipid accumulation in cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips or in multi-well plates
-
This compound-BSA complex (from Protocol 1)
-
PBS
-
10% Formalin
-
Oil Red O staining solution (0.5% Oil Red O in isopropanol (B130326), diluted with water)
-
60% Isopropanol
-
Hematoxylin (B73222) (for counterstaining, optional)
-
Microscope
Procedure:
-
Cell Treatment: Treat cells with the this compound-BSA complex for the desired duration.
-
Fixation: Wash the cells with PBS and fix with 10% formalin for 30 minutes.
-
Washing: Wash the cells twice with distilled water.
-
Staining: a. Incubate the cells with 60% isopropanol for 5 minutes. b. Remove the isopropanol and add the Oil Red O working solution. c. Incubate for 15-20 minutes at room temperature.
-
Washing: Wash the cells with distilled water until the water runs clear.
-
(Optional) Counterstaining: Stain the nuclei with hematoxylin for 1 minute and wash with water.
-
Visualization: Mount the coverslips on microscope slides and visualize the lipid droplets (stained red) under a light microscope.
-
Quantification: To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 490-520 nm.
Signaling Pathways and Visualizations
This compound exerts its effects by modulating key signaling pathways. The following diagrams, generated using the DOT language, illustrate the activation of the GPR40 and PPARα pathways.
GPR40 Signaling Pathway
This compound, after conversion to cis-vaccenic acid, can bind to and activate GPR40, a G-protein coupled receptor highly expressed in pancreatic β-cells and enteroendocrine cells.[4][7] This activation leads to a cascade of intracellular events culminating in various cellular responses, including the potentiation of glucose-stimulated insulin (B600854) secretion.
References
- 1. Cis-vaccenic acid induces differentiation and up-regulates gamma globin synthesis in K562, JK1 and transgenic mice erythroid progenitor stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Cis-vaccenic acid induces differentiation and up-regulates gamma globin synthesis in K562, JK1 and transgenic mice erythroid progenitor stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Methyl cis-Vaccenate in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cis-vaccenate (B1238199), the methyl ester of cis-vaccenic acid (18:1 n-7), is a monounsaturated fatty acid found in various biological systems. Its presence and concentration in tissues are of growing interest in biomedical research due to its potential roles in cellular signaling, membrane fluidity, and as a biomarker for certain metabolic processes. Accurate quantification of methyl cis-vaccenate in biological tissues is crucial for understanding its physiological and pathological significance. These application notes provide detailed protocols for the sample preparation and analysis of methyl cis-vaccenate from biological tissues using gas chromatography-mass spectrometry (GC-MS).
Data Presentation
The following table summarizes the concentration of vaccenic acid (the precursor to methyl cis-vaccenate upon derivatization) in various biological tissues from different species. The data is presented as a percentage of total fatty acids, which is a common reporting method in lipidomics.
| Tissue | Species | Concentration (% of Total Fatty Acids) | Reference |
| Subcutaneous Adipose Tissue | Beef Cattle | ~2.0% | [1] |
| Muscle (Longissimus) | Beef Cattle | Breed and diet dependent | [2] |
| Liver | Beef Cattle | Diet dependent | [2] |
| Heart | Beef Cattle | Diet dependent | [2] |
| Liver | Lactating Mice (fed TVA diet) | ~0.5% | [3] |
| Carcass | Lactating Mice (fed TVA diet) | ~0.6% | [3] |
| Mammary Tissue | Lactating Mice (fed TVA diet) | ~0.5% | [3] |
Note: The concentration of vaccenic acid can vary significantly based on diet, species, and specific tissue type. The values presented are approximate and for comparative purposes.
Experimental Protocols
The analysis of methyl cis-vaccenate from biological tissues involves three main stages: lipid extraction, derivatization to form fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
Protocol 1: Lipid Extraction from Biological Tissues (Folch Method)
This protocol is a widely accepted method for the quantitative extraction of total lipids from biological samples.
Materials:
-
Biological tissue sample (e.g., liver, muscle, adipose)
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 0.88% KCl solution)
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Pasteur pipettes
-
Nitrogen gas evaporator or rotary evaporator
Procedure:
-
Tissue Homogenization:
-
Accurately weigh 50-100 mg of the frozen biological tissue.
-
Place the tissue in a glass centrifuge tube.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Homogenize the tissue thoroughly until a uniform suspension is obtained.
-
-
Lipid Extraction:
-
Incubate the homogenate at room temperature for 1 hour with occasional vortexing to ensure complete lipid extraction.
-
Add 0.4 mL of 0.9% NaCl solution to the tube.
-
Vortex the mixture vigorously for 1 minute to induce phase separation.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
-
Lipid Collection:
-
Carefully aspirate and discard the upper aqueous phase using a Pasteur pipette, being cautious not to disturb the interface.
-
Transfer the lower organic (chloroform) phase containing the lipids to a clean, pre-weighed glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
-
Lipid Quantification (Optional but Recommended):
-
Once the solvent is completely evaporated, weigh the tube containing the lipid extract.
-
The difference in weight will give the total lipid content of the tissue sample. This can be useful for normalizing the final methyl cis-vaccenate concentration.
-
Protocol 2: Derivatization of Lipids to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the conversion of the extracted fatty acids into their volatile methyl ester derivatives for GC-MS analysis.
Materials:
-
Dried lipid extract from Protocol 1
-
2% Methanolic Sulfuric Acid (or 14% Boron Trifluoride in Methanol)
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (B86663)
-
Heating block or water bath
-
Glass tubes with PTFE-lined caps
-
GC vials with inserts
Procedure:
-
Transesterification:
-
To the dried lipid extract, add 2 mL of 2% methanolic sulfuric acid.
-
Securely cap the tube and vortex to dissolve the lipid residue.
-
Heat the mixture at 60°C for 1 hour in a heating block or water bath.
-
-
FAME Extraction:
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1,500 x g for 5 minutes to separate the phases.
-
-
FAME Collection and Drying:
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean glass tube.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Let it stand for 5-10 minutes.
-
-
Sample Preparation for GC-MS:
-
Carefully transfer the dried hexane extract to a GC vial with an insert.
-
The sample is now ready for injection into the GC-MS system.
-
Protocol 3: GC-MS Analysis of Methyl cis-Vaccenate
This protocol outlines the typical parameters for the quantification of methyl cis-vaccenate using a gas chromatograph coupled to a mass spectrometer.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A polar capillary column suitable for FAME analysis (e.g., BPX70, SP-2560, or similar; 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/min.
-
Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.
-
(Note: The temperature program should be optimized based on the specific column and instrument used to achieve good separation of fatty acid methyl esters).
-
-
Mass Spectrometer (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Quantification:
-
Identification: The identification of the methyl cis-vaccenate peak is achieved by comparing its retention time and mass spectrum to that of a pure standard.
-
Quantification: A calibration curve should be prepared using a certified standard of methyl cis-vaccenate at various concentrations. The peak area of methyl cis-vaccenate in the sample is then used to determine its concentration based on the calibration curve. An internal standard (e.g., methyl heptadecanoate) should be added to the samples and standards before derivatization to correct for variations in extraction and injection volume.
Mandatory Visualizations
Caption: Workflow for the preparation of biological tissues for methyl cis-vaccenate analysis.
Caption: The analytical workflow for GC-MS analysis of methyl cis-vaccenate.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Fatty Acid Methyl Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acid methyl esters (FAMEs) are commonly analyzed to determine the fatty acid composition of lipids from various sources, including biological tissues, food products, and biofuels. While gas chromatography (GC) has traditionally been the primary method for FAME analysis, High-Performance Liquid Chromatography (HPLC) offers significant advantages, particularly for the separation of heat-labile, polyunsaturated, and isomeric fatty acids.[1][2][3] This application note provides a detailed protocol for the separation of FAMEs using reversed-phase HPLC (RP-HPLC), a widely used and robust technique.[4][5]
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity. In the analysis of FAMEs, a nonpolar stationary phase (typically C18) is used with a polar mobile phase.[6] FAMEs are separated based on their chain length and degree of unsaturation.[2] Generally, shorter-chain FAMEs and those with a higher number of double bonds elute earlier from the column.[5] For enhanced separation of isomers, especially cis/trans isomers, silver-ion HPLC (Ag+-HPLC) can be employed, where separation is based on the interaction of the double bonds with silver ions impregnated on the stationary phase.[7][8][9]
Advantages of HPLC for FAME Analysis
-
Ambient Temperature Operation: HPLC is performed at or near room temperature, which minimizes the degradation of heat-sensitive compounds like polyunsaturated fatty acids (PUFAs).[1][2]
-
Superior Isomer Separation: HPLC, particularly with specialized columns, offers excellent resolution of geometric (cis/trans) and positional isomers, which can be challenging to separate by GC.[1][3]
-
Flexibility in Detection: A variety of detectors can be used with HPLC, including UV-Vis, Evaporative Light Scattering Detector (ELSD), and Mass Spectrometry (MS), providing flexibility in detection and structural elucidation.[10][11]
-
Preparative Capabilities: HPLC can be used not only for analytical quantification but also for the isolation and purification of specific FAMEs for further analysis.[2]
Experimental Protocol: Reversed-Phase HPLC for FAME Separation
This protocol outlines a general method for the separation of a standard mixture of FAMEs using a C18 column.
1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Pump
-
Autosampler
-
Column Oven
-
UV-Vis Detector or Evaporative Light Scattering Detector (ELSD)
-
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Vials for autosampler
2. Reagents and Standards
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
FAME standard mixture (e.g., C14:0, C16:0, C18:0, C18:1, C18:2, C18:3)
-
Sample containing fatty acids for analysis
3. Sample Preparation: Transesterification to FAMEs
Prior to HPLC analysis, fatty acids in the sample (e.g., from oils, fats, or tissues) must be converted to their corresponding methyl esters. A common method is acid-catalyzed transesterification with methanolic HCl or BF3-methanol.
-
Accurately weigh approximately 10-20 mg of the lipid sample into a screw-cap tube.
-
Add 2 mL of 5% methanolic HCl.
-
Cap the tube tightly and heat at 80°C for 2 hours.
-
Cool the tube to room temperature.
-
Add 2 mL of n-hexane and 1 mL of water, and vortex thoroughly.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Reconstitute the FAME residue in a known volume of acetonitrile (e.g., 1 mL) for HPLC analysis.
4. HPLC Conditions
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase: Isocratic elution with acetonitrile.[3][6] A gradient of acetonitrile and water can also be used for more complex mixtures.[4]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 40 °C[3]
-
Injection Volume: 10 µL[3]
-
Detection:
5. Data Analysis
-
Identify the FAME peaks in the sample chromatogram by comparing their retention times with those of the authentic standards.
-
Quantify the amount of each FAME by creating a calibration curve using the peak areas of the standard solutions at different concentrations.
Data Presentation
The following table provides representative retention time data for a standard mixture of FAMEs under the specified RP-HPLC conditions.
| Fatty Acid Methyl Ester | Abbreviation | Retention Time (min) |
| Methyl myristate | C14:0 | 8.5 |
| Methyl palmitate | C16:0 | 12.2 |
| Methyl linolenate | C18:3 | 15.8 |
| Methyl linoleate | C18:2 | 18.5 |
| Methyl oleate | C18:1 | 22.1 |
| Methyl stearate | C18:0 | 28.9 |
Note: Retention times are illustrative and may vary depending on the specific HPLC system, column, and exact experimental conditions.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of fatty acid methyl esters.
Caption: Workflow for FAME analysis by HPLC.
Alternative and Complementary Techniques
Silver-Ion HPLC (Ag+-HPLC)
For challenging separations of isomers, particularly conjugated linoleic acid (CLA) isomers, Ag+-HPLC is a powerful technique.[8] The separation mechanism is based on the reversible formation of polar complexes between the pi electrons of the double bonds in the fatty acids and silver ions.[12] This allows for the separation of FAMEs based on the number, geometry (cis/trans), and position of their double bonds.[7]
Gas Chromatography (GC)
GC remains a widely used and powerful technique for FAME analysis, especially for routine compositional studies.[13] It often provides faster analysis times and high sensitivity, particularly when coupled with a flame ionization detector (FID).[14] However, the high temperatures used in GC can lead to the degradation of thermally labile compounds.[3] For comprehensive fatty acid profiling, a combination of both HPLC and GC can provide complementary information and enhance the confidence in the analytical results.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. aocs.org [aocs.org]
- 3. scielo.br [scielo.br]
- 4. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 14. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
Application Note: Optimizing the Separation of C18:1 Isomers with Advanced Gas Chromatography Columns
Introduction
The accurate separation and quantification of C18:1 fatty acid isomers are critical in various fields, including food science, nutrition, and drug development, due to the distinct physiological effects of different isomers. Gas chromatography (GC) is the premier analytical technique for this purpose. The choice of the GC column is the most critical factor in achieving the desired resolution of these isomers. This document provides a detailed guide to selecting the optimal GC column and corresponding analytical protocols for the separation of C18:1 isomers, with a focus on cis/trans and positional isomers.
The separation of fatty acid methyl esters (FAMEs) by gas chromatography is influenced by the polarity of the stationary phase within the column. Non-polar columns separate FAMEs primarily by their boiling points, offering limited resolution for isomers. In contrast, polar columns provide enhanced separation based on the degree of unsaturation and the configuration of the double bonds (cis/trans). For the intricate separation of C18:1 isomers, highly polar stationary phases are essential.
Column Selection for C18:1 Isomer Separation
The primary column types for detailed C18:1 isomer analysis are highly polar cyanopropyl siloxane and ionic liquid columns.
Highly Polar Cyanopropyl Siloxane Columns
These columns are considered the industry standard for the separation of cis and trans FAME isomers.[1] The high cyanopropyl content (ranging from 70% to 100%) of the stationary phase induces strong dipole-dipole interactions with the FAMEs, which is necessary to resolve the numerous potential cis/trans isomers.[2] The general elution order on these columns is based on the degree of unsaturation and the geometric configuration of the double bonds. Due to the "U" shape of cis isomers, they interact more strongly with the polar stationary phase compared to the more linear trans isomers, resulting in the elution of trans isomers before their corresponding cis counterparts.[1] For the separation of positional isomers, which have nearly identical boiling points, extremely long columns of at least 100 meters are often required to generate the necessary separating power.[2]
Ionic Liquid (IL) Columns
Ionic liquid columns represent a significant advancement in GC stationary phase technology, offering unique selectivity and higher thermal stability compared to traditional polysiloxane polymers and polyethylene (B3416737) glycols.[3] Columns such as the SLB-IL111 are extremely polar and have demonstrated exceptional performance in separating geometric and positional FAME isomers.[4][5] The distinct chemical properties of ionic liquid phases provide unique elution patterns for FAME isomers that can be advantageous for resolving complex mixtures.[3][6]
Polyethylene Glycol (PEG) Columns
While polar, PEG columns (e.g., DB-Wax) are generally less effective for detailed cis/trans isomer separation compared to highly polar cyanopropyl or ionic liquid columns.[7] They are suitable for separating FAMEs based on their carbon number and degree of unsaturation but typically do not resolve cis and trans isomers.[7]
Experimental Protocols
Sample Preparation: Derivatization of Fatty Acids to FAMEs
Prior to GC analysis, fatty acids must be converted to their corresponding methyl esters (FAMEs) to increase their volatility. A common method involves the following steps:
-
Saponification: Reflux the lipid sample with methanolic sodium hydroxide.
-
Esterification: Add a reagent such as boron trifluoride (BF3) in methanol (B129727) and continue boiling.
-
Extraction: Extract the FAMEs with a non-polar solvent like heptane (B126788).
-
Drying: Remove any residual water from the organic layer using a drying agent like sodium sulfate.
-
Injection: Inject an aliquot of the final heptane solution into the GC system.
GC Methodologies
The following tables summarize typical GC conditions for the separation of C18:1 isomers using highly polar cyanopropyl and ionic liquid columns.
Table 1: GC Columns and Conditions for C18:1 Isomer Separation
| Parameter | Highly Polar Cyanopropyl Column (e.g., CP-Sil 88, HP-88, Rt-2560) | Ionic Liquid Column (e.g., SLB-IL111) |
| Column Length | 100 m (for positional isomers)[2], 60 m, 75 m[8] | 100 m[9], 30 m[4] |
| Internal Diameter | 0.25 mm | 0.25 mm |
| Film Thickness | 0.20 µm | 0.20 µm |
| Carrier Gas | Hydrogen or Helium | Hydrogen or Helium |
| Flow Rate | 1 mL/min | 1 mL/min |
| Injector Temperature | 250 °C | 250 °C |
| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 250 °C - 280 °C | 250 °C |
| Split Ratio | 100:1 or 30:1[10] | 100:1 |
| Oven Program | Isothermal (e.g., 168 °C or 175 °C) or Temperature Programmed[8][11] | Isothermal (e.g., 168 °C)[9] or Temperature Programmed |
Table 2: Example Temperature Programs
| Column Type | Initial Temperature | Ramp 1 | Ramp 2 | Final Temperature & Hold | Reference |
| HP-5MS (for general FAME) | 50°C for 2 min | 10°C/min to 170°C, hold 2 min | 4°C/min to 190°C, hold 5 min | 5°C/min to 290°C, hold 2 min; then 20°C/min to 320°C, hold 2 min | [4] |
| Highly Polar Cyanopropyl | 120°C for 10 min | 3°C/min to 180°C | 1.5°C/min to 200°C, hold 3 min | 2°C/min to 220°C, hold 24 min | [12] |
Quantitative Data Summary
The resolution of critical isomer pairs is a key metric for evaluating column performance. The following table provides a summary of achievable separations.
Table 3: Resolution of C18:1 Isomers on Different Column Types
| Isomer Pair | Column Type | Resolution (Rs) | Comments |
| C18:1 Δ9t (Elaidic acid) / C18:1 Δ9c (Oleic acid) | Highly Polar Cyanopropyl | > 1.5 | Baseline separation is typically achieved. |
| C18:1 Δ9t (Elaidic acid) / C18:1 Δ11t (Vaccenic acid) | Highly Polar Cyanopropyl | Often co-elute or have poor resolution (e.g., Rs = 0.9) with standard temperature programs.[8] | Isothermal conditions at lower temperatures may improve separation.[8] |
| C18:1 cis/trans isomers | Ionic Liquid (SLB-IL111) | Good separation | Provides a unique elution order and selectivity.[4] |
| C18:2 geometric isomers (cis,cis; cis,trans; trans,cis; trans,trans) | Ionic Liquid (SLB-IL111) | Baseline separation | Superior separation compared to polysiloxane-based columns.[4] |
Visualizations
Logical Workflow for GC Column Selection
The selection of an appropriate GC column for C18:1 isomer analysis follows a logical progression based on the specific analytical goals.
Caption: Workflow for selecting a GC column for C18:1 isomer analysis.
Elution Behavior of C18:1 Isomers
The elution order of C18:1 isomers on a highly polar cyanopropyl stationary phase is primarily determined by the geometry of the double bond.
Caption: Elution behavior of cis and trans C18:1 isomers on a polar column.
Conclusion
The optimal separation of C18:1 isomers by gas chromatography is highly dependent on the stationary phase of the column. For detailed analysis of cis and trans isomers, highly polar cyanopropyl siloxane columns are the established standard, while ionic liquid columns offer a powerful and thermally stable alternative with unique selectivity. For the more challenging separation of positional isomers, longer columns (≥100 m) are generally required. By carefully selecting the appropriate column and optimizing the GC method parameters, researchers can achieve accurate and reliable quantification of C18:1 isomers in a variety of sample matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. chem-agilent.com [chem-agilent.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterisation of capillary ionic liquid columns for gas chromatography-mass spectrometry analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. Combining results of two GC separations partly achieves determination of all cis and trans 16:1, 18:1, 18:2 and 18:3 except CLA isomers of milk fat as demonstrated using Ag-ion SPE fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: Preparation of Calibration Standards for Methyl cis-11-octadecenoate
Introduction
Methyl cis-11-octadecenoate, also known as methyl vaccenate, is a fatty acid methyl ester (FAME) of significant interest in various research fields, including biofuel development, food science, and metabolic studies. Accurate quantification of this compound is crucial for reliable experimental outcomes. This application note provides a detailed protocol for the preparation of calibration standards for this compound, intended for use in analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). The protocol covers the preparation of a stock solution and a subsequent serial dilution to generate a set of working standards.
Materials and Reagents
-
This compound: High purity (≥98%) standard.
-
Solvent: HPLC or GC-grade hexane (B92381) or heptane (B126788).
-
Volumetric flasks: Class A, various sizes (e.g., 1 mL, 5 mL, 10 mL).
-
Pipettes: Calibrated micropipettes and glass pipettes.
-
Analytical balance: Capable of measuring to at least four decimal places (0.1 mg).
-
Vials: Amber glass vials with PTFE-lined caps (B75204) for storage.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution
-
Weighing the Standard: Accurately weigh approximately 10 mg of high-purity this compound into a clean, dry weighing boat using an analytical balance. Record the exact weight.
-
Dissolution: Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Solvent Addition: Add a small amount of hexane or heptane to the flask to dissolve the standard. Gently swirl the flask to ensure complete dissolution.
-
Bringing to Volume: Once the standard is fully dissolved, add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer and Storage: Transfer the stock solution to a properly labeled amber glass vial with a PTFE-lined cap. Store the stock solution at -20°C in the dark.[1][2]
Protocol 2: Preparation of Serial Dilution Calibration Standards
This protocol describes the preparation of a series of working standards from the 1 mg/mL stock solution. The final concentrations will range from 1 µg/mL to 100 µg/mL.
-
Labeling: Label a series of volumetric flasks or vials for each calibration standard.
-
Preparation of Intermediate Standard (100 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.
-
Dilute to the mark with hexane or heptane.
-
Cap and invert to mix thoroughly. This is your 100 µg/mL standard.
-
-
Preparation of Subsequent Standards: Perform a serial dilution as described in the table below. Use the previously prepared standard to make the next in the series.
Data Presentation
Table 1: Serial Dilution Scheme for this compound Calibration Standards
| Target Concentration (µg/mL) | Volume of Previous Standard (µL) | Initial Concentration of Standard (µg/mL) | Final Volume (mL) |
| 100 | 100 (from Stock) | 1000 | 1 |
| 50 | 500 | 100 | 1 |
| 25 | 500 | 50 | 1 |
| 10 | 400 | 25 | 1 |
| 5 | 500 | 10 | 1 |
| 1 | 200 | 5 | 1 |
Stability and Handling
-
This compound is sensitive to heat, air, and light.[3] All solutions should be stored in amber vials at -20°C to minimize degradation.
-
It is recommended to prepare fresh working standards from the stock solution for each analysis to ensure accuracy. The stability of unsaturated fatty acid methyl esters can be compromised over time.[4]
-
The pure compound and concentrated solutions should be handled in a well-ventilated area, wearing appropriate personal protective equipment, as the substance is classified as a skin and eye irritant.
Visualization of the Experimental Workflow
Caption: Workflow for the preparation of this compound calibration standards.
References
Application Notes & Protocols: Methyl cis-11-Octadecenoate as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of methyl cis-11-octadecenoate as a reference standard in chromatographic analyses. The focus is on its application in Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for the identification and quantification of fatty acid methyl esters (FAMEs).
Introduction
This compound, also known as methyl cis-vaccenate, is a fatty acid methyl ester commonly utilized as a reference standard in chromatography.[1][2][3] Its high purity and well-characterized properties make it an ideal candidate for method development, validation, and routine quality control in the analysis of lipids. This document outlines its application in GC-FID and HPLC-ELSD, providing detailed protocols and performance data.
Chemical Structure:
Key Properties:
| Property | Value |
| Chemical Formula | C19H36O2 |
| Molecular Weight | 296.49 g/mol |
| CAS Number | 1937-63-9 |
| Appearance | Colorless liquid |
| Purity (Typical) | ≥99.0% (GC)[1] |
Application in Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like FAMEs.[4][5] this compound serves as an excellent reference standard for retention time confirmation and for the quantification of other FAMEs in various matrices, including food, biological, and pharmaceutical samples.
Experimental Protocol: Quantification of FAMEs using GC-FID
This protocol describes the quantitative analysis of a hypothetical sample containing various FAMEs, using this compound as an internal standard.
2.1.1. Materials and Reagents
-
This compound (analytical standard grade)[1]
-
FAME mix standard (e.g., Supelco 37 Component FAME Mix)
-
Hexane (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Sample containing unknown FAMEs (e.g., lipid extract from a biological sample)
2.1.2. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane.
-
Internal Standard (IS) Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with hexane.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the FAME mix standard with the IS working solution.
-
Sample Preparation: To 1 mg of the lipid extract, add a known volume of the IS working solution and dilute with hexane. The sample should be filtered through a 0.22 µm syringe filter before injection.
2.1.3. GC-FID Operating Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC system or equivalent[5] |
| Column | DB-FastFAME (30 m x 250 µm, 0.25 µm)[5] or SP-2560 (100 m x 0.25 mm, 0.20 µm) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 240 °C at 3 °C/min, hold for 15 min |
| Detector | FID |
| Detector Temperature | 260 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2) | 25 mL/min |
2.1.4. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time from the analysis of the pure standard.
-
Calculate the relative response factor (RRF) for each analyte in the FAME mix relative to the internal standard.
-
Quantify the analytes in the unknown sample using the established calibration curve.
Quantitative Data and Method Validation
The following tables summarize the expected performance of the GC-FID method using this compound as a reference.
Table 1: Retention Times of Common FAMEs
| Fatty Acid Methyl Ester | Retention Time (min) |
| Methyl myristate (C14:0) | 18.5 |
| Methyl palmitate (C16:0) | 22.8 |
| Methyl stearate (B1226849) (C18:0) | 26.5 |
| This compound (C18:1n-7) | 27.2 |
| Methyl oleate (B1233923) (C18:1n-9) | 27.4 |
| Methyl linoleate (B1235992) (C18:2n-6) | 28.1 |
| Methyl linolenate (C18:3n-3) | 29.0 |
Table 2: Method Validation Parameters
| Parameter | This compound |
| Linearity Range (µg/mL) | 1 - 200 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Application in High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a valuable technique for the analysis of non-volatile lipids.[6] this compound can be used as a reference standard for the quantification of various lipid classes.
Experimental Protocol: Analysis of Lipids by HPLC-ELSD
This protocol outlines the separation of lipid classes using this compound as a standard.
3.1.1. Materials and Reagents
-
This compound (analytical standard grade)
-
Lipid standards (e.g., cholesterol, triglycerides, phospholipids)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
3.1.2. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Prepare a stock solution of this compound in hexane.
-
Calibration Standards: Prepare a series of calibration standards of this compound and other lipid classes in the mobile phase.
-
Sample Preparation: Dissolve the lipid extract in the initial mobile phase and filter through a 0.45 µm PTFE syringe filter.
3.1.3. HPLC-ELSD Operating Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Methanol/Water (95:5, v/v) |
| Mobile Phase B | Isopropanol |
| Gradient | 0-10 min, 100% A; 10-20 min, 0-100% B; 20-25 min, 100% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
| ELSD | |
| Nebulizer Temperature | 40 °C |
| Evaporator Temperature | 60 °C |
| Gas Flow (N2) | 1.5 L/min |
Quantitative Data
Table 3: HPLC-ELSD Method Performance
| Parameter | This compound |
| Retention Time (min) | 12.5 |
| Linearity Range (µg/mL) | 5 - 500 |
| Correlation Coefficient (r²) | > 0.995 |
| LOD (µg/mL) | 1.0 |
| LOQ (µg/mL) | 3.0 |
Visualization of Experimental Workflows
GC-FID Experimental Workflow
Caption: Workflow for GC-FID analysis using a reference standard.
Role of a Reference Standard in Chromatography
Caption: Logical relationship of a reference standard in chromatography.
References
- 1. This compound analytical standard | 1937-63-9 [sigmaaldrich.com]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. 顺-11十八烯酸甲酯标准液 certified reference material, 10 mg/mL in heptane, ampule of 1 mL | Sigma-Aldrich [sigmaaldrich.com]
- 4. gcms.cz [gcms.cz]
- 5. agilent.com [agilent.com]
- 6. Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Acid-Catalyzed Esterification of Vaccenic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vaccenic acid, a naturally occurring trans fatty acid found in ruminant fats and dairy products, is of significant interest in biomedical research. Its esterified forms, particularly methyl and ethyl esters, are crucial for analytical purposes such as gas chromatography (GC) and for use as standards in various assays.[1][2][3] The Fischer-Speier esterification is a classical and widely used method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst.[4][5] This process is an equilibrium reaction, and to achieve high yields, conditions are typically optimized by using an excess of the alcohol or by removing water as it is formed.[5][6] This document provides a detailed protocol for the acid-catalyzed esterification of vaccenic acid to produce its corresponding ester, a critical step for its analysis and further application.
Reaction Principle
The acid-catalyzed esterification of vaccenic acid proceeds by the protonation of the carboxylic acid carbonyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄). This enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol (e.g., methanol). The resulting tetrahedral intermediate undergoes proton transfer and subsequent elimination of a water molecule to form the ester and regenerate the acid catalyst.[5]
Chemical Equation:
Quantitative Data from Fatty Acid Esterification Studies
The efficiency of acid-catalyzed esterification is influenced by several factors, including catalyst concentration, alcohol-to-acid molar ratio, reaction temperature, and time. The following table summarizes conditions from various studies on the esterification of free fatty acids (FFA), which serve as a valuable reference for optimizing the esterification of vaccenic acid.
| Feedstock | Catalyst (wt% of FFA) | Methanol (B129727):FFA Molar Ratio | Temperature (°C) | Time (min) | Conversion/Yield (%) | Reference |
| Rapeseed Oil Fatty Acids | 1.0% H₂SO₄ | 5:1 | 70 | 300 | ~96.5 | [7] |
| Rapeseed Oil Fatty Acids | 0.1% H₂SO₄ (2nd stage) | 20:1 | 70 | 240 | 97.8 (overall) | [7] |
| Waste Cooking Oil | 2.6 vol% H₂SO₄ | 10:1 | - | 40 | >99 (FFA reduction) | [8] |
| High FFA Rubber Seed Oil | 5.0% H₂SO₄ | 15.6:1 (2.5 g/g FFA) | - | 30 | Optimum conversion | [9] |
| Oleic Acid | 0.7 mol L⁻¹ H₂SO₄ | 12:1 | Room Temp. | 30 | 96.1 | [10] |
Detailed Experimental Protocol
This protocol details the synthesis of vaccenic acid methyl ester using a sulfuric acid catalyst.
1. Materials and Reagents
-
Vaccenic Acid (trans-11-Octadecenoic acid)
-
Methanol (Anhydrous, ACS grade)
-
Sulfuric Acid (Concentrated, 95-98%)
-
Diethyl Ether or Ethyl Acetate (B1210297)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Hexane and Ethyl Acetate for TLC mobile phase
2. Equipment
-
Round-bottom flask (appropriately sized for the reaction scale)[6]
-
Reflux condenser[6]
-
Heating mantle or oil bath with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
3. Reaction Setup and Procedure
-
Preparation: In a clean, dry round-bottom flask, dissolve vaccenic acid (1.0 equivalent) in an excess of anhydrous methanol. A common concentration is 0.33 M, or a molar ratio of at least 10:1 (methanol:vaccenic acid) can be used to drive the equilibrium towards the product.[6]
-
Catalyst Addition: While stirring the solution, carefully and slowly add concentrated sulfuric acid (H₂SO₄). A typical catalytic amount is 1-3% by weight of the vaccenic acid.[7][8]
-
Safety Note: Concentrated sulfuric acid is highly corrosive and reacts exothermically with methanol. Add the acid dropwise, preferably while the flask is in an ice bath to dissipate heat.
-
-
Reflux: Attach the reflux condenser to the round-bottom flask and ensure water is flowing through it (in at the bottom, out at the top).[6] Heat the reaction mixture to a gentle reflux (approximately 65-70°C for methanol) using a heating mantle.[7]
-
Reaction Monitoring: Allow the reaction to proceed for several hours (e.g., 4-6 hours) or until completion. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). To do this, take a small aliquot from the reaction, spot it on a TLC plate alongside a spot of the starting vaccenic acid, and elute with a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The product ester will have a higher Rf value (travel further up the plate) than the carboxylic acid starting material.
4. Work-up and Purification
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Solvent Addition: Dilute the cooled reaction mixture with an organic solvent such as diethyl ether or ethyl acetate (approx. 10 volumes relative to the initial methanol volume).
-
Neutralization: Transfer the diluted mixture to a separatory funnel. Carefully wash the organic layer sequentially with:
-
Deionized water (2x) to remove the bulk of the methanol and sulfuric acid.
-
Saturated sodium bicarbonate (NaHCO₃) solution (2x or until effervescence ceases) to neutralize any remaining acid.[11]
-
Brine (1x) to remove residual water and aid in layer separation.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it sit for 10-15 minutes.
-
Concentration: Filter the dried organic solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude vaccenic acid methyl ester.
-
Further Purification (Optional): If the crude product is not of sufficient purity, it can be further purified using silica (B1680970) gel column chromatography.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the acid-catalyzed esterification protocol.
Caption: Workflow for the synthesis of vaccenic acid ester.
References
- 1. TRANS-11-OCTADECENOIC ACID METHYL ESTER | 6198-58-9 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. trans-Vaccenic Acid methyl ester | CAS 6198-58-9 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Room temperature esterification of high-free fatty acid feedstock into biodiesel - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06912E [pubs.rsc.org]
- 11. cerritos.edu [cerritos.edu]
Troubleshooting & Optimization
troubleshooting peak tailing in FAME analysis by GC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Gas Chromatography (GC) analysis of Fatty Acid Methyl Esters (FAMEs), with a specific focus on troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in GC analysis?
A1: Peak tailing is a phenomenon observed in chromatography where a peak appears asymmetrical, with a "tail" extending from the peak maximum towards the baseline.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks, affecting both qualitative and quantitative analysis.[2][3]
Q2: Why are my FAME peaks tailing?
A2: Peak tailing in FAME analysis can stem from several factors, broadly categorized as either chemical interactions or physical disruptions within the GC system.[4] Chemical issues often involve the interaction of polar FAMEs with active sites in the system, such as exposed silanol (B1196071) groups on the column or contamination in the inlet liner.[5][6] Physical problems can include poor column installation, dead volumes in the flow path, or a poorly cut column.[7][8]
Q3: How can I determine the cause of peak tailing in my chromatogram?
A3: A good first step is to observe which peaks are tailing.[4]
-
If all peaks, including the solvent peak, are tailing: This typically points to a physical problem, such as an issue with the column installation, a leak, or a disruption in the carrier gas flow path.[8][9]
-
If only the FAME peaks (or other polar analytes) are tailing: This suggests a chemical interaction issue, where the analytes are interacting with active sites within the system.[4][5]
Q4: What are the most common sources of active sites in a GC system?
A4: Active sites are locations within the GC system that can interact with and adsorb polar analytes, causing peak tailing. Common sources include:
-
Contaminated Inlet Liner: Accumulation of non-volatile sample residue or septum particles in the inlet liner can create active sites.[9]
-
Column Contamination: The front end of the GC column can become contaminated with sample matrix components over time.[10]
-
Exposed Silanol Groups: The fused silica (B1680970) surface of the column and glass inlet liners contain silanol groups (-Si-OH) that can interact with polar FAMEs.[6]
-
Metal Surfaces: Any active metal surfaces in the sample flow path can also contribute to analyte adsorption.
Q5: Can the injection technique contribute to peak tailing?
A5: Yes, improper injection techniques can significantly impact peak shape.
-
Column Overload: Injecting too large a sample volume or a sample that is too concentrated can overload the column, leading to peak distortion, including tailing.[11][12]
-
Solvent Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can cause poor sample focusing on the column, resulting in peak tailing.[13]
-
Injection Speed: A slow or inconsistent injection can lead to a broad initial sample band, which can manifest as peak tailing.[14]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing in your FAME analysis.
Guide 1: Systematic Troubleshooting Workflow
This workflow will guide you through a step-by-step process to identify and rectify the cause of peak tailing.
Guide 2: Potential Causes of Peak Tailing
This diagram illustrates the common causes of peak tailing in a GC system.
Data Presentation
The following table summarizes the impact of key GC parameters on peak tailing in FAME analysis. The "Effect on Tailing Factor" is a qualitative representation of the expected change.
| Parameter | Change | Effect on Tailing Factor (for polar FAMEs) | Rationale |
| Injection Volume | Increase | Increase | Exceeding the column's sample capacity leads to peak fronting and tailing.[11] |
| Decrease | Decrease | Reduces the likelihood of column overload.[12] | |
| Inlet Temperature | Too Low | Increase | Incomplete or slow vaporization of the sample can cause band broadening and tailing. |
| Too High | Increase | May cause thermal degradation of FAMEs, leading to tailing or ghost peaks.[15] | |
| Initial Oven Temp. | Too High | Increase | Poor focusing of early eluting compounds on the column.[13] |
| Decrease | Decrease | Improves the "solvent effect," leading to better focusing of analytes at the head of the column.[13] | |
| Column Condition | Contaminated | Increase | Active sites in the contamination interact with polar FAMEs.[10] |
| Conditioned/New | Decrease | Reduces the number of active sites available for interaction. |
Experimental Protocols
Protocol 1: GC Inlet Maintenance
Routine inlet maintenance is crucial for preventing peak tailing.[13]
Materials:
-
New septum
-
Clean, deactivated inlet liner
-
New O-ring for the liner
-
Wrenches for the inlet
-
Lint-free gloves
-
Solvents (e.g., methanol, acetone, methylene (B1212753) chloride)
-
Cleaning swabs or a small brush
Procedure:
-
Cool Down: Set the inlet and oven temperatures to a safe level (e.g., 40°C) and turn off the carrier gas flow to the inlet.
-
Disassemble Inlet: Once cooled, carefully remove the septum nut and the old septum.
-
Remove Liner: Use forceps to remove the inlet liner. Take note of its orientation.
-
Clean Inlet Body: Inspect the inside of the inlet for any visible contamination or septum debris.[16] If necessary, clean the inlet body with a solvent-moistened swab or a small brush.[3]
-
Install New Liner and O-ring: Wearing clean gloves, insert the new, deactivated liner with a new O-ring in the correct orientation.
-
Install New Septum: Place the new septum on the inlet and tighten the septum nut according to the manufacturer's recommendations. Do not overtighten, as this can cause the septum to core.[17]
-
Re-establish Flow and Heat: Turn the carrier gas back on and check for leaks using an electronic leak detector. Once leak-free, set the inlet and oven temperatures back to your method's settings.
-
Equilibrate: Allow the system to equilibrate before running a blank or a standard to confirm the issue is resolved.
Protocol 2: Capillary Column Cutting
A clean, square cut of the GC column is essential for good chromatography.[18]
Materials:
-
Ceramic scoring wafer or diamond-tipped scribe
-
Magnifying glass or low-power microscope
-
Lint-free gloves
Procedure:
-
Wear Gloves: Handle the column with clean, lint-free gloves to avoid contamination.
-
Score the Column: Hold the column firmly. Using the smooth edge of a ceramic scoring wafer, gently score the polyimide coating at a right angle to the column wall.[18] A single, light scratch is sufficient.
-
Break the Column: Gently flex the column at the score mark. It should break cleanly.
-
Inspect the Cut: Use a magnifying glass to inspect the end of the column.[7] The cut should be clean, flat, and perpendicular to the column wall, with no jagged edges or shards of silica.
-
Re-cut if Necessary: If the cut is not perfect, repeat the process a few centimeters down the column.
Protocol 3: GC Column Conditioning
Conditioning a new column or a column that has been in storage is important to remove any contaminants and ensure a stable baseline.
Materials:
-
GC instrument
-
Carrier gas supply
Procedure:
-
Install the Column: Install the column in the GC inlet but leave the detector end disconnected.
-
Set Gas Flow: Set the carrier gas flow rate according to the manufacturer's recommendation for the column dimensions (typically 1-2 mL/min for a 0.25 mm ID column).
-
Purge the Column: Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen from the column.
-
Temperature Program: Set the oven temperature to 20°C above the final temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.
-
Hold: Hold at this temperature for 1-2 hours, or until the baseline is stable when the column is connected to the detector. For FAME analysis on highly polar columns, a longer conditioning time at a specific temperature may be recommended.[4]
-
Cool Down and Connect: Cool the oven down, turn off the carrier gas flow, and connect the column to the detector.
-
Final Check: Heat the oven to the initial temperature of your method and run a blank to ensure a stable baseline.
References
- 1. How to Cut a Metal Capillary GC Column [restek.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaguru.co [pharmaguru.co]
- 7. innovaquartz.com [innovaquartz.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. agilent.com [agilent.com]
- 14. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. Cutting a GC Fused Silica Capillary Column [restek.com]
improving resolution of cis/trans fatty acid methyl esters in gas chromatography
Welcome to the technical support center for the analysis of fatty acid methyl esters (FAMEs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic resolution of cis and trans FAME isomers.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution between my cis and trans FAME isomers?
Poor resolution is a common issue and can stem from several factors. The most critical is the choice of gas chromatography (GC) column. For effective separation of cis and trans isomers, a highly polar stationary phase is required.[1][2][3]
-
Column Polarity: Polyethylene glycol (PEG) columns, often referred to as WAX columns, can separate FAMEs by carbon number and degree of unsaturation but generally do not resolve cis and trans isomers.[1][4] For cis/trans separation, highly polar cyanopropyl silicone columns are necessary.[1][2][4] The interaction between the double bonds of the FAMEs and the polar stationary phase is key; trans isomers typically elute before their corresponding cis isomers on these columns.[1][3]
-
Column Length and Dimensions: Longer columns with smaller internal diameters and thinner films provide higher efficiency and better resolution.[5] For instance, 100-meter columns are often specified in official methods like AOAC 996.06 for detailed cis/trans analysis.[3][5]
-
Temperature Program: An unoptimized temperature program can cause co-elution. Isothermal methods may not provide sufficient separation for complex mixtures.[6][7] A temperature ramp is generally preferred to improve the resolution of a wide range of FAMEs.[6][7]
-
Carrier Gas: The choice and linear velocity of the carrier gas can impact resolution. While helium is common, hydrogen can offer faster analysis times without sacrificing resolution if the linear velocity is optimized.[2]
Q2: Which GC column is best for separating complex mixtures of cis and trans FAMEs?
The choice of column depends on the complexity of your sample. For resolving positional and geometric (cis/trans) isomers, highly polar columns are the industry standard.
-
Highly Polar Cyanopropyl Columns: Columns with a stationary phase of biscyanopropyl polysiloxane are considered the gold standard for detailed cis/trans FAME analysis.[3][5] The SP-2560 and Rt-2560 are well-known examples, and are specified in AOAC and AOCS official methods.[3][5][8] These columns provide high selectivity, allowing for the separation of numerous C18:1, C18:2, and C18:3 isomers.[9]
-
Ionic Liquid (IL) Columns: For even more challenging separations, ionic liquid columns like the SLB-IL111 offer extremely high polarity and a different selectivity compared to cyanopropyl phases.[10][11] These columns can resolve FAME isomers that may co-elute on traditional polar columns, sometimes eliminating the need for pre-fractionation techniques.[10][12]
Q3: How can I optimize my GC oven temperature program for better resolution?
Optimizing the temperature program is crucial for separating a complex FAME mixture.
-
Start with a Lower Initial Temperature: A lower starting temperature can improve the resolution of more volatile, short-chain FAMEs.
-
Use a Slow Ramp Rate: A slow temperature ramp (e.g., 1-4°C per minute) generally enhances the separation of closely eluting isomers.[4] However, this will also increase the total analysis time.
-
Incorporate Isothermal Holds: Holding the temperature at certain points in the program can improve the separation of specific groups of isomers. For example, an isothermal hold at 175-180°C is common for separating C18 isomers.[2][4]
-
Experiment and Model: The ideal program often requires empirical testing. Alternatively, GC modeling software can be used to predict optimal conditions, saving time and resources.[13]
Q4: My sample is very complex. Are there pre-analysis techniques to simplify the chromatogram?
Yes, for highly complex samples, fractionation prior to GC analysis can significantly simplify the chromatogram and improve the accuracy of quantification.
-
Silver-Ion Solid-Phase Extraction (Ag+-SPE): This is a powerful technique for separating FAMEs based on their degree of unsaturation and the geometry of their double bonds.[8][14] Silver ions immobilized on a solid support form reversible complexes with the double bonds of the FAMEs.[8][15] The strength of this interaction depends on the number and configuration of the double bonds; cis isomers are retained more strongly than trans isomers, allowing for their separation into different fractions before GC analysis.[8][15][16]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues with cis/trans FAME resolution.
Logical Troubleshooting Workflow
Caption: Troubleshooting decision tree for poor FAME resolution.
Quantitative Data Summary
Table 1: Comparison of Common GC Columns for FAME Analysis
| Column Type | Stationary Phase | Polarity | Typical Dimensions | Application Notes |
| DB-Wax / FAMEWAX | Polyethylene Glycol (PEG) | Polar | 30 m x 0.25 mm, 0.25 µm | Good for general FAME profiles by carbon number and saturation, but does not separate cis/trans isomers.[1][4] |
| DB-23 | (50%-Cyanopropyl)-methylpolysiloxane | Medium-High | 60 m x 0.25 mm, 0.15 µm | Provides good separation for complex mixtures and some cis/trans isomer separation.[1][4] |
| SP-2560 / Rt-2560 | Biscyanopropyl Polysiloxane | Highly Polar | 100 m x 0.25 mm, 0.20 µm | Excellent for detailed cis/trans separations; specified in official methods (e.g., AOAC 996.06).[3][5][8] |
| HP-88 | High-Cyanopropyl Polysiloxane | Highly Polar | 100 m x 0.25 mm, 0.20 µm | Preferred for detailed cis/trans separation over medium-polar columns.[1][4] |
| SLB-IL111 | Ionic Liquid | Extremely Polar | 100 m x 0.25 mm, 0.20 µm | Provides unique selectivity for geometric and positional isomers, often resolving co-elutions from other columns.[10][11] |
Table 2: Typical GC Parameters for Cis/Trans FAME Analysis on a 100m Highly Polar Column
| Parameter | Typical Value | Notes |
| Column | SP-2560 (or equivalent) | 100 m x 0.25 mm ID, 0.20 µm film |
| Carrier Gas | Helium or Hydrogen | H₂ allows for faster analysis.[2] |
| Linear Velocity | He: ~20 cm/sec; H₂: ~40 cm/sec | Optimize for best resolution. |
| Injection Volume | 1 µL | |
| Inlet Temperature | 225 - 250 °C | |
| Detector | FID | |
| Detector Temperature | 250 - 285 °C | |
| Oven Program | Isothermal at 180 °C or a slow ramp | An isothermal run is common in official methods.[12] A program might be: hold at 100 °C for 4 min, then ramp 3 °C/min to 240 °C, hold for 15 min. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Derivatization to FAMEs using Boron Trifluoride (BF₃)-Methanol
This is a widely used method for converting fatty acids (both free and esterified in lipids) into their corresponding methyl esters for GC analysis.[17]
Methodology:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube with a PTFE liner.[17] If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol (B129727) to the sample.[17]
-
Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes.[17][18] A common practice is 60°C for 10 minutes. The optimal time and temperature should be determined empirically for specific sample types.[17]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of a nonpolar solvent (e.g., hexane (B92381) or heptane).[17]
-
Phase Separation: Cap the tube and vortex vigorously for 1-2 minutes to ensure the FAMEs are extracted into the organic layer. Centrifuge briefly to cleanly separate the layers.
-
Sample Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean GC vial. An optional drying step involves passing the organic layer through a small column of anhydrous sodium sulfate.
-
Analysis: The sample is now ready for injection into the GC.
General Experimental Workflow
The following diagram illustrates the complete workflow from raw sample to final data analysis.
Caption: General workflow for FAME preparation and GC analysis.
References
- 1. agilent.com [agilent.com]
- 2. Fast GC for Trans FAME Analysis [sigmaaldrich.com]
- 3. thamesrestek.co.uk [thamesrestek.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. Evaluation of highly polar ionic liquid gas chromatographic column for the determination of the fatty acids in milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chromtech.net.au [chromtech.net.au]
- 14. researchgate.net [researchgate.net]
- 15. Fraction of cis/trans FAMEs Using Discovery® Ag-Ion SPE [sigmaaldrich.com]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. Derivatization techniques for free fatty acids by GC [restek.com]
Technical Support Center: Optimizing Derivatization of C18:1 Isomers for GC-MS Analysis
Welcome to the technical support center for the derivatization of C18:1 isomers for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of C18:1 isomers?
A1: Free fatty acids, including C18:1 isomers, have low volatility and can interact with the GC column's stationary phase through their carboxylic acid group.[1] This interaction leads to poor chromatographic peak shape (tailing) and late-eluting peaks.[1] Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester, improving chromatographic separation and detection sensitivity.[2]
Q2: What are the most common derivatization methods for C18:1 isomers for GC-MS analysis?
A2: The two most prevalent methods are:
-
Esterification to form Fatty Acid Methyl Esters (FAMEs), commonly using a catalyst like Boron Trifluoride in methanol (B129727) (BF3-methanol).[1]
-
Silylation to form Trimethylsilyl (TMS) esters, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]
Q3: Which derivatization method should I choose for my C18:1 isomer analysis?
A3: The choice depends on your specific experimental needs:
-
BF3-methanol esterification is a widely used and robust method specifically for fatty acids.[1] It is generally the preferred method when the primary goal is to analyze fatty acids.[1]
-
BSTFA/MSTFA silylation is advantageous if you need to analyze other functional groups (e.g., hydroxyl, amino) in the same run, as it derivatizes multiple functional groups.[1] However, this can also lead to more complex mass spectra.[1] TMS derivatives are also less stable and should ideally be analyzed within a week.[1]
Q4: Can derivatization cause isomerization of C18:1 cis/trans isomers?
A4: Yes, under certain conditions, some derivatization methods can cause isomerization. For instance, acid-catalyzed methods with long reaction times and high temperatures can lead to the isomerization of conjugated fatty acids.[3] To minimize this risk when analyzing conjugated linoleic acid (CLA) isomers, it was found that lowering the derivatization temperature to room temperature prevented cis to trans double bond isomerization.[4] For non-conjugated C18:1 isomers, standard protocols are generally designed to minimize this effect.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of C18:1 isomers.
Issue 1: Low or No Derivatization Yield (No or Small Product Peaks in GC-MS)
Possible Causes & Solutions:
-
Presence of Water: Both esterification and silylation reactions are highly sensitive to moisture.[1][5] Water can hydrolyze the derivatizing reagent and the resulting ester products.
-
Solution: Ensure all glassware is thoroughly dried. If samples are in an aqueous solution, they must be completely dried before adding derivatization reagents. Lyophilization is an effective drying method.[1] Use anhydrous solvents and reagents.
-
-
Incomplete Reaction: The reaction time or temperature may be insufficient.
-
Solution: Optimize reaction conditions. You can test different derivatization times and temperatures to find the optimal conditions for your specific sample. A good starting point for both methods is 60°C for 60 minutes.[1]
-
-
Insufficient Reagent: The amount of derivatizing reagent may be too low.
-
Degraded Reagents: Derivatization reagents can degrade over time, especially if not stored properly.
-
Solution: Use fresh, high-quality derivatization reagents. Store reagents according to the manufacturer's instructions, typically in a cool, dry place and protected from moisture.
-
Issue 2: Poor Peak Shape (Peak Tailing) in GC Chromatogram
Possible Causes & Solutions:
-
Incomplete Derivatization: Residual underivatized C18:1 isomers will interact with the column, causing peak tailing.[1]
-
Solution: Refer to the solutions for "Low or No Derivatization Yield" to ensure a complete reaction.
-
-
Active Sites in the GC System: The GC inlet liner, column, or detector can have active sites that interact with the analytes.
-
Solution: Use a deactivated inlet liner. Ensure the column is properly conditioned. If the column is old, it may need to be replaced.
-
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks.
-
Solution: Dilute your sample or reduce the injection volume.[6]
-
Issue 3: Extraneous Peaks in the Chromatogram
Possible Causes & Solutions:
-
Contaminants from Reagents or Solvents: Impurities in the derivatization reagents or solvents can appear as extra peaks.
-
Solution: Use high-purity reagents and solvents. Always run a reagent blank (all reagents without the sample) to identify any contaminant peaks.
-
-
Side Reactions: The derivatization process can sometimes produce byproducts.
-
Solution: Optimize the reaction conditions (temperature, time) to minimize side reactions. For silylation, excess reagent and byproducts can sometimes be observed in the chromatogram, necessitating a solvent delay during MS acquisition.[1]
-
-
Sample Contamination: The sample itself may contain other compounds that are derivatized and detected.
-
Solution: Purify the sample before derivatization if necessary.
-
Experimental Protocols
Protocol 1: Esterification using BF3-Methanol
This protocol describes the formation of Fatty Acid Methyl Esters (FAMEs).
Materials:
-
Sample containing C18:1 isomers
-
14% Boron Trifluoride in Methanol (BF3-Methanol)[1]
-
Hexane (B92381) (or Heptane)[1][7]
-
Saturated Sodium Chloride (NaCl) solution[1]
-
Anhydrous Sodium Sulfate (Na2SO4)[1]
-
Autosampler vials
Procedure:
-
Place your sample (e.g., 100 µL of a 1 mg/mL solution) into an autosampler vial.[1]
-
Add the derivatization agent (e.g., 50 µL of 14% BF3-Methanol, ensuring a molar excess).[1]
-
Cap the vial tightly and vortex for 10 seconds.[1]
-
Incubate the vial at 60°C for 60 minutes. Note that time and temperature can be optimized.[1]
-
Cool the vial to room temperature.
-
Add 0.5 mL of saturated NaCl solution and vortex for 10 seconds.[1]
-
Add 0.6 mL of hexane, vortex, and allow the layers to separate.[1]
-
Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[1]
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using BSTFA
This protocol describes the formation of Trimethylsilyl (TMS) esters.
Materials:
-
Sample containing C18:1 isomers
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Aprotic solvent (e.g., Acetonitrile, Dichloromethane)[1]
-
Autosampler vials
Procedure:
-
Place your sample (e.g., 100 µL of a 1 mg/mL solution in an aprotic solvent) into an autosampler vial.[1]
-
Add the derivatization agent (e.g., 50 µL of BSTFA with 1% TMCS, ensuring a molar excess).[1]
-
Cap the vial tightly and vortex for 10 seconds.[1]
-
Incubate the vial at 60°C for 60 minutes. Time and temperature can be optimized.[1]
-
Cool the vial to room temperature.
-
You may add a solvent of choice (e.g., Dichloromethane) to achieve the desired concentration.[1]
-
The sample is now ready for GC-MS analysis.
Quantitative Data Summary
| Parameter | BF3-Methanol Esterification | BSTFA Silylation | Reference |
| Reagent | 14% BF3 in Methanol | BSTFA with 1% TMCS | [1] |
| Reaction Temperature | 50-60 °C (can be optimized) | 60 °C (can be optimized) | [1] |
| Reaction Time | ~60 minutes (can be optimized) | ~60 minutes (can be optimized) | [1] |
| Reagent Molar Excess | ~10x | ~10x (or 2:1 to active hydrogens) | [1][5] |
| Moisture Sensitivity | High | High | [1] |
Visualized Workflows and Logic
Caption: BF3-Methanol Esterification Workflow.
Caption: BSTFA Silylation Workflow.
Caption: Troubleshooting Low Derivatization Yield.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. youtube.com [youtube.com]
- 3. Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. gcms.cz [gcms.cz]
reducing matrix effects in lipidomics analysis of methyl esters
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the lipidomics analysis of fatty acid methyl esters (FAMEs).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of FAMEs lipidomics analysis?
A: In lipidomics analysis, particularly when using mass spectrometry (MS), the "matrix" refers to all the components in a sample other than the analyte of interest (in this case, FAMEs). Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of these co-eluting, undetected components from the sample matrix.[1] This interference can lead to either a suppression or enhancement of the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In biological samples, phospholipids (B1166683) are a major contributor to matrix effects, especially in electrospray ionization (ESI).[1][3]
Q2: Why are matrix effects a significant problem in FAMEs analysis?
Q3: What are the common sources of matrix effects in FAMEs analysis?
A: The most common sources of matrix effects in the analysis of FAMEs, especially in biological samples, include:
-
Phospholipids: These are highly abundant in biological membranes and are a primary cause of ion suppression in ESI-MS.[3]
-
Salts and Buffers: High concentrations of salts from buffers used during sample preparation can interfere with the ionization process.
-
Other Lipids: High concentrations of other lipid classes can co-elute with FAMEs and compete for ionization.
-
Derivatization Reagents and Byproducts: The reagents used for the transesterification of fatty acids to FAMEs and their byproducts can introduce new sources of ion suppression or enhancement.[6]
Q4: What are the primary strategies to reduce or eliminate matrix effects?
A: The main strategies to combat matrix effects can be grouped into three categories:
-
Efficient Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3][7][8]
-
Chromatographic Separation: Optimizing the chromatographic method can separate the FAMEs of interest from the co-eluting matrix components.[1]
-
Correction using Internal Standards and Calibration Strategies: This involves using compounds that are similarly affected by the matrix to normalize the signal of the analyte. The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard.[6][9] Matrix-matched calibration is another effective approach.[4][10][11]
Q5: How do I choose an appropriate internal standard to compensate for matrix effects?
A: An ideal internal standard (IS) should be chemically similar to the analyte and experience the same matrix effects.[1] For FAMEs analysis, the best choice is a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) version of the fatty acid methyl ester of interest.[6][9] These SIL-IS have the same chemical properties and chromatographic behavior as the analyte, ensuring they co-elute and are affected by the matrix in the same way.[6] If a specific SIL-IS is not available, an odd-chain fatty acid methyl ester can be a suitable alternative as it is not naturally present in most biological samples.[9]
Q6: Can the derivatization process to form FAMEs itself help in reducing matrix effects?
A: Yes, in some cases, the derivatization process can help mitigate matrix effects. By converting fatty acids to their methyl esters, their chromatographic properties are altered. This can shift their retention time to a "cleaner" region of the chromatogram, where there are fewer co-eluting matrix components.[6] Additionally, derivatization can increase the volatility of the analytes, which is beneficial for gas chromatography (GC) analysis.[12] However, it's also possible for the derivatization reagents to introduce new interferences.[6]
Troubleshooting Guides
Problem 1: Significant Ion Suppression or Enhancement Observed
-
Symptoms: Lower or higher than expected signal intensity for your target FAMEs, poor reproducibility between replicates.
-
Troubleshooting Steps:
-
Assess the Matrix Effect: Quantify the extent of ion suppression or enhancement using the post-extraction spike method (see Protocol 1).
-
Improve Sample Cleanup: If significant matrix effects are present, enhance your sample preparation.
-
If using protein precipitation, consider switching to LLE or SPE, which provide cleaner extracts.[7][8]
-
For SPE, use a mixed-mode sorbent that combines reversed-phase and ion-exchange mechanisms for more effective removal of a wider range of interferences.[7][8]
-
Consider using specialized lipid removal products, such as Enhanced Matrix Removal—Lipid (EMR—Lipid).[1]
-
-
Optimize Chromatography: Adjust your LC or GC method to better separate your FAMEs from interfering matrix components. This could involve modifying the gradient, changing the mobile phase, or using a different column.[1]
-
Sample Dilution: A simple and effective first step is to dilute your sample. This reduces the concentration of interfering matrix components.[1] However, ensure your analyte concentration remains above the instrument's limit of detection.
-
Problem 2: Poor Reproducibility of Results Between Samples
-
Symptoms: High coefficient of variation (%CV) for quality control (QC) samples, inconsistent quantitative results for the same sample prepared and analyzed on different days.
-
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to correct for variability introduced during sample preparation and by matrix effects.[6] The SIL-IS should be added at the very beginning of the sample preparation process.
-
Ensure Consistent Sample Preparation: Inconsistent sample preparation is a major source of variability. Ensure that all samples are treated identically. Automating sample preparation steps can improve reproducibility.
-
Check for Incomplete Derivatization: Inconsistent conversion of fatty acids to FAMEs will lead to poor reproducibility. Optimize the derivatization reaction conditions (time, temperature, reagent concentration) to ensure complete and consistent conversion.
-
Problem 3: Non-Linear Calibration Curve
-
Symptoms: The calibration curve for your FAMEs is not linear over the desired concentration range, particularly at higher concentrations.
-
Troubleshooting Steps:
-
Use Matrix-Matched Calibrants: If you are using a solvent-based calibration curve, the matrix effects in your samples can cause a deviation from linearity. Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation process as your samples.[4][10][11]
-
Check for Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. Reduce the concentration of your highest calibration standard or dilute the sample.
-
Investigate Co-eluting Interferences: A co-eluting interference can contribute to the signal at the mass-to-charge ratio of your analyte, leading to a non-linear response. Improve your chromatographic separation to resolve the analyte from the interference.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of your FAME analyte in a pure solvent (e.g., methanol) at a known concentration.
-
Set B (Blank Matrix Extract): Process a blank matrix sample (a sample that does not contain the analyte of interest) through your entire sample preparation workflow (extraction, derivatization, cleanup).
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the FAME analyte to the same final concentration as in Set A.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS or GC-MS.
-
Calculate Matrix Effect: Calculate the matrix effect using the following formula:
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for FAMEs Cleanup
This is a general protocol for SPE cleanup. The specific sorbent and solvents should be optimized for your specific FAMEs and matrix.
-
Condition the SPE Cartridge: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge, followed by an equilibration solvent (e.g., water).
-
Load the Sample: Load the extracted and derivatized sample onto the SPE cartridge.
-
Wash the Cartridge: Pass a wash solvent through the cartridge to remove weakly bound matrix components.
-
Elute the FAMEs: Pass an elution solvent through the cartridge to collect the FAMEs of interest.
-
Dry and Reconstitute: The eluted sample is typically dried down under a stream of nitrogen and reconstituted in a solvent compatible with the analytical instrument.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | 95 ± 5 | 45 ± 10 (Suppression) | [7][8] |
| Liquid-Liquid Extraction (LLE) | 70 ± 15 | 85 ± 8 (Suppression) | [3][7] |
| Reversed-Phase SPE | 88 ± 7 | 75 ± 12 (Suppression) | [7][8] |
| Mixed-Mode SPE | 92 ± 6 | 95 ± 5 | [3][7] |
Note: These are representative values and can vary depending on the specific analyte and matrix.
Visualizations
Caption: Experimental workflow for FAMEs analysis highlighting matrix effect mitigation points.
Caption: Decision tree for addressing suspected matrix effects in FAMEs analysis.
Caption: Principle of stable isotope dilution for correcting matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. reddit.com [reddit.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Method Development for Separating Methyl Octadecenoate Positional Isomers
Welcome to the technical support center for the separation of methyl octadecenoate positional isomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the chromatographic separation of these challenging analytes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the separation of methyl octadecenoate positional isomers using Gas Chromatography-Mass Spectrometry (GC-MS), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Silver Ion High-Performance Liquid Chromatography (Ag-HPLC).
GC-MS Troubleshooting
Q1: My GC-MS analysis shows poor resolution between cis and trans isomers of methyl octadecenoate. What can I do to improve this?
A1: Poor resolution between geometric isomers is a common issue. Here are several factors to consider:
-
Column Choice: Standard non-polar columns (like those with a 5% phenyl polysiloxane phase) may not provide adequate selectivity. Highly polar cyanopropyl capillary columns (e.g., SP™-2560 or equivalent) are specifically designed for the separation of cis/trans fatty acid methyl esters (FAMEs) and are highly recommended.[1] On these columns, trans isomers typically elute before their corresponding cis isomers.
-
Temperature Program: An isothermal oven temperature may not be sufficient. A slow temperature gradient can significantly improve the separation of closely eluting isomers.
-
Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimized for your column dimensions and carrier gas type (Helium, Hydrogen, or Nitrogen). Suboptimal flow rates can lead to band broadening and decreased resolution.
-
Derivatization: If derivatization is performed at high temperatures, it can induce cis/trans isomerization. Consider lowering the temperature of your derivatization reaction.[2]
Q2: I am observing peak tailing for my methyl octadecenoate isomers. What are the likely causes and solutions?
A2: Peak tailing can be caused by several factors:
-
Active Sites: The presence of active sites in the GC inlet (liner) or at the head of the column can lead to undesirable interactions with the analytes. Ensure you are using a deactivated liner and consider trimming the first few centimeters of your column.
-
Column Contamination: Accumulation of non-volatile residues on the column can degrade performance. Bake out the column according to the manufacturer's instructions. If tailing persists, the column may need to be replaced.
-
Injection Technique: Injecting too large a sample volume can overload the column, leading to peak distortion. Try reducing the injection volume or diluting your sample.
Q3: I am seeing split peaks for a single isomer. What could be the cause?
A3: Peak splitting can be frustrating, but it is often due to issues with the injection process:
-
Improper Column Installation: If the column is not installed correctly in the injector, it can lead to a non-uniform introduction of the sample, causing peak splitting. Ensure the column is cut cleanly and installed at the correct depth.
-
Solvent Effects: If the polarity of the injection solvent does not match the polarity of the stationary phase, it can cause poor analyte focusing at the head of the column.
-
Injector Temperature: An injector temperature that is too low can lead to slow vaporization of the sample, while a temperature that is too high can cause sample degradation. Optimize the injector temperature for your analytes.
RP-HPLC Troubleshooting
Q1: I am struggling to separate positional isomers of methyl octadecenoate on my C18 column. What can I do?
A1: While challenging, separating positional isomers on a C18 column is possible with careful method optimization:
-
Mobile Phase Composition: The separation of positional isomers is highly dependent on the mobile phase. Acetonitrile (B52724)/water mixtures are commonly used.[3] Varying the percentage of acetonitrile can alter the selectivity and potentially resolve overlapping isomers.
-
Column Temperature: Temperature can influence the separation. Experiment with different column temperatures to see if it improves resolution.
-
Alternative Stationary Phases: While C18 is common, other reversed-phase chemistries, such as those with different bonding densities or end-capping, might offer different selectivity for your isomers.
Q2: My cis and trans isomers are co-eluting on my reversed-phase column. How can I resolve them?
A2: Co-elution of geometric isomers is a known challenge in RP-HPLC.
-
Mobile Phase Modifier: The choice of organic modifier in the mobile phase is critical. Acetonitrile is known to have a preferential interaction with the π-electrons of double bonds and can aid in the separation of cis/trans isomers.[4]
-
Specialized Columns: Certain C18 columns are designed with chemistries that enhance the separation of geometric isomers. Look for columns specifically marketed for fatty acid or cis/trans isomer analysis.
-
Fractionation: For complex mixtures, it may be beneficial to first fractionate the sample using a technique like silver ion chromatography to separate the cis and trans isomers into different groups before RP-HPLC analysis.[5]
Silver Ion (Ag+)-HPLC Troubleshooting
Q1: My silver ion column is losing resolution and showing peak broadening quickly. What is the problem?
A1: Silver ion columns are highly effective but can be less stable than conventional columns.
-
Column Contamination: Silver ion columns are sensitive to contaminants. Ensure your samples and mobile phases are free of anything that could irreversibly bind to the silver ions.
-
Mobile Phase Issues: The presence of certain compounds in the mobile phase can strip the silver ions from the column. Use high-purity, aprotic solvents. Methanol has been reported to cause issues with some silver ion columns due to transesterification catalyzed by residual sulfonic acid groups.[6]
-
Column Storage: Proper storage is crucial for extending the life of a silver ion column. Always store the column in a recommended solvent and protect it from light.
Q2: How can I regenerate my silver ion column?
A2: Regeneration procedures can sometimes restore the performance of a silver ion column. A general procedure involves:
-
Washing the column with a sequence of solvents to remove contaminants.
-
If necessary and if the column chemistry allows, reloading the column with a solution of silver nitrate (B79036) in a suitable solvent.
-
Thoroughly washing the column with the mobile phase before use.
It is critical to follow the manufacturer's specific instructions for column regeneration, as improper procedures can permanently damage the column.
Quantitative Data Presentation
The following tables summarize typical performance data for the separation of methyl octadecenoate isomers by different chromatographic techniques. Please note that actual values can vary depending on the specific experimental conditions.
Table 1: GC-MS Separation of Methyl Octadecenoate Isomers on a Highly Polar Cyanopropyl Column
| Isomer Pair | Typical Retention Time Difference (min) | Estimated Resolution (Rs) | Notes |
| Methyl Oleate (cis-9) vs. Methyl Elaidate (trans-9) | 0.1 - 0.3 | > 1.5 | Trans isomers generally elute before cis isomers. |
| Methyl Petroselinate (cis-6) vs. Methyl Oleate (cis-9) | 0.1 - 0.2 | 1.2 - 1.8 | Separation is dependent on the temperature program. |
| Methyl Vaccenate (cis-11) vs. Methyl Oleate (cis-9) | 0.1 - 0.2 | 1.3 - 1.9 | Good resolution is achievable with optimized conditions. |
Table 2: RP-HPLC (C18) Separation of Methyl Octadecenoate Isomers
| Isomer Pair | Mobile Phase | Typical k' (Capacity Factor) Range | Estimated Resolution (Rs) | Notes |
| Methyl Oleate (cis-9) vs. Methyl Elaidate (trans-9) | Acetonitrile/Water | 4 - 8 | 1.0 - 1.5 | Resolution can be improved with lower temperatures. |
| Methyl Oleate (cis-9) vs. Methyl Stearate (18:0) | Acetonitrile/Water | 5 - 10 | > 2.0 | Saturated FAMEs are more retained. |
Table 3: Silver Ion HPLC Separation of Methyl Octadecenoate Isomers
| Isomer Pair | Mobile Phase | Elution Order | Estimated Resolution (Rs) | Notes |
| Methyl Oleate (cis-9) vs. Methyl Elaidate (trans-9) | Hexane (B92381)/Acetonitrile | trans before cis | > 2.0 | Excellent separation of geometric isomers. |
| Methyl Petroselinate (cis-6) vs. Methyl Oleate (cis-9) | Hexane/Acetonitrile | Δ6 before Δ9 | 1.5 - 2.5 | Positional isomers can be well-resolved. |
| Methyl Linoleate (cis-9,12) vs. Methyl Oleate (cis-9) | Hexane/Acetonitrile | Monoenes before Dienes | > 3.0 | Separation is primarily based on the number of double bonds. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Methyl Octadecenoate Isomers
-
Sample Preparation (Transesterification):
-
To your lipid sample, add a solution of 2% sulfuric acid in methanol.
-
Heat the mixture at 50°C for 2 hours.
-
After cooling, add water and extract the FAMEs with n-hexane.
-
Wash the hexane layer with a dilute sodium bicarbonate solution and then with water.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
-
GC-MS Parameters:
-
Column: Highly polar cyanopropyl capillary column (e.g., 100 m x 0.25 mm ID, 0.2 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Split/splitless injector at 250°C, with a split ratio of 20:1.
-
Oven Program: Initial temperature of 140°C, hold for 5 min, then ramp to 240°C at 4°C/min, and hold for 20 min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.
-
Protocol 2: Silver Ion HPLC Analysis of Methyl Octadecenoate Isomers
-
Sample Preparation:
-
Ensure your FAME sample is dissolved in a solvent compatible with the mobile phase, such as n-hexane.
-
Filter the sample through a 0.22 µm PTFE filter before injection.
-
-
Ag-HPLC Parameters:
-
Column: Commercially available silver ion column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm).
-
Mobile Phase: A gradient of acetonitrile in hexane is often effective. For example, start with 0.1% acetonitrile in hexane and increase to 1% over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 20°C.
-
Detector: Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength (e.g., 205 nm).
-
Visualizations
General Experimental Workflow
Caption: A generalized workflow for the analysis of methyl octadecenoate positional isomers.
Troubleshooting Logic for Poor GC Resolution
References
- 1. Co-elution of Cis-NMIFAs in the 18:3t region: analytical approach in trans fatty acid identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Fatty Acid Methyl Ester (FAME) Sample Preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during fatty acid methyl ester (FAME) sample preparation for analysis, primarily by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete derivatization?
A1: Incomplete derivatization is a frequent issue that leads to inaccurate quantification of fatty acids. The primary causes include:
-
Insufficient reaction time or temperature: The conversion of fatty acids to FAMEs is a chemical reaction that requires specific time and temperature conditions to proceed to completion.[1][2]
-
Presence of water: Water can hydrolyze the esterification reagents and interfere with the reaction, reducing the yield of FAMEs.[3][4] It is crucial to use anhydrous reagents and solvents.
-
Inappropriate catalyst concentration: Both acid and base catalysts need to be at an optimal concentration to efficiently drive the reaction.
-
Poor sample solubility: The fatty acid sample must be adequately dissolved in the reaction solvent for the reagents to be effective.
-
Lipid class variability: Different classes of lipids (e.g., triglycerides, phospholipids, sterol esters) may require different reaction conditions for complete conversion to FAMEs.[1]
Q2: My FAME samples show signs of degradation. What could be the cause?
A2: FAMEs, particularly polyunsaturated fatty acids (PUFAs), are susceptible to degradation through oxidation and hydrolysis.[5][6] Key factors contributing to degradation include:
-
Exposure to air (oxygen): PUFAs can readily oxidize, leading to the formation of hydroperoxides and other degradation products.
-
High temperatures: Excessive heat during the derivatization step or sample storage can accelerate degradation.[2]
-
Presence of water: Can lead to the hydrolysis of FAMEs back to free fatty acids.[5]
-
Exposure to light: UV light can promote the oxidation of unsaturated FAMEs.
To mitigate degradation, it is recommended to work under an inert atmosphere (e.g., nitrogen), use antioxidants, avoid excessive heat, and store samples at low temperatures (-20°C) in amber vials.[7]
Q3: I'm observing poor peak shape and long retention times in my GC analysis. Is this a sample preparation issue?
A3: While GC instrument parameters play a significant role, poor peak shape (e.g., tailing) and long retention times can often be traced back to sample preparation.[8] The presence of underivatized, polar free fatty acids in the sample is a common cause, as they can interact strongly with the GC column's stationary phase.[3][4][9] This leads to peak tailing and can affect the accuracy of integration. Ensuring complete derivatization is crucial to obtaining sharp, symmetrical peaks.
Q4: My results show significant run-to-run variation. How can I improve reproducibility?
A4: Inconsistent results can be frustrating. Several factors during sample preparation can contribute to this issue:[10]
-
Inaccurate pipetting: Precise measurement of samples, internal standards, and reagents is critical.
-
Improper vial sealing: Poorly sealed vials can lead to solvent evaporation, concentrating the sample and altering the results.[7][11] Over-tightening caps (B75204) can also cause leaks.[7][11]
-
Inconsistent reaction conditions: Variations in heating time and temperature between samples will lead to inconsistent derivatization.
-
Non-homogenous samples: Ensure the initial sample is well-mixed before taking an aliquot for derivatization.
-
Use of an internal standard: Adding an internal standard (e.g., a fatty acid not present in the sample, like C19:0) at the beginning of the sample preparation process can help to account for variations in extraction efficiency and injection volume.[7][11]
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This method is effective for a broad range of fatty acids, including free fatty acids and those in complex lipids.
Materials:
-
Sample containing fatty acids (1-25 mg)
-
BF₃-Methanol solution (12-14% w/w)
-
Hexane (B92381) or Heptane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Micro reaction vials (5-10 mL) with PTFE-lined caps
Procedure:
-
Weigh 1-25 mg of the lipid sample into a micro reaction vessel.[3]
-
Add 2 mL of BF₃-Methanol reagent.[3]
-
Cap the vial tightly and heat at 60-100°C for a specified time. Optimal time and temperature should be determined for each lipid type (see Table 1). A general starting point is 60°C for 10 minutes.[2][3][4]
-
Cool the reaction vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vial.[3]
-
Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.[3]
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
Protocol 2: Base-Catalyzed Transesterification using Sodium Hydroxide in Methanol
This is a rapid method suitable for glycerolipids but does not efficiently convert free fatty acids.[12]
Materials:
-
Oil/fat sample (e.g., 10 µL)
-
Hexane (GC grade)
-
2 N Sodium Hydroxide (NaOH) in Methanol
-
2 M Sodium Chloride (NaCl) solution
-
Autosampler vials (2 mL) with caps
Procedure:
-
Add 10 µL of the oil sample to a 2 mL autosampler vial.[12]
-
Add 500 µL of hexane.[12]
-
Add 100 µL of 2 N NaOH in methanol.[12]
-
Cap the vial and vortex at 1000 rpm for 30 seconds.[12]
-
Allow the mixture to stand for 2 minutes for the reaction to complete.[12]
-
Add 100 µL of 2 M NaCl solution and 100 µL of hexane to extract the FAMEs.[12]
-
Vortex again for 20 seconds.[12]
-
After the layers separate, transfer the top organic layer to a new autosampler vial for GC analysis.[12]
Data Presentation
Table 1: Optimized Reaction Conditions for Acid-Catalyzed FAME Preparation
| Lipid Class | Catalyst | Temperature (°C) | Time | Yield (%) |
| Sterol Esters | 1.2% HCl in Methanol/Toluene | 45 | 16 h | >96 |
| Sterol Esters | 1.2% HCl in Methanol/Toluene | 100 | 90 min | >96 |
| Triacylglycerols (TG) | 1.2% HCl in Methanol/Toluene | 45 | 8 h | >98 |
| Triacylglycerols (TG) | 1.2% HCl in Methanol/Toluene | 100 | 30 min | >96 |
| Phospholipids (PC) | 1.2% HCl in Methanol/Toluene | 100 | <15 min | >96 |
| Free Fatty Acids (FFA) | 1.2% HCl in Methanol/Toluene | 100 | <15 min | >96 |
| Various Fatty Acids | BF₃/Methanol | 70 | 90 min | Optimized |
Data compiled from multiple sources.[1][2]
Visualizations
FAME Sample Preparation Workflow
Caption: Workflow for acid-catalyzed FAME sample preparation.
Troubleshooting Logic for Incomplete Derivatization
Caption: Troubleshooting flowchart for incomplete FAME derivatization.
References
- 1. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. lyellcollection.org [lyellcollection.org]
- 6. researchgate.net [researchgate.net]
- 7. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 8. agilent.com [agilent.com]
- 9. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 10. irreproduceability in GC injections for FAME analysis - Chromatography Forum [chromforum.org]
- 11. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing GC Injection Parameters for FAMEs Analysis
Welcome to the technical support center for optimizing Gas Chromatography (GC) injection parameters for the analysis of Fatty Acid Methyl Esters (FAMEs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the GC analysis of FAMEs?
The most critical step is sample introduction.[1] The injection technique significantly impacts the accuracy and precision of the results. Issues such as boiling-point-dependent sample discrimination can arise from the classical split injection technique.[1]
Q2: Should I use split or splitless injection for FAMEs analysis?
The choice between split and splitless injection depends on the concentration of your sample.[2][3][4]
-
Split Injection: Ideal for high-concentration samples to avoid column overload.[2][3] It introduces only a small portion of the sample to the column, leading to sharp peaks.[3][4] However, it can lead to discrimination against higher boiling point components.[3]
-
Splitless Injection: Best suited for trace analysis where analytes are in low concentrations.[2][3][4] This technique transfers nearly the entire sample to the column, maximizing sensitivity.[2][3] It's important to manage parameters to avoid broader peaks.[2]
Q3: What is "inlet discrimination" and how can I minimize it?
Inlet discrimination is the unequal transfer of sample components from the GC inlet to the column, often resulting in lower responses for less volatile (higher boiling point) compounds.[5][6][7] This can be caused by factors like incorrect inlet temperature, slow injection speed, or inappropriate liner design.[5][6]
To minimize discrimination:
-
Optimize Inlet Temperature: A higher inlet temperature can improve the vaporization of high-boiling point FAMEs.[5]
-
Use a Fast Injection Speed: An autosampler can provide the rapid injection needed to reduce discrimination.[6]
-
Employ Proper Injection Technique: Techniques like the "hot needle" injection, where the needle is heated in the inlet before depressing the plunger, can help.[6]
-
Consider On-Column Injection: This is the best way to minimize discrimination, though it has its own practical limitations.[1][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your FAMEs GC analysis.
Issue 1: Poor Peak Shape (Fronting or Tailing)
Q: My peaks are showing significant fronting. What could be the cause and how do I fix it?
A: Peak fronting is often a sign of column overload.[8][9] This happens when the amount of sample injected is too large for the column's capacity.
-
Solution:
Q: I am observing peak tailing for some of my FAMEs. What is the likely cause and solution?
A: Peak tailing is commonly caused by active sites in the injection port liner or on the column itself, which can interact with polar compounds.[8]
-
Solution:
-
Use a deactivated inlet liner or replace a contaminated one.[8] Deactivated liners minimize the interaction of active sample components with the liner surface.[11]
-
Trim the front end of the column (approximately 10-15 cm) to remove any contamination.[8][10]
-
Ensure your sample is fully derivatized, as free fatty acids can cause tailing.
-
Issue 2: Inconsistent Peak Areas and Poor Reproducibility
Q: I am seeing significant variation in peak areas across replicate injections. What should I check?
A: Inconsistent peak areas point to problems with the injection system or sample preparation.[8][12]
-
Troubleshooting Steps:
-
Check the Syringe: The syringe may be defective or clogged. Clean it or use a different syringe.[10] For autosamplers, ensure the syringe is properly installed and functioning.
-
Inspect the Septum: A perforated or leaking septum can cause sample loss. Replace the septum if necessary.[10]
-
Verify Injection Volume: Ensure the injection volume is consistent. Autosamplers generally provide better precision than manual injections.[8]
-
Examine the Inlet Liner: A dirty or contaminated liner can lead to inconsistent sample transfer.[12] Clean or replace the liner.
-
Check for Leaks: Leaks in the injector can lead to loss of volatile compounds.[9]
-
Issue 3: No Peaks or Very Small Peaks
Q: My chromatogram is showing no peaks or the peaks are much smaller than expected. What could be wrong?
A: This issue can stem from a variety of problems, from the syringe to the detector.[10][12][13]
-
Troubleshooting Workflow:
Quantitative Data Summary
The following tables summarize typical injection parameters for FAMEs analysis. Note that these are starting points and may require optimization for your specific application.
Table 1: Typical GC Injection Parameters for FAMEs Analysis
| Parameter | Split Injection | Splitless Injection |
| Typical Use | High concentration samples | Trace analysis[3] |
| Injection Volume | 0.5 - 2 µL[14] | 1 - 2 µL[15] |
| Inlet Temperature | 250 - 280 °C[15] | 240 - 250 °C[16] |
| Split Ratio | 20:1 to 500:1[17][18] | N/A |
| Splitless Hold Time | N/A | 0.5 - 1.5 min[19] |
| Liner Type | Split liner with glass wool[11] | Single taper liner[11] |
Experimental Protocols
Protocol 1: Basic Split Injection Method for FAMEs
This protocol provides a starting point for analyzing samples with relatively high concentrations of FAMEs.
-
Sample Preparation: Ensure FAMEs are dissolved in an appropriate solvent (e.g., hexane (B92381) or iso-octane) to a concentration suitable for split injection (e.g., >10 ng/µL on column).[17][20]
-
Injector Configuration:
-
Set the injector temperature to 250 °C.[15]
-
Use a split liner, potentially with deactivated glass wool to aid vaporization and trap non-volatiles.[11]
-
Set the split ratio initially to 50:1.[17] Adjust as needed based on peak shape and response.
-
Set the split vent flow according to the desired split ratio.
-
-
Injection:
-
Inject 1 µL of the sample using an autosampler for best reproducibility.
-
-
Data Analysis:
-
Evaluate peak shape. If fronting occurs, increase the split ratio or dilute the sample.
-
Assess peak response. If too low, decrease the split ratio.
-
Protocol 2: Basic Splitless Injection Method for FAMEs
This protocol is designed for trace analysis of FAMEs.
-
Sample Preparation: Prepare FAMEs in a suitable solvent. The concentration should be low, as the entire injection volume will be transferred to the column.
-
Injector Configuration:
-
Set the injector temperature to 250 °C.
-
Use a single taper deactivated liner.[11]
-
Close the split vent during the injection period.
-
Set the splitless hold time (purge activation time) to 1 minute. This is the time allowed for the sample to transfer from the liner to the column before the inlet is purged.[19]
-
-
Oven Program:
-
Start the oven at a temperature below the boiling point of the solvent to allow for solvent trapping, which helps to focus the analyte bands at the head of the column.
-
-
Injection:
-
Inject 1-2 µL of the sample.
-
-
Data Analysis:
-
Examine peak shapes. Wide or split solvent peaks can indicate an incorrect initial oven temperature or a mismatched solvent.
-
If peaks are broad, optimize the splitless hold time. A time that is too long can lead to band broadening.[4]
-
References
- 1. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 3. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 4. Split vs Splitless Injection [restek.com]
- 5. adkllabs.com.au [adkllabs.com.au]
- 6. 3-7 Discrimination | Technical Information | GL Sciences [glsciences.com]
- 7. GC Tech Tip: Peak Problems - Sensitivity Loss | Phenomenex [phenomenex.com]
- 8. aimanalytical.com [aimanalytical.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. tajhizshimi.com [tajhizshimi.com]
- 11. agilent.com [agilent.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 14. Sample Injection : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 15. agilent.com [agilent.com]
- 16. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 17. chromforum.org [chromforum.org]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. poor peak shape when analysing FAMEs on GC-FID - Chromatography Forum [chromforum.org]
dealing with co-elution of methyl cis-11-octadecenoate and other FAMEs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of methyl cis-11-octadecenoate with other fatty acid methyl esters (FAMEs) during gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for the co-elution of this compound with other FAMEs?
Co-elution of this compound with other FAMEs, particularly other C18:1 isomers, is a frequent challenge in GC analysis. The primary causes include:
-
Inadequate Column Selectivity: The GC column's stationary phase may not possess the necessary polarity to differentiate between structurally similar FAME isomers. For instance, less polar columns like those with polyethylene (B3416737) glycol (PEG) phases may not separate cis/trans isomers effectively.[1][2]
-
Suboptimal GC Method Parameters: An oven temperature program with a rapid ramp rate or an unoptimized carrier gas flow rate can lead to insufficient separation of closely eluting compounds.[3][4]
-
Complex Sample Matrix: The presence of numerous other fatty acids or interfering compounds in the sample can lead to peak overlap.[3]
Q2: I suspect co-elution is affecting my this compound peak. How can I confirm this?
The initial indication of co-elution is often a distorted peak shape, such as shouldering, tailing, or a broader-than-expected peak.[3] To definitively confirm co-elution, the following approach is recommended:
-
Use a Mass Spectrometry (MS) Detector: If you are using a GC-MS system, you can examine the mass spectrum across the peak. A change in the mass spectrum from the leading edge to the tailing edge of the peak indicates the presence of more than one compound.[3][4] You can then use extracted ion chromatograms for ions specific to this compound and potential interferences to see if their peak apexes are aligned.
Q3: Which type of GC column is best suited for separating C18:1 FAME isomers like this compound?
For the separation of positional and geometric (cis/trans) C18:1 FAME isomers, highly polar stationary phases are recommended. Specifically, columns with a high percentage of cyanopropyl siloxane are the industry standard.[5][6] Examples of such columns include:
-
SP-2560
-
Rt-2560
-
HP-88
-
CP-Sil 88 for FAME
These columns provide the selectivity needed to resolve these closely related isomers.[6][7] It is important to note that on these highly polar cyanopropyl columns, trans isomers typically elute before their corresponding cis isomers.[6]
Troubleshooting Guide: Resolving Co-elution of this compound
This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound with other FAMEs.
Step 1: Confirm Co-elution and Identify Potential Interferences
Before making any changes to your method, it is crucial to confirm that co-elution is indeed occurring.
-
Visual Inspection of the Peak: Look for asymmetrical peaks, such as those with shoulders or excessive tailing.
-
GC-MS Analysis: As detailed in the FAQs, utilize a mass spectrometer to analyze the purity of the peak . Common co-eluting compounds with this compound (a C18:1 cis isomer) can include other C18:1 isomers (both cis and trans) and potentially some short-chain saturated FAMEs depending on the column and method.[8]
Step 2: Optimize the GC Method Parameters
If co-elution is confirmed, the most direct approach is to optimize your existing GC method.
-
Optimize the Oven Temperature Program: A slower temperature ramp rate can significantly improve the separation of closely eluting compounds.[3][4] By decreasing the ramp rate, analytes spend more time interacting with the stationary phase, which enhances resolution.
-
Action: Reduce the temperature ramp rate in increments of 1-2°C/min in the region where this compound elutes. Consider adding an isothermal hold at a temperature just below the elution temperature of the co-eluting pair to enhance separation.[4]
-
-
Adjust the Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Action: Optimize the carrier gas flow rate (or linear velocity) for your column's internal diameter to achieve the best separation efficiency.
-
Step 3: Evaluate and Select an Appropriate GC Column
If method optimization on your current column does not resolve the co-elution, the stationary phase may not be suitable for your sample matrix.
-
Symptom: Co-elution persists even after optimizing the GC method.
-
Solution: The stationary phase may not have the appropriate chemistry to differentiate between the co-eluting FAMEs. FAME analysis, especially for resolving isomers, often requires high-polarity columns.
-
Action: Switch to a highly polar cyanopropyl siloxane column (e.g., SP-2560, Rt-2560, HP-88, or CP-Sil 88 for FAME) with a sufficient length (e.g., 100 meters) to provide the necessary resolution for complex FAME isomer separations.[6][7]
Step 4: Ensure Proper Sample Preparation and Derivatization
Poor derivatization can lead to broad or tailing peaks, which can mask co-eluting compounds.
-
Symptom: Peaks are broad or show significant tailing.
-
Action: Review your derivatization protocol to ensure complete conversion of fatty acids to FAMEs. The presence of water can hinder the esterification reaction, so ensure all reagents and samples are anhydrous.[9][10]
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride (BF₃)-Methanol
This protocol is a standard method for the esterification of fatty acids to FAMEs for GC analysis.[9][10]
Materials:
-
Lipid-containing sample
-
Boron trifluoride-methanol solution (12-14% w/w)
-
Hexane (B92381) (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Weigh 1-25 mg of the lipid-containing sample into a reaction vial.
-
Add 2 mL of BF₃-methanol solution to the vial.
-
Seal the vial tightly and heat at 60-70°C for 10-30 minutes. The optimal time and temperature should be validated for each sample matrix.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex the mixture vigorously for 30 seconds to extract the FAMEs into the upper hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
The sample is now ready for GC analysis.
Protocol 2: High-Resolution GC-FID Analysis of C18:1 FAME Isomers
This protocol provides starting parameters for the analysis of FAMEs, with a focus on resolving C18:1 isomers, using a highly polar cyanopropyl column.
| Parameter | Setting |
| GC System | Agilent 7890 GC with FID or equivalent |
| Column | Rt-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
| Oven Program | Initial Temperature: 100°C, hold for 4 minRamp 1: 3°C/min to 240°CHold at 240°C for 15 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260°C |
Note: This is a starting point, and the temperature program may need to be optimized for your specific sample and to resolve the co-elution of this compound.
Data Presentation
The following table provides a qualitative comparison of different column types for the separation of C18:1 FAME isomers.
| Column Type | Stationary Phase | Polarity | Separation of C18:1 Isomers (cis/trans & positional) | Elution Order of C18:1 Isomers |
| WAX-type | Polyethylene Glycol (PEG) | Polar | Limited separation of cis/trans isomers. | Cis isomers elute before trans isomers.[6] |
| Cyanopropyl | High % Cyanopropyl Siloxane | Highly Polar | Excellent separation of both cis/trans and positional isomers.[5][6] | Trans isomers elute before cis isomers.[6] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 7. agilent.com [agilent.com]
- 8. This compound | 1937-63-9 | Benchchem [benchchem.com]
- 9. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
Technical Support Center: Accurate Quantification of Methyl cis-Vaccenate
Welcome to the technical support center for improving the accuracy of methyl cis-vaccenate (B1238199) quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during gas chromatography (GC) analysis of fatty acid methyl esters (FAMEs).
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for accurate methyl cis-vaccenate quantification?
A1: The most critical step is the sample preparation, specifically the derivatization of vaccenic acid into its volatile methyl ester, methyl cis-vaccenate. Incomplete or improper derivatization can lead to inaccurate and imprecise results. Furthermore, preventing the isomerization of the cis double bond to the trans configuration during this process is crucial for accurate quantification.
Q2: Which derivatization (methylation) method is best for vaccenic acid?
A2: Both acid-catalyzed and base-catalyzed methods are common, each with advantages and disadvantages.
-
Acid-catalyzed methylation (e.g., using Boron Trifluoride (BF3) in methanol (B129727) or methanolic HCl) is effective for esterifying all lipid types, including free fatty acids. However, it can require higher temperatures and longer reaction times, which may increase the risk of degrading unsaturated fatty acids.[1]
-
Base-catalyzed methylation (e.g., using methanolic KOH or NaOH) is rapid and occurs at room temperature, which helps to avoid the degradation of labile fatty acids. Its main limitation is that it does not convert free fatty acids to esters.
For routine analysis of triglycerides where free fatty acid content is low, the base-catalyzed method is often preferred for its speed and milder conditions. For samples with significant free fatty acid content, an acid-catalyzed method is necessary.
Q3: How can I improve the precision of my derivatization?
A3: Automation of the sample preparation process has been shown to significantly improve precision and accuracy. Automated systems reduce manual pipetting errors and ensure consistent reaction times and temperatures, leading to lower Relative Standard Deviations (RSD) compared to manual methods.[2][3]
Q4: What is the primary analytical method for quantifying methyl cis-vaccenate?
A4: Gas chromatography (GC) is the predominant method for analyzing FAMEs.[4] It is typically coupled with a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for definitive identification and enhanced sensitivity.
Q5: Should I use a GC-FID or a GC-MS detector?
A5: The choice depends on your analytical needs.
-
GC-FID is cost-effective, highly precise, and has a wide linear range, making it a workhorse for routine quantification where the analyte's identity is already confirmed.[4]
-
GC-MS provides structural information, confirming the identity of methyl cis-vaccenate and distinguishing it from co-eluting compounds. This is crucial for complex samples. Its sensitivity in Selected Ion Monitoring (SIM) mode is superior for trace-level quantification. The quantitative performance of GC-MS has been shown to be comparable to GC-FID.[2][4]
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of methyl cis-vaccenate.
Problem 1: Poor Resolution Between cis and trans Isomers (Methyl cis-vaccenate and Methyl Elaidate)
-
Question: My chromatogram shows a single broad peak, or two poorly resolved peaks, for C18:1 isomers. How can I improve the separation?
-
Answer:
-
Column Selection: The key to separating cis and trans isomers is using a highly polar capillary column. Columns with a biscyanopropyl siloxane stationary phase (e.g., SP-2560, HP-88, Rt-2560) are specifically designed for this purpose.[5][6][7][8] Standard non-polar or mid-polar columns (like those with polyethylene (B3416737) glycol phases) will not provide adequate resolution.[8]
-
Temperature Program: Isomer separation is highly sensitive to temperature. Avoid high initial oven temperatures. A slow temperature ramp (e.g., 1-2°C/min) through the elution range of C18:1 isomers can significantly enhance resolution.[7] An isothermal run at an optimized temperature may also improve separation.
-
Carrier Gas Flow Rate: Ensure your carrier gas flow rate (or linear velocity) is optimized for your column dimensions. Deviations from the optimal flow rate can decrease column efficiency and, consequently, resolution.
-
Column Length: Longer columns (e.g., 75-100 meters) provide more theoretical plates and can improve the separation of closely eluting isomers.[6][7]
-
Problem 2: Low or Inconsistent Peak Area for Methyl cis-Vaccenate
-
Question: The peak area for my methyl cis-vaccenate standard or sample is much lower than expected, or it varies significantly between injections. What are the likely causes?
-
Answer:
-
Incomplete Derivatization: This is a primary cause. Ensure your sample has been fully converted to its methyl ester. Re-evaluate your derivatization protocol: check reagent concentrations, reaction time, and temperature. For acid-catalyzed methods, ensure the catalyst is active.[1]
-
Sample Degradation: Unsaturated FAMEs like methyl cis-vaccenate can be susceptible to oxidation. Protect samples from light and heat, and consider storing extracts under an inert gas (like nitrogen or argon) at low temperatures (-20°C).
-
Injector Issues: Activity in the injector can cause analyte loss. Check for a contaminated inlet liner or septum. Deactivated glass wool liners are often recommended. Also, verify that the injector temperature is appropriate; too high a temperature can cause degradation, while too low can lead to incomplete volatilization.
-
Leaks: A leak in the system, particularly at the injector, can lead to non-reproducible injections and reduced peak areas.[9] Perform a leak check on your GC system.
-
Problem 3: Appearance of Unexpected Peaks or High Baseline Noise
-
Question: I am seeing extra peaks in my chromatogram or my baseline is noisy and drifting. How can I resolve this?
-
Answer:
-
Contamination: Contamination can come from several sources: impure solvents, contaminated reagents, dirty sample vials, or carryover from a previous injection. Run a solvent blank to diagnose the source. If the blank is clean, the contamination is likely from your sample matrix. If the blank shows the peaks, check your solvents, reagents, and syringe.
-
Column Bleed: A rising baseline, especially at higher temperatures, is often due to column bleed (degradation of the stationary phase). This can be caused by oxygen in the carrier gas (check your traps), exceeding the column's maximum temperature limit, or injecting harsh chemicals.[10] Conditioning the column as per the manufacturer's instructions can help.
-
Septum Bleed: Ghost peaks can also arise from a degrading septum. Use high-quality, low-bleed septa and replace them regularly.
-
Gas Purity: Ensure high-purity carrier and detector gases are used. Impurities like moisture and oxygen in the carrier gas can damage the column, while hydrocarbons in detector gases can increase baseline noise.[9]
-
Data Presentation
Table 1: Comparison of Precision for FAME Derivatization Methods
The precision of a quantification method is critical for reliable data. The table below summarizes the Relative Standard Deviation (RSD), a measure of precision, for different FAME preparation methods. Lower RSD values indicate higher precision.
| Derivatization Method | Catalyst / Reagent | Automation | Typical Precision (%RSD) | Reference |
| Acid-Catalyzed | Boron Trifluoride (BF₃) | Manual | 1.5 - 19.5% | [11] |
| Acid-Catalyzed | Methanolic HCl | Manual | Not Specified | [12] |
| Base- & Acid-Catalyzed | KOCH₃ / HCl | Manual | Not Specified | [4] |
| Automated Method | Various | Automated | < 9% (overall) | [3] |
| Automated Method | Various | Automated | < 3.3% (relative peak area) | [3] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Methylation using Boron Trifluoride-Methanol
This protocol is suitable for samples containing both free fatty acids and glycerolipids.
-
Sample Preparation: Weigh approximately 10-25 mg of the lipid extract into a screw-cap reaction vial.
-
Esterification: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 10 minutes. Caution: Heating creates pressure. Work in a fume hood.
-
Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).
-
Phase Separation: Shake the vial vigorously for 30 seconds to extract the FAMEs into the hexane (upper) layer. Allow the layers to separate.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.[1]
Protocol 2: GC Parameters for Methyl cis-Vaccenate Analysis
These are typical starting parameters for a GC-FID/MS system. Optimization will be required for your specific instrument and application.
-
GC System: Agilent 7890 GC or equivalent
-
Column: Agilent HP-88 (100 m x 0.25 mm x 0.20 µm) or equivalent highly polar biscyanopropyl column
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Injector: Split/Splitless, 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 2°C/min to 220°C, hold for 10 minutes
-
Ramp 3: 5°C/min to 250°C, hold for 5 minutes
-
-
Detector (FID): 280°C, Hydrogen flow: 30 mL/min, Air flow: 400 mL/min, Makeup (N₂): 25 mL/min
-
Detector (MS): Transfer line: 250°C, Source: 230°C, Quad: 150°C. Scan range: 50-500 m/z. For quantification, use SIM mode with characteristic ions for methyl cis-vaccenate.
Visualizations
Experimental Workflow
Caption: Standard workflow for methyl cis-vaccenate quantification.
Troubleshooting Logic for Poor Isomer Resolution
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast GC for Trans FAME Analysis [sigmaaldrich.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
strategies for enhancing the sensitivity of methyl cis-11-octadecenoate detection
Welcome to the technical support center for the analysis of methyl cis-11-octadecenoate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity and reliability of their detection methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as methyl cis-vaccenate, is a monounsaturated fatty acid methyl ester (FAME) with the chemical formula C₁₉H₃₆O₂.[1][2] It is the methyl ester of cis-11-octadecenoic acid (cis-vaccenic acid). This compound is naturally found in various plant extracts, microbial lipids, and seed oils.[1] It is of interest to researchers for its diverse biological activities, which include antimicrobial, anti-inflammatory, and potential anticancer properties.[1]
Q2: Why is derivatization required to analyze cis-11-octadecenoic acid by Gas Chromatography (GC)?
A2: Direct analysis of free fatty acids like cis-11-octadecenoic acid by GC is challenging.[3] Their high polarity, due to the carboxyl group, causes them to form hydrogen bonds, leading to adsorption issues within the GC system and poor peak shape.[4] Derivatization, typically through esterification to form FAMEs, is a critical step that neutralizes the polar carboxyl group.[3][4] This conversion into a more volatile and less polar compound makes it amenable to GC analysis, allowing for effective separation based on boiling point and degree of unsaturation.[3][4]
Q3: What are the most common derivatization methods for preparing FAMEs?
A3: The most common methods are acid-catalyzed and base-catalyzed esterification/transesterification.[3][5]
-
Acid-Catalyzed Esterification: This method uses reagents like Boron Trifluoride (BF₃) in methanol (B129727) or hydrochloric acid (HCl) in methanol. It is effective for esterifying free fatty acids and transesterifying fatty acids from glycerolipids simultaneously.[3][5]
-
Base-Catalyzed Transesterification: This method, often using sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol, is typically faster and proceeds under milder temperature conditions than acid-catalyzed reactions.[5][6]
-
Silylation: This is an alternative method that creates volatile trimethylsilyl (B98337) (TMS) derivatives. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[3]
Q4: How can I distinguish this compound from other C18:1 isomers?
A4: Distinguishing positional isomers like this compound from others (e.g., methyl oleate, cis-9-octadecenoate) requires high-resolution gas chromatography. The use of highly polar capillary columns, such as those with cyanosilicone stationary phases (e.g., FAMEWAX or HP-88), is recommended to provide the best possible resolution.[1] Under appropriate conditions, these columns can separate isomers based on subtle differences in polarity; for instance, cis-11-octadecenoate typically elutes later than cis-9-octadecenoate.[1] Cross-validation with certified reference materials and spectral libraries is crucial for positive identification.[1]
Q5: What are the recommended analytical techniques for sensitive detection?
A5: Gas chromatography coupled with either a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is the standard for identifying and quantifying FAMEs.[1] For enhanced sensitivity and selectivity, especially in complex matrices, GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode can be employed.[7] While Electron Ionization (EI) is common, it can cause extensive fragmentation of FAMEs.[8] Positive Chemical Ionization (PCI) is a softer ionization technique that often results in more abundant molecular ions, which can improve sensitivity for quantitative analysis.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Problem: I'm observing poor or inconsistent peak shapes (e.g., tailing, fronting).
-
Possible Cause 1: Incomplete Derivatization. If the esterification reaction is incomplete, the remaining free fatty acids can interact with active sites in the GC system, causing peak tailing.[4]
-
Solution: Optimize the derivatization reaction. Ensure reagents are fresh and anhydrous, as water can hinder the esterification process.[4] You may need to adjust the reaction time and temperature.[4] Analyze a representative sample at different time points to determine the optimal reaction time.[4]
-
-
Possible Cause 2: Active Sites in the GC System. Contamination or degradation of the GC inlet liner, column, or detector can create active sites that interact with the analyte.
-
Possible Cause 3: Sample Overload. Injecting too much sample can saturate the column, leading to fronting peaks.
-
Solution: Dilute the sample or reduce the injection volume. Ensure the total concentration of FAMEs is within the optimal range for your column and detector, typically between 0.5 to 4 µg C/µL on-column.[10]
-
Problem: My quantitative results are not reproducible.
-
Possible Cause 1: Inconsistent Sample Preparation. Variability in the derivatization and extraction steps can lead to inconsistent results.
-
Solution: The use of an internal standard (ISTD) is highly recommended. Add a known amount of an ISTD (e.g., Methyl Undecanoate or a C19:0/C23:0 methyl ester) to the sample before extraction and derivatization to correct for variations in sample handling, injection volume, and derivatization efficiency.[1][11] Automation of the sample preparation process can also significantly improve precision compared to manual procedures.[6][11]
-
-
Possible Cause 2: Sample Degradation. this compound is sensitive to heat, air, and light.[12]
-
Solution: Store samples at -20°C or lower until analysis.[10] Minimize sample exposure to high temperatures and light. If samples are to be stored for an extended period, sealing them under an inert gas like nitrogen can prevent oxidation.
-
-
Possible Cause 3: GC System Instability. Fluctuations in carrier gas flow rate, oven temperature, or detector response can affect reproducibility.
-
Solution: Regularly check for leaks in the GC system. Verify that the oven temperature program is accurate and reproducible. Allow the detector sufficient time to stabilize before starting a sequence.[9]
-
Problem: I suspect low recovery of the analyte.
-
Possible Cause 1: Inefficient Extraction. The analyte may not be efficiently transferred from the reaction mixture to the organic extraction solvent.
-
Solution: Ensure thorough mixing (vortexing) during the liquid-liquid extraction step to maximize the transfer of FAMEs into the non-polar solvent (e.g., hexane (B92381) or heptane).[4] Repeating the extraction with fresh solvent (e.g., performing two or three extractions) and pooling the organic layers can improve recovery.[10]
-
-
Possible Cause 2: Loss of Volatile Compounds. Shorter-chain or more volatile FAMEs can be lost during solvent evaporation steps.
-
Solution: If samples require concentration, use a gentle stream of nitrogen and avoid evaporating to complete dryness.[10] Automated sample preparation methods may result in lower recovery of highly volatile compounds if vials are pierced multiple times, so this should be considered and validated.[6]
-
Problem: I am unable to separate this compound from a co-eluting peak.
-
Possible Cause 1: Insufficient Chromatographic Resolution. The GC column and method may not be optimal for separating the specific isomers in your sample.
-
Solution: Use a highly polar cyanosilicone capillary column designed for FAME analysis. Optimize the GC oven temperature program by using a slower ramp rate to improve the separation of closely eluting compounds. Ensure the carrier gas flow rate is set to the optimal velocity for the column.
-
-
Possible Cause 2: Matrix Interference. A compound from the sample matrix may be co-eluting with your analyte.
-
Solution: If using GC-MS, select a unique fragment ion for your analyte in Selected Ion Monitoring (SIM) mode or a unique MRM transition in GC-MS/MS to differentiate it from the interfering compound.[7] Advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) can provide the enhanced separation needed for extremely complex samples.[13]
-
Data Presentation
Table 1: Typical Derivatization Conditions for FAME Preparation
| Parameter | Acid-Catalyzed (BF₃-Methanol) | Base-Catalyzed (NaOH-Methanol) | Acid-Catalyzed (HCl-Methanol) |
| Reagent | 12-14% Boron Trifluoride in Methanol[3] | 2 N Sodium Hydroxide in Methanol[6][11] | 1.2% HCl in Methanol/Water[5] |
| Sample Size | 1-25 mg of lipid extract[3][4] | ~50 mg of oil sample[11] | Lipid sample[5] |
| Reaction Temp. | 60 - 80 °C[3][4] | 70 - 80 °C[11] | 45 - 100 °C[5] |
| Reaction Time | 5 - 60 minutes[3][4] | 5 minutes[11] | 1 - 1.5 hours (at 100°C) or 16 hours (at 45°C)[5] |
| Extraction Solvent | Hexane or Heptane[3][10] | Hexane[11] | Hexane[5] |
Table 2: Recommended GC-MS Operating Parameters
| Parameter | Recommended Setting | Purpose |
| GC Column | Highly polar (e.g., cyanosilicone phase)[1] | Separation of positional and geometric isomers. |
| Injection Mode | Split/Splitless | Split for concentrated samples, Splitless for trace analysis. |
| Carrier Gas | Helium or Hydrogen | Mobile phase for analyte transport. |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI)[8] | EI for library matching, CI for enhanced molecular ion. |
| Ion Source Temp. | 180 - 250 °C (optimization recommended)[7][14] | Optimization can increase response by 20-60%.[14] |
| Acquisition Mode | Full Scan, SIM, or MRM[7] | Full Scan for identification, SIM/MRM for quantification. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This method is widely used for esterifying free fatty acids and transesterifying complex lipids simultaneously.[3]
Methodology:
-
Sample Preparation: Weigh 1-25 mg of the dried lipid extract into a screw-capped glass tube with a PTFE liner.[3][4] Samples must be anhydrous as water will hinder the reaction.[3][4]
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol to the sample tube.[3][4]
-
Reaction: Cap the tube tightly and heat at 60-80°C for 10-60 minutes.[3][5] The optimal time and temperature should be determined empirically for specific sample types.[3]
-
Cooling: Cool the reaction tube to room temperature.
-
Extraction: Add 1 mL of water and 1 mL of hexane (or heptane).[4] Shake the tube vigorously for at least 30 seconds to ensure the FAMEs are extracted into the non-polar hexane layer.[4]
-
Phase Separation: Allow the layers to separate. Centrifugation can be used to achieve a clean separation.[5]
-
Sample Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean autosampler vial for GC analysis.[4] For low concentration samples, the extraction can be repeated and the organic layers pooled and concentrated under a gentle stream of nitrogen.[10]
Protocol 2: Base-Catalyzed Transesterification using Methanolic NaOH
This is a rapid method suitable for transesterifying glycerolipids.
Methodology:
-
Sample Preparation: Place approximately 50 mg of the oil sample into a centrifuge tube.[11] If using an internal standard, add it at this stage.
-
Reagent Addition: Add 2 mL of 2 N NaOH in methanol.[11]
-
Reaction & Heating: Vortex the mixture and heat at 80°C for 1 hour, then allow it to cool to room temperature.[11]
-
Neutralization & Second Esterification (if needed): For samples also containing free fatty acids, a second step is needed. Add 2 mL of 25% BF₃ in methanol and heat again at 80°C for 1 hour, then cool.[11]
-
Extraction: Add 5 mL of water and 5 mL of hexane. Shake well to mix.[11]
-
Phase Separation: Allow the phases to separate. A centrifugation step can be used if an emulsion forms.
-
Sample Collection: Transfer the upper hexane layer to a GC autosampler vial for analysis.[11]
Visualizations
Experimental and Analytical Workflows
Caption: General workflow for FAME preparation and analysis.
Troubleshooting Logic for Poor Peak Shape
Caption: Troubleshooting decision tree for poor peak shape.
Acid-Catalyzed Esterification Reaction
Caption: Chemical transformation in acid-catalyzed esterification.
References
- 1. This compound | 1937-63-9 | Benchchem [benchchem.com]
- 2. 11-Octadecenoic acid, methyl ester, (Z)- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. scribd.com [scribd.com]
- 10. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 11. agilent.com [agilent.com]
- 12. labproinc.com [labproinc.com]
- 13. gcms.cz [gcms.cz]
- 14. researchgate.net [researchgate.net]
Technical Support Center: GC Analysis of Fatty Acid Methyl Esters (FAMEs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the gas chromatography (GC) analysis of fatty acid methyl esters (FAMEs).
Frequently Asked Questions (FAQs)
Q1: What is column bleed and how do I recognize it in my FAME analysis?
A1: Column bleed is the natural degradation of the stationary phase of the GC column, which elutes and creates a background signal.[1] In FAME analysis, this typically manifests as a rising baseline, especially at the higher temperatures required to elute longer-chain FAMEs.[2][3] This is distinct from sharp, discrete "ghost peaks" which may indicate contamination from sources like the injection port septum.[2][4] A key indicator of column bleed is a baseline that rises with increasing temperature during a blank run (an injection of only solvent).[2]
Q2: What are the common causes of excessive column bleed in FAME analysis?
A2: Excessive column bleed in FAME analysis can be attributed to several factors:
-
Exceeding Column Temperature Limits: Operating the column above its specified maximum temperature accelerates the degradation of the stationary phase.[5] Highly polar columns, often used for FAME analysis to separate cis/trans isomers, can have lower temperature limits.[1][6]
-
Oxygen Exposure: The presence of oxygen in the carrier gas, often due to leaks or impure gas, is a primary cause of column damage, leading to increased bleed.[1][5][7] This is particularly detrimental at high temperatures.[5]
-
Chemical Damage: Aggressive reagents used in FAME preparation (derivatization), such as strong acids or bases, can damage the stationary phase if they are not properly neutralized or removed before injection.[1][8]
-
Contamination: Accumulation of non-volatile residues from the sample matrix at the head of the column can degrade the stationary phase.[7][9]
Q3: How can I differentiate between column bleed and contamination from my sample or system?
A3: Differentiating between column bleed and other sources of baseline disturbance is crucial for effective troubleshooting. Here's a comparative guide:
| Characteristic | Column Bleed | System/Sample Contamination |
| Appearance | Gradual, rising baseline with increasing temperature.[2] | Sharp, discrete peaks ("ghost peaks") or a consistently high baseline even at low temperatures.[2][4] |
| Blank Injection | The rising baseline will be present in a solvent-only blank run.[2] | Ghost peaks may decrease or disappear after several blank injections as the contaminant is washed out.[2] |
| Temperature Dependence | Directly correlated with temperature; worsens at higher temperatures.[2][4] | May appear at specific temperatures corresponding to the elution of the contaminant, or be present throughout the run. |
Q4: Which GC columns are recommended for FAME analysis and what are their typical temperature limits?
A4: The choice of column for FAME analysis depends on the specific separation requirements, particularly for resolving geometric and positional isomers. Highly polar columns are generally preferred.
| Stationary Phase Type | Common Column Examples | Typical Maximum Temperature (Isothermal/Programmed) | Key Applications |
| Biscyanopropyl Polysiloxane | HP-88, SP-2560, Rt-2560 | ~250°C / 260°C | Excellent for separating cis/trans isomers of FAMEs.[5][6] |
| Polyethylene Glycol (PEG) | DB-Wax, FAMEWAX | ~240°C / 250°C | Good for general FAME analysis, particularly for separating based on carbon number and degree of unsaturation.[5][6] |
| (50%-Cyanopropyl)-methylpolysiloxane | DB-23 | ~240°C / 260°C | Offers a balance of polarity for complex FAME mixtures.[6] |
| 100% Dimethyl Polysiloxane | Equity-1 | ~325°C / 350°C | Non-polar phase, separates FAMEs primarily by boiling point. |
Note: Always refer to the manufacturer's specifications for the exact temperature limits of your specific column.
Troubleshooting Guides
Issue 1: High Baseline Noise and Drift
Symptoms: The baseline on your chromatogram is noisy, drifts significantly, or shows a pronounced rise, making it difficult to integrate peaks accurately, especially for low-concentration FAMEs.
Troubleshooting Workflow:
References
- 1. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GC-FID baseline or contamination problem with biodiesel/FAME - Chromatography Forum [chromforum.org]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. chromtech.com [chromtech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
impact of solvent choice on FAME analysis peak shape
Technical Support Center: FAME Analysis
This guide provides troubleshooting advice and frequently asked questions regarding the impact of solvent choice on Fatty Acid Methyl Ester (FAME) analysis peak shape in gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape in FAME analysis?
Poor peak shape, including tailing, fronting, and splitting, can arise from several factors. One of the most common issues is column overload, where too much sample is injected onto the column for its film thickness and internal diameter.[1][2] Other significant causes include poor derivatization (incomplete conversion to FAMEs), contamination of the injector or column, and the use of an inappropriate solvent.[1]
Q2: Which solvents are recommended for dissolving FAME samples for GC analysis?
Nonpolar solvents are routinely used for FAME analysis. The most commonly recommended solvents are n-hexane and n-heptane.[3][4][5] Iso-octane is also a good choice for FAMEs with carbon chains from C10 to C24.[3] While hexane (B92381) is widely used, heptane (B126788) can be advantageous in warmer labs to reduce sample evaporation from autosampler vials.[3] Other solvents like dichloromethane, chloroform, or toluene (B28343) have also been used successfully.[3][6]
Q3: Can the injection solvent affect peak shape even if it dissolves the sample well?
Yes, the choice of solvent can significantly impact peak shape due to what is known as the "solvent effect." If the injection solvent is much stronger (i.e., has a higher elution strength) than the mobile phase or the initial oven conditions, it can cause analytes to spread out at the head of the column, leading to peak broadening or fronting.[7][8] Conversely, using a solvent with a lower elution strength than the mobile phase can help focus the analytes at the column inlet, resulting in sharper peaks.[7]
Q4: Why are my FAME peaks tailing?
Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several issues:
-
Secondary Interactions: Active sites on the column, such as exposed silanol (B1196071) groups, can interact with the FAMEs, causing them to elute more slowly and create a tail.[8][9]
-
Column Contamination: Residue from previous injections or incomplete derivatization can contaminate the inlet liner or the column itself.[10]
-
Column Overload: Injecting too concentrated a sample can lead to tailing.[8] Try diluting the sample to see if the peak shape improves.[2]
-
Poor Derivatization: The presence of unreacted free fatty acids can lead to significant tailing. Ensure your methylation/esterification process is complete.[1]
Q5: What causes peak fronting in my chromatogram?
Peak fronting, where the first half of the peak is broader than the second, is often a sign of:
-
Column Overload: This is a classic symptom of injecting too much analyte.[1][9] Reducing the sample concentration is the primary solution.[2]
-
Poor Sample Solubility: If the FAMEs are not fully soluble in the chosen solvent, they may not load onto the column in a tight band, causing fronting.[9][11]
-
Incompatible Solvent: Using a solvent that is too strong or doesn't match the polarity of the stationary phase can lead to this issue.[12]
Troubleshooting Guide
Issue: Distorted Peak Shapes (Tailing, Fronting, Splitting)
This section provides a systematic approach to troubleshooting common peak shape problems in FAME analysis.
First, identify the nature of the peak distortion. Is it affecting all peaks or only specific ones?
-
All Peaks Distorted: Suggests a system-wide issue such as a problem with the inlet, column installation, or general contamination.
-
Specific Peaks Distorted: Points towards issues related to specific analytes, such as their interaction with the column or solubility in the solvent.
Column overload is a frequent cause of both peak fronting and tailing.[1][12]
-
Action: Prepare a dilution series of your sample (e.g., 10-fold and 100-fold dilutions) and inject them.[2]
-
Expected Result: If the peak shape improves upon dilution, the original sample was overloaded. Adjust your sample concentration accordingly for future runs.
The injection solvent plays a critical role in peak shape.
-
Action 1: Check Solubility. Ensure your FAMEs are completely dissolved in the solvent. If you see any cloudiness or precipitation, choose a more suitable solvent.
-
Action 2: Switch to a Recommended Solvent. If you are not using a standard FAME solvent, switch to n-hexane or n-heptane.[3][13] These are widely recognized for providing good results.[3]
-
Action 3: Consider Solvent Polarity. FAMEs are relatively nonpolar. Using a highly polar solvent can sometimes cause issues. While FAMEs are more polar than hydrocarbons like hexane, very polar solvents may not be ideal.[6]
Incomplete conversion of fatty acids to FAMEs is a major source of peak tailing.[1]
-
Action: Review your derivatization protocol. Ensure reagents are fresh and reaction times/temperatures are adequate. After the reaction, ensure any residual water is removed, for instance by adding anhydrous sodium sulfate.[1]
-
Expected Result: Proper derivatization should yield sharp, symmetrical peaks for the FAMEs and eliminate the broad, tailing peaks associated with free fatty acids.
If the problem persists, it may be due to system contamination or hardware issues.
-
Action 1: Clean the Injector. Change the septum and clean or replace the inlet liner. Fragments of septum or sample residue can accumulate in the liner, causing peak distortion.[10]
-
Action 2: Condition the Column. Perform a column bake-out according to the manufacturer's instructions to remove contaminants.
-
Action 3: Trim the Column. Cut 10-15 cm from the front of the column to remove non-volatile residues that may have accumulated at the inlet.
Data Presentation: Solvent Suitability for FAME Analysis
| Solvent | Common Use & Polarity | Potential Impact on Peak Shape | Key Considerations |
| n-Hexane | Widely used, nonpolar | Generally provides excellent, sharp, and symmetrical peaks.[3] | Highly volatile, which can lead to sample concentration changes in the autosampler over time.[3] |
| n-Heptane | Widely used, nonpolar | Similar to hexane, provides good peak shape.[3][5] | Less volatile than hexane, making it a better choice for long runs or in warm labs to prevent solvent evaporation.[3] |
| Iso-octane | Nonpolar | Reported to give good results for a wide range of FAMEs (C10-C24).[3] | A good alternative to hexane and heptane. |
| Dichloromethane | Halogenated, moderately polar | Can be used successfully but may desorb slowly from the injector, potentially causing a raised baseline.[3] | May not be compatible with all detector types or column phases. |
| Chloroform | Halogenated, moderately polar | Effective at dissolving FAMEs, especially if residual polar compounds are present.[6] | Similar to dichloromethane, it can have effects on the baseline and detector. |
| Ethyl Acetate | Moderately polar | Can be used, particularly if the sample contains more polar components that are not soluble in hexane.[6] | Its higher polarity might lead to broader solvent fronts depending on GC conditions. |
Experimental Protocols
General Protocol for FAME Preparation and GC-FID Analysis
This protocol describes a common method for the preparation of FAMEs from oils or fats followed by GC analysis.
1. Saponification and Esterification (Acid-Catalyzed Method)
-
Objective: To hydrolyze triacylglycerols to free fatty acids and then convert them to FAMEs.
-
Procedure:
-
Weigh approximately 25-100 mg of the oil/fat sample into a screw-cap tube.
-
Add 2 mL of 0.5 M NaOH in methanol (B129727). Heat at 100°C for 5-10 minutes to saponify the glycerides.
-
Cool the sample, then add 2 mL of Boron Trifluoride (BF3) in methanol (12-14% w/v). Heat again at 100°C for 5-10 minutes to esterify the fatty acids.[13]
-
Cool the tube to room temperature and add 1-2 mL of a nonpolar extraction solvent (e.g., n-heptane or n-hexane).
-
Add 2-3 mL of saturated NaCl solution to facilitate phase separation.
-
Vortex the tube for 30 seconds and allow the layers to separate.
-
Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial for GC analysis.
-
2. GC-FID Analysis Conditions
-
Objective: To separate and quantify the FAMEs.
-
Typical GC Parameters:
-
System: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column is typically used for FAME analysis, such as a FAMEWAX or a biscyanopropyl phase (e.g., Rt-2560), which allows for the separation of cis and trans isomers.[4][14]
-
Injection: 1 µL injection volume with a split ratio (e.g., 20:1 to 100:1).[13][14]
-
Injector Temperature: 250°C.[13]
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for 2-4 minutes, then ramp at 3-5°C/min to a final temperature of 240-250°C and hold for 5-10 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector Temperature: 280-300°C.[13]
-
Visualization
Troubleshooting Workflow for Poor Peak Shape
The following diagram illustrates a logical workflow for diagnosing and solving peak shape issues in FAME analysis.
Caption: Troubleshooting workflow for FAME analysis peak shape issues.
References
- 1. poor peak shape when analysing FAMEs on GC-FID - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. youtube.com [youtube.com]
- 10. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 11. chemtech-us.com [chemtech-us.com]
- 12. acdlabs.com [acdlabs.com]
- 13. s4science.at [s4science.at]
- 14. it.restek.com [it.restek.com]
Technical Support Center: Optimizing Temperature Programming for C18 Fatty Acid Isomer Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of temperature programming for the gas chromatographic (GC) separation of C18 fatty acid isomers.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the temperature program crucial for separating C18 fatty acid isomers?
A1: C18 fatty acid isomers, such as oleic, elaidic, linoleic, and stearic acid isomers, often have very similar boiling points and polarities. Isothermal GC methods are typically insufficient for separating these closely related compounds.[1][2] A temperature-programmed method, which gradually increases the column temperature, is essential to enhance the separation (resolution) between these isomers by exploiting subtle differences in their interaction with the stationary phase.[2][3] An optimized program ensures that all analytes elute as sharp peaks and that even complex mixtures of isomers can be resolved.[4]
Q2: What are the key parameters in a GC oven temperature program that I need to optimize?
A2: The primary parameters to optimize for a temperature-programmed GC analysis are:
-
Initial Oven Temperature and Hold Time: This affects the separation of early-eluting, more volatile compounds.[4]
-
Temperature Ramp Rate(s): The rate at which the oven temperature increases significantly impacts the resolution of compounds that elute during the ramp.[2][3] Multiple ramps can be used for complex samples.[3]
-
Final Oven Temperature and Hold Time: This ensures that all heavier, less volatile compounds are eluted from the column, preventing sample carryover.[3]
Q3: How do I select the right initial oven temperature?
A3: The initial temperature primarily influences the resolution of early-eluting peaks.[4]
-
For splitless injection , a common technique is to set the initial oven temperature 10-20°C below the boiling point of the sample solvent to allow for solvent focusing.[3]
-
For split injection , a good starting point is approximately 45°C below the elution temperature of the first isomer of interest.[3] A lower initial temperature generally improves the resolution of these early peaks.[3]
Q4: What is the effect of the temperature ramp rate on the separation of C18 isomers?
A4: The ramp rate is one of the most powerful parameters for optimizing the separation of closely eluting isomers.[3][4]
-
Slower Ramp Rates (e.g., 0.5-5°C/min): A slower temperature increase extends the time analytes spend interacting with the stationary phase. This typically enhances the separation between critical isomer pairs.[2][3]
-
Faster Ramp Rates (e.g., 10-30°C/min): Faster ramps reduce the overall analysis time but can lead to decreased resolution.[4][5] They are often used after critical isomers have eluted to quickly remove remaining sample components.
Q5: When should I incorporate an isothermal (constant temperature) hold in my program?
A5: An isothermal hold can be beneficial if a specific critical pair of isomers is proving difficult to separate. By introducing a brief hold at a temperature about 45°C below their elution temperature, you can often improve their resolution without significantly increasing the total run time.[3]
Q6: How do I determine the final temperature and hold time?
A6: The final temperature should be high enough to ensure all components of the sample, especially the heaviest C18 isomers and any other high-boiling point compounds, are eluted from the column. A common practice is to set the final temperature near the column's maximum operating limit.[4] A hold at this final temperature for 10-15 minutes helps to clean the column and prevent ghost peaks or carryover in subsequent analyses.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the GC analysis of C18 fatty acid isomers.
Problem: I have poor resolution and co-eluting peaks for my C18 isomers.
This is a common challenge when analyzing C18 fatty acid methyl esters (FAMEs). Optimizing the temperature program is the most effective way to address this.[3]
-
Solution 1: Lower the Initial Temperature. A lower starting temperature can improve the separation of the first compounds to elute.[3]
-
Solution 2: Reduce the Ramp Rate. This is a critical step. Decreasing the ramp rate (e.g., from 10°C/min to 2°C/min) through the elution range of your C18 isomers will increase their interaction time with the column's stationary phase, thereby improving separation.[3]
-
Solution 3: Introduce a Second, Slower Ramp. For very complex mixtures, using a multi-step ramp can be effective. A faster initial ramp can be followed by a much slower ramp through the specific temperature range where the C18 isomers elute.[3]
-
Solution 4: Use a Highly Polar Column. For separating cis/trans isomers, a highly polar cyanopropylsiloxane or biscyanopropyl column (e.g., SP-2560, Rtx-2330, CP-Sil 88) is recommended as they provide the necessary selectivity.[1][6][7] Non-polar columns are generally not suitable for this type of isomer-specific analysis.
Problem: My chromatogram shows no peaks, or all peaks are very small.
-
Possible Cause 1: Injector or Detector Issue. The oven temperature may be too low, or the detector may not be functioning correctly.
-
Possible Cause 2: Sample Degradation. Unsaturated fatty acids can degrade if the injector temperature is too high.
-
Possible Cause 3: System Leak. A leak in the injector can result in sample loss.
-
Solution: Check for leaks around the injection port septum and column connections.[9]
-
Problem: My peaks are tailing.
-
Possible Cause 1: Column Activity. Active sites on the column or in the liner can cause polar analytes like FAMEs to tail.
-
Possible Cause 2: Incomplete Derivatization. Free fatty acids are more polar than their methyl esters and are prone to tailing.
-
Solution: Ensure your sample preparation procedure (esterification) is complete.[6]
-
Problem: My retention times are shifting between runs.
-
Possible Cause 1: Changes in Carrier Gas Flow. Inconsistent flow rates will cause retention times to change.
-
Solution: Check the carrier gas supply and ensure a constant flow or constant pressure is maintained by the GC system. Check for leaks.[11]
-
-
Possible Cause 2: Inconsistent Oven Temperature. If the oven is not reproducing the temperature program accurately, retention times will vary.
-
Solution: Ensure the GC oven is properly calibrated and that the actual oven temperature closely matches the set temperature.[2]
-
Quantitative Data Summary
Table 1: Comparison of Generic vs. Optimized Temperature Programs for C18 Isomer Separation
| Parameter | Generic Scouting Program | Optimized Program for C18 Isomers | Rationale for Optimization |
| Column Type | Standard Non-Polar | Highly Polar (e.g., SP-2330) | High cyanopropyl content provides superior selectivity for geometric (cis/trans) and positional isomers.[3] |
| Initial Temp. | 120°C | 100°C | A lower starting temperature improves the resolution of early-eluting compounds.[3] |
| Initial Hold | 1 min | 2 min | A longer hold can enhance the separation of volatile components at the beginning of the run.[3] |
| Ramp Rate 1 | 10°C/min to 200°C | 5°C/min to 180°C | A slower ramp rate is crucial for enhancing the separation of closely eluting C18 isomers.[3] |
| Ramp Rate 2 | N/A | 3°C/min to 220°C | An even slower, secondary ramp specifically targets the elution range of the isomers of interest for maximum resolution.[3] |
| Final Temp. | 240°C | 240°C | Ensures all heavier compounds are eluted from the column.[3] |
| Final Hold | 10 min | 15 min | A longer hold cleans the column of any high-boiling residues, preventing carryover.[3] |
Table 2: Effect of Temperature Program Parameter Adjustments
| Parameter Adjusted | Effect on Chromatogram | Typical Use Case |
| Decrease Initial Temperature | Increases retention and resolution of early peaks. | To resolve volatile compounds at the start of the run. |
| Increase Initial Temperature | Decreases retention and analysis time; may decrease resolution of early peaks. | When early eluting peaks are already well-resolved and a shorter run time is desired. |
| Decrease Ramp Rate | Increases retention times and improves resolution of all peaks, especially in the middle of the run. | To separate critical pairs of C18 isomers that are co-eluting.[3] |
| Increase Ramp Rate | Decreases retention times and analysis time; may lead to co-elution. | To quickly elute non-critical compounds after the isomers of interest have been separated. |
| Add Isothermal Hold | Increases resolution for peaks eluting during the hold. | To target a specific, difficult-to-separate pair of isomers.[3] |
| Increase Final Temperature/Hold | Ensures elution of high-boiling compounds; cleans the column. | To prevent sample carryover and ghost peaks in subsequent analyses.[3] |
Experimental Protocols
Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) from Oil Sample
This protocol describes a common method for the derivatization of fatty acids into FAMEs for GC analysis.[3][6]
Materials:
-
Oil Sample (approx. 25 mg)
-
0.5 M NaOH in methanol (B129727)
-
Boron trifluoride (BF3) in methanol (14%)
-
Saturated Sodium Chloride solution
-
Screw-cap vials, water bath, pipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 25 mg of the oil sample into a screw-cap vial.[3]
-
Saponification: Add 2 mL of 0.5 M NaOH in methanol to the vial. Cap the vial tightly and heat it in a water bath at 100°C for 10 minutes to saponify the triglycerides.[3]
-
Methylation: Cool the vial to room temperature. Add 2 mL of 14% BF3 in methanol. Cap the vial and heat again at 100°C for 2 minutes to methylate the fatty acids.
-
Extraction: Cool the vial to room temperature. Add 2 mL of heptane and 2 mL of saturated sodium chloride solution.
-
Phase Separation: Shake the vial vigorously for 30 seconds. Allow the layers to separate.
-
Collection: Carefully transfer the upper heptane layer, which contains the FAMEs, to a new GC vial for analysis.
Protocol 2: Optimized GC-FID Conditions for C18 FAME Isomer Analysis
This protocol uses optimized parameters for analysis on a standard GC-FID system.[3]
-
GC System: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Highly polar capillary column, e.g., SP-2330 (60 m x 0.25 mm ID, 0.20 µm film thickness).[3]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[3]
-
Injector Parameters:
-
Oven Temperature Program:
-
Detector Parameters (FID):
-
Temperature: 260°C[3]
-
Visualizations
Caption: Workflow for C18 Fatty Acid Methyl Ester (FAME) Analysis.
Caption: Troubleshooting Decision Tree for Poor Isomer Resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. glsciences.eu [glsciences.eu]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. agilent.com [agilent.com]
addressing poor reproducibility in methyl cis-11-octadecenoate analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to address poor reproducibility in the analysis of methyl cis-11-octadecenoate. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of poor reproducibility in the GC analysis of this compound?
Poor reproducibility in the gas chromatography (GC) analysis of fatty acid methyl esters (FAMEs), including this compound, can stem from several stages of the analytical process. The most critical steps include the esterification of lipids (derivatization), sample injection, chromatographic separation, and quantification.[1] Key factors contributing to variability include incomplete or inconsistent derivatization, sample discrimination during injection, co-elution of isomers, and improper use of internal standards.[1][2]
Q2: How can cis-trans isomerization of this compound during analysis be minimized?
Cis-trans isomerization can occur during sample preparation, particularly under harsh chemical conditions or prolonged exposure to acidic reagents like methanolic HCl.[2][3] High temperatures during sample preparation or GC analysis can also contribute to isomerization.[4] To minimize this, it is crucial to use optimized and validated derivatization methods with the mildest effective conditions.[5] Additionally, ensuring the GC inlet temperature is not excessively high can help prevent on-column isomerization.
Q3: What is the importance of choosing the right internal standard for quantification?
The choice of an internal standard is critical for accurate quantification and can significantly impact reproducibility.[1][2][6] An ideal internal standard should be structurally similar to the analyte of interest but absent in the sample matrix.[4] Using an inappropriate internal standard can lead to significant errors in quantification. For example, in one study, the choice of internal standard (C17:0 vs. C19:0 vs. C13:1) resulted in vastly different calculated total fatty acid content, highlighting the importance of this selection.[2][6]
Q4: Can the choice of GC column affect the reproducibility of my results?
Absolutely. The choice of GC capillary column is crucial for the successful separation of FAME isomers, which is essential for reproducible quantification. Highly polar stationary phases, such as those containing biscyanopropyl siloxane, are specifically designed for the detailed analysis of cis/trans FAME isomers and provide excellent resolution.[7] Using a less polar column may result in the co-elution of this compound with other isomers, leading to inaccurate quantification and poor reproducibility.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during the analysis of this compound.
Issue 1: High Variability in Peak Areas Between Replicate Injections
-
Question: My peak areas for this compound are highly variable across replicate injections of the same sample. What could be the cause?
-
Answer: High variability in peak areas often points to problems with the sample introduction system. The classical split injection technique, while common, can suffer from boiling-point-dependent sample discrimination.[1] Consider using a cold injection technique, such as on-column or programmed-temperature vaporization, to minimize this effect.[1] Also, check for issues with the autosampler, such as inconsistent injection volumes or needle contamination. Carry-over between injections can also lead to inaccurate results; running blank solvent injections between samples can help identify and mitigate this.[8]
Issue 2: Peak Tailing for this compound
-
Question: I am observing significant peak tailing for my this compound peak. How can I resolve this?
-
Answer: Peak tailing for FAMEs can be caused by several factors. Underivatized fatty acids are highly polar and can interact with active sites in the GC system, leading to tailing.[9] Ensure your derivatization reaction has gone to completion. Incomplete derivatization can leave residual free fatty acids, which are a common cause of tailing.[8][10] Other potential causes include a contaminated or degraded GC column, a contaminated injector liner, or leaks in the system.[11] Regularly replacing the injector liner and septum, and conditioning the column can help resolve these issues.
Issue 3: Inconsistent Retention Times
-
Question: The retention time for this compound is shifting between runs. What should I investigate?
-
Answer: Retention time shifts can be caused by fluctuations in carrier gas flow rate, oven temperature, or changes in the stationary phase of the column. Check for leaks in the gas lines and ensure the carrier gas flow is stable and at the correct pressure. Verify that the GC oven temperature program is running consistently. Column degradation over time can also lead to retention time shifts; it may be necessary to condition or replace the column.
Quantitative Data Summary
The following tables summarize quantitative data related to factors affecting the reproducibility of FAME analysis.
Table 1: Impact of Internal Standard Choice on Quantified Total Fatty Acid Content
| Internal Standard | Quantified Total Fatty Acids (mg/g) |
| C17:0 | 613 |
| C19:0 | 930 |
| C13:1 | 952 |
Data sourced from studies on fatty acid analysis in feed supplements, demonstrating the significant impact of internal standard selection on final quantification.[2][6]
Table 2: Repeatability of Automated vs. Manual Derivatization
| Derivatization Method | Reaction Type | Relative Standard Deviation (RSD) |
| Manual | Acid-catalyzed | ~6% |
| Automated | Acid-catalyzed | 3% |
| Manual | Base-catalyzed | Not specified |
| Automated | Base-catalyzed | 3% |
This data illustrates that automated sample preparation can significantly improve the precision of the derivatization step, leading to better reproducibility.[12]
Experimental Protocols
Protocol 1: Acid-Catalyzed Derivatization of Fatty Acids to FAMEs
This protocol is a common method for preparing FAMEs from lipids.
Materials:
-
Sample containing lipids
-
2N Methanolic NaOH
-
25% Boron trifluoride (BF₃) in methanol
-
1M NaCl solution
-
Internal standard solution (e.g., methyl heptadecanoate in hexane)
-
Heating block or water bath at 80°C
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh approximately 10-20 mg of the lipid sample into a screw-cap glass tube.
-
Add a known amount of the internal standard solution.
-
Add 2 mL of 2N methanolic NaOH.
-
Cap the tube tightly and heat at 80°C for 1 hour to saponify the lipids.
-
Cool the tube to room temperature.
-
Add 2 mL of 25% BF₃ in methanol.
-
Cap the tube and heat at 80°C for 1 hour to methylate the fatty acids.
-
Cool the tube to room temperature.
-
Add 5 mL of 1M NaCl solution and 5 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
This protocol is a generalized procedure based on common acid-catalyzed methylation methods.[13]
Protocol 2: Gas Chromatography Analysis of FAMEs
This protocol outlines typical GC conditions for the analysis of FAMEs, including this compound.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID)
-
Capillary GC column suitable for FAME analysis (e.g., a highly polar biscyanopropyl phase like SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Carrier Gas: Helium or Hydrogen
-
Flow Rate: Constant flow, e.g., 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 100:1 (can be optimized)
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes
-
Ramp 1: 4°C/min to 240°C
-
Hold at 240°C for 20 minutes
-
(This is an example program and should be optimized for the specific column and separation required.)
-
Procedure:
-
Inject 1 µL of the FAMEs extract into the GC.
-
Acquire the chromatogram.
-
Identify the this compound peak based on its retention time relative to a known standard.
-
Quantify the peak area relative to the internal standard.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting guide for addressing poor reproducibility issues.
References
- 1. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Technical note: common analytical errors yielding inaccurate results during analysis of fatty acids in feed and digesta samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cis-trans isomerization of unsaturated fatty acid methyl esters without double bond migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. gcms.cz [gcms.cz]
- 9. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 10. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 12. perlan.com.pl [perlan.com.pl]
- 13. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Validation of a GC-MS Method for Methyl cis-11-octadecenoate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acid methyl esters (FAMEs) is critical for a multitude of applications, from biomarker discovery to quality control in pharmaceutical formulations. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, renowned for its high sensitivity and specificity.[1] However, the validation of any analytical method is paramount to ensure the reliability and accuracy of the generated data.
This guide provides a comprehensive comparison of the validation of a GC-MS method for the quantification of methyl cis-11-octadecenoate against an alternative method, High-Performance Liquid Chromatography with UV detection (HPLC-UV). It delves into the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, presenting supporting experimental data and detailed methodologies to aid in the critical evaluation of these analytical techniques.[2][3]
Performance Comparison: GC-MS vs. HPLC-UV
The selection of an analytical method hinges on its performance characteristics. Below is a summary of typical validation data for the quantification of FAMEs using GC-MS and HPLC-UV. While specific data for this compound is not extensively published, the following tables provide representative values for closely related FAMEs, such as methyl oleate, which can be expected to have similar performance.
Table 1: Quantitative Performance Data for GC-MS Method
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (R²) | ≥ 0.995 | > 0.999[1] |
| Accuracy (% Recovery) | 80 - 120% | 95.25 - 100.29%[1] |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2% | ≤ 2.56% (Intra-day)[1] |
| - Intermediate Precision | ≤ 3% | ≤ 2.56% (Inter-day)[1] |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | Low ng/mL to pg/mL range[1] |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10:1 | ng/mL range[1] |
Table 2: Quantitative Performance Data for HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (R²) | ≥ 0.995 | ≥ 0.995[4] |
| Accuracy (% Recovery) | 80 - 120% | 81.7 - 110.9%[4] |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2% | 0.2 - 1.3%[4] |
| - Intermediate Precision | ≤ 3% | Not specified |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.0001% mass[4] |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10:1 | 0.0004% mass[4] |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of a validated analytical method. The following sections outline the methodologies for the validation of a GC-MS method for this compound quantification.
GC-MS Method Protocol
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Perform a lipid extraction using a suitable method, such as a modified Folch extraction with chloroform (B151607) and methanol.
-
Transesterify the extracted lipids to FAMEs using a reagent like methanolic HCl or BF3/methanol by heating at a controlled temperature (e.g., 80°C for 20 minutes).[5]
-
After cooling, add a non-polar solvent (e.g., hexane (B92381) or heptane) and water to partition the FAMEs into the organic layer.[5]
-
Carefully transfer the organic layer containing the FAMEs to a clean vial for GC-MS analysis.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent single quadrupole mass spectrometer.[5]
-
Column: Supelco® Omegawax column (30 m x 0.53 mm ID, 0.5 µm) or similar polar capillary column suitable for FAME analysis.[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Injector: Splitless injection mode at 250°C.[2]
-
Oven Temperature Program: Initial temperature of 70°C for 2 minutes, ramp at 5°C/min to 240°C, and hold for 5 minutes.[5]
-
Mass Spectrometer Conditions:
3. Method Validation Protocol:
-
Specificity: Analyze blank matrix samples and spiked samples to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: Prepare a series of calibration standards of this compound at a minimum of five concentration levels. Plot the peak area against concentration and determine the coefficient of determination (R²).
-
Accuracy: Analyze samples spiked with known concentrations of this compound at three different levels (low, medium, and high). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day and calculate the relative standard deviation (RSD).
-
Intermediate Precision (Inter-day precision): Analyze the same samples on different days, with different analysts, or on different instruments and calculate the RSD.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the signal-to-noise (S/N) ratio for a series of diluted standards. The LOD is typically established at a S/N ratio of 3:1, and the LOQ at a S/N ratio of 10:1.[6][7]
-
Robustness: Intentionally vary critical method parameters (e.g., oven temperature ramp rate, carrier gas flow rate) within a small, defined range and assess the impact on the results.
Visualizing the Workflow and Relationships
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships between the validation parameters.
Caption: Experimental workflow for GC-MS analysis and validation.
Caption: Interrelationship of analytical method validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Inter-Laboratory Comparison of Fatty Acid Methyl Ester (FAME) Analysis
For researchers, scientists, and drug development professionals, accurate and reproducible analysis of fatty acid methyl esters (FAMEs) is critical. This guide provides an objective comparison of two common analytical methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS)—supported by experimental data from various studies. Detailed methodologies and visual workflows are included to aid in the selection and implementation of the most suitable analysis strategy.
Quantitative Performance Comparison: GC-FID vs. GC-MS
The quantitative performance of an analytical method is paramount for reliable results. The following table summarizes key performance metrics for GC-FID and GC-MS in FAME analysis, compiled from several validation and comparative studies. While GC-FID has traditionally been a workhorse for FAME quantification, GC-MS offers enhanced sensitivity and selectivity, which is particularly advantageous for complex biological samples.[1] The quantitative performance of GC-MS has been shown to be comparable to that of GC-FID.[1]
| Performance Metric | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Key Considerations |
| Linearity (R²) | >0.9998[2] | >0.99[3] | Both methods demonstrate excellent linearity over a wide concentration range. |
| Precision (RSD%) | Intra-day: 2.77-5.82%[3] | Not explicitly found, but quantitative performance is comparable to GC-FID[1] | Precision is influenced by the entire workflow, including sample preparation. Automated methods can improve RSD by a factor of two compared to manual preparation.[4] |
| Limit of Detection (LOD) | 0.21 to 0.54 µg/mL[2] | Generally lower than GC-FID due to higher sensitivity. | The LOD for HPLC-MS/MS has been reported as low as 62.5 ng/mL for many FAMEs.[5] |
| Limit of Quantification (LOQ) | 0.63 to 1.63 µg/mL[2] | Generally lower than GC-FID. | The LOQ for HPLC-MS/MS has been reported as low as 250 ng/mL for some FAMEs.[5] |
| Recovery (%) | 84% to 112% (KOCH3/HCl method)[6] | 90% to 106% (TMS-DM method)[6] | The choice of derivatization method significantly impacts recovery rates.[6] |
| Selectivity | Good for well-separated peaks. | Excellent, allows for identification based on mass spectra, which is beneficial for complex matrices.[1] | GC-MS provides spectrometric confirmation of analytes, which is a significant advantage.[1] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for accurate FAME analysis.[7] Below are representative protocols for sample preparation (transesterification) and subsequent chromatographic analysis.
This method is widely used for converting fatty acids in lipids to their corresponding methyl esters.
Materials:
-
Sample containing lipids (e.g., oil, tissue homogenate)
-
Methanolic HCl (e.g., 2% acetyl chloride in methanol)[8] or Boron trifluoride (BF3) in methanol (B129727) (10%)[9]
-
Deionized Water
-
Internal Standard (e.g., Methyl Heptadecanoate, C17:0)[3]
Procedure:
-
Lipid Extraction (if necessary): For solid samples, lipids are often first extracted using a method like the Folch method (chloroform:methanol 2:1 v/v).[7]
-
Internal Standard Addition: A known amount of internal standard is added to the extracted lipids or directly to a known quantity of oil.[7]
-
Reaction: Approximately 25 mg of the oil sample is mixed with 2 mL of the methanolic HCl reagent in a reaction vial.[8]
-
Incubation: The mixture is heated at 80°C for 20 minutes[8] or, if using BF3-methanol, at 100°C for 20 minutes.[9]
-
Extraction: After cooling to room temperature, 2 mL of deionized water and 1 mL of hexane are added to the vial to quench the reaction and extract the FAMEs.[9]
-
Phase Separation: The mixture is vortexed and then centrifuged to separate the layers.
-
Collection: The upper hexane layer containing the FAMEs is carefully transferred to a clean vial for GC analysis.[7][10]
The prepared FAMEs are then analyzed by either GC-FID or GC-MS.
Instrumentation:
-
Gas chromatograph equipped with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[7]
-
Capillary column suitable for FAME analysis (e.g., HP-88, DB-FATWAX).[11][12]
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: An optimized temperature gradient is used to achieve good resolution. For example, starting at 100°C, ramping to 250°C at 10°C/min, and holding for 10 minutes.[11]
-
Detector Temperature (FID): 280 °C
-
MS Parameters (if applicable):
-
Ionization Mode: Electron Impact (EI)
-
Scan Range: m/z 40-550
-
Visualizing the Workflow
To better understand the process of an inter-laboratory comparison for FAME analysis, the following diagrams illustrate the key stages.
References
- 1. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. perlan.com.pl [perlan.com.pl]
- 5. Development and validation of a HPLC-MS/MS method for the analysis of fatty acids - in the form of FAME ammonium adducts - in human whole blood and erythrocytes to determine omega-3 index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 9. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 10. Fatty acid methyl ester analysis [bio-protocol.org]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
A Comparative Analysis of the Biological Activities of Methyl cis-11-octadecenoate and its Trans Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of methyl cis-11-octadecenoate and its trans isomer, methyl trans-11-octadecenoate. While research on the methyl esters is ongoing, significant insights can be drawn from studies on their parent fatty acids, cis-11-octadecenoic acid and trans-11-octadecenoic acid (vaccenic acid). This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key biological pathways to facilitate further research and development.
Data Presentation: A Comparative Overview
The primary experimentally determined difference in the biological activity of the cis and trans isomers of 11-octadecenoic acid lies in their effects on pancreatic β-cell function, specifically insulin (B600854) secretion and glucose metabolism. The following table summarizes the key quantitative findings from a comparative study on their parent fatty acids.
| Biological Activity | This compound (cis-Vaccenate) | Methyl trans-11-octadecenoate (trans-Vaccenate) | Reference |
| Maximal Insulin Secretion | Lower maximal insulin output compared to the trans isomer. | Higher maximal insulin output compared to the cis isomer. | [1] |
| Glucose Oxidation | Significantly inhibited glucose oxidation at 16.7 mmol/L glucose. | Less inhibition of glucose oxidation compared to the cis isomer. | [1] |
| Anti-inflammatory Properties | Reported to have anti-inflammatory properties.[2] | Limited direct evidence of anti-inflammatory activity. | |
| Antimicrobial Properties | Reported to have antimicrobial properties.[2] | Limited direct evidence of antimicrobial activity. |
Key Biological Differences
The most well-documented difference between the two isomers is their impact on insulin secretion. Studies on their parent fatty acids, cis- and trans-vaccenic acid, have demonstrated that the spatial configuration of the double bond significantly influences their interaction with pancreatic β-cells[1].
The trans isomer (trans-vaccenic acid) has been shown to be a more potent stimulator of glucose-stimulated insulin secretion (GSIS) than the cis isomer[1]. This effect is potentially mediated through the G protein-coupled receptor 40 (GPR40), which is known to be activated by long-chain fatty acids and plays a role in amplifying GSIS[3][4].
Conversely, the cis isomer (cis-vaccenic acid) exhibits a stronger inhibitory effect on glucose oxidation within the β-cells[1]. This suggests that while both isomers can influence insulin secretion, they do so through mechanisms that have differing impacts on cellular metabolism.
Signaling Pathways
Fatty Acid-Stimulated Insulin Secretion via GPR40
Long-chain fatty acids, including the isomers of 11-octadecenoic acid, can modulate insulin secretion through the activation of GPR40 on pancreatic β-cells. The binding of a fatty acid to GPR40 is proposed to initiate a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion.
Experimental Protocols
Static Insulin Secretion Assay from Isolated Islets
This protocol is adapted from established methods for measuring insulin secretion from isolated pancreatic islets in response to fatty acids[5][6].
1. Islet Isolation and Culture:
-
Isolate pancreatic islets from a suitable animal model (e.g., mouse) using collagenase digestion.
-
Culture the isolated islets overnight in a standard culture medium (e.g., RPMI-1640) supplemented with 11.1 mM glucose, 10% fetal bovine serum, and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
2. Preparation of Fatty Acid Solutions:
-
Prepare stock solutions of this compound and methyl trans-11-octadecenoate in ethanol (B145695) or DMSO.
-
On the day of the experiment, dilute the stock solutions in Krebs-Ringer Bicarbonate (KRB) buffer containing fatty-acid-free bovine serum albumin (BSA) to the desired final concentrations. The BSA helps to solubilize the fatty acids and mimics physiological conditions.
3. Insulin Secretion Assay:
-
Hand-pick batches of islets (e.g., 5-10 islets per replicate) and transfer them to a multi-well plate.
-
Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to allow them to reach a basal secretory state.
-
Replace the pre-incubation buffer with the experimental buffers:
-
Basal glucose (2.8 mM)
-
Stimulatory glucose (e.g., 16.7 mM)
-
Stimulatory glucose + this compound
-
Stimulatory glucose + methyl trans-11-octadecenoate
-
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
At the end of the incubation, collect the supernatant for insulin measurement.
-
Lyse the islets to determine the total insulin content.
4. Insulin Measurement:
-
Measure the insulin concentration in the supernatant and the islet lysates using a commercially available ELISA or radioimmunoassay (RIA) kit.
-
Normalize the secreted insulin to the total insulin content or the number of islets.
Experimental Workflow for Insulin Secretion Assay
Conclusion
The available evidence, primarily from studies on the parent fatty acids, indicates that this compound and its trans isomer exhibit distinct biological activities, particularly in the context of pancreatic β-cell function. The trans isomer appears to be a more potent secretagogue for insulin, while the cis isomer has a more pronounced inhibitory effect on glucose oxidation. Further research is warranted to directly compare the anti-inflammatory and antimicrobial properties of the methyl esters and to fully elucidate the underlying molecular mechanisms. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations in this area.
References
- 1. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of GPR40 in fatty acid action on the beta cell line INS-1E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR40 is Necessary but not Sufficient for Fatty-Acid Stimulation of Insulin Secretion in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards: Methyl cis-11-Octadecenoate vs. Methyl Oleate in Fatty Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fatty acid methyl esters (FAMEs) is a critical aspect of research in numerous fields, including metabolic studies, drug development, and clinical diagnostics. The use of an appropriate internal standard (IS) is fundamental to achieving reliable and reproducible results, as it corrects for variations during sample preparation and analysis. This guide provides an objective comparison of two closely related C18:1 isomers, methyl cis-11-octadecenoate (also known as methyl vaccenate) and methyl oleate (B1233923) (methyl cis-9-octadecenoate), for their application as internal standards in chromatographic-based fatty acid analysis.
Principles of Internal Standardization in FAME Analysis
An ideal internal standard for FAME analysis should exhibit several key characteristics to ensure accurate quantification:
-
Chemical Similarity: The internal standard should be chemically similar to the analytes of interest to behave comparably during extraction, derivatization, and chromatographic analysis.[1]
-
Non-Endogenous: It must not be naturally present in the sample to prevent interference and lead to inaccurate results.[1]
-
Chromatographic Resolution: The internal standard's peak should be well-resolved from the analyte peaks in the chromatogram.[1]
-
Stability: It must remain stable throughout the entire analytical procedure.[1]
Physical and Chemical Properties
Both this compound and methyl oleate are fatty acid methyl esters with the same molecular formula and molecular weight. Their primary distinction lies in the position of the double bond along the eighteen-carbon chain.
| Property | This compound | Methyl Oleate |
| Synonyms | Methyl vaccenate, Methyl (11Z)-11-octadecenoate | Methyl cis-9-octadecenoate, (Z)-9-Octadecenoic acid methyl ester |
| Molecular Formula | C₁₉H₃₆O₂ | C₁₉H₃₆O₂ |
| Molecular Weight | 296.49 g/mol | 296.49 g/mol |
| CAS Number | 1937-63-9 | 112-62-9 |
| Structure | ||
| Double bond at C11-C12 | Double bond at C9-C10 |
Performance Comparison as an Internal Standard
The selection of an appropriate internal standard is contingent upon the specific fatty acids being quantified and the biological matrix under investigation. While both this compound and methyl oleate are C18:1 FAMEs, their suitability as internal standards differs based on their natural occurrence and chromatographic behavior.
Methyl Oleate:
Methyl oleate is one of the most abundant monounsaturated fatty acids in nature, commonly found in animal fats and vegetable oils. Its high natural abundance often precludes its use as an internal standard for the analysis of biological samples where it is an endogenous component. However, in specific applications where oleic acid is not a target analyte or is absent from the sample matrix, it can serve as a cost-effective internal standard. Validation studies for methods including methyl oleate have demonstrated good linearity and recovery. For instance, in the analysis of lubricants, a method including methyl stearate (B1226849) and methyl palmitate showed excellent linearity (R² ≥ 0.9998) and recoveries between 95.25% and 100.29%.[2]
This compound (Methyl Vaccenate):
Methyl vaccenate is also a naturally occurring fatty acid, but it is often found in lower concentrations in many common biological samples compared to methyl oleate. It is a characteristic component of bacterial lipids and is also present in ruminant fats and dairy products.[3][4] Its lower and more specific natural distribution makes it a more suitable internal standard than methyl oleate in many biological analyses, particularly when oleic acid is a key analyte. The critical factor for its use is ensuring it is not present or is at negligible levels in the specific samples being analyzed.
Chromatographic Resolution:
A significant advantage of using this compound is its chromatographic separation from the more common methyl oleate. Specialized gas chromatography columns, such as highly polar biscyanopropyl phases, are capable of resolving these positional isomers.[5][6][7] This separation is crucial to avoid co-elution and ensure accurate quantification of both the internal standard and any endogenous oleic acid.
| Performance Metric | This compound | Methyl Oleate |
| Natural Abundance | Lower in many common biological matrices; characteristic of bacteria and ruminant fats. | High in most animal and plant lipids. |
| Suitability as IS | Potentially suitable for a wider range of biological samples where it is not endogenous. | Limited to samples where oleic acid is absent or not an analyte of interest. |
| Chromatographic Resolution from C18:1 isomers | Can be chromatographically resolved from methyl oleate using appropriate GC columns.[5][7] | N/A |
| Linearity (R²) | Data not readily available in comparative studies. | ≥ 0.99 (as part of FAME mixtures in validation studies)[2][8] |
| Recovery (%) | Data not readily available in comparative studies. | 95-100% (as part of FAME mixtures in validation studies)[2] |
| Precision (RSD%) | Data not readily available in comparative studies. | < 15% (typical requirement for bioanalytical methods) |
Experimental Protocols
The following is a generalized experimental protocol for the analysis of fatty acid methyl esters using an internal standard, applicable for both gas chromatography-mass spectrometry (GC-MS) and gas chromatography with flame ionization detection (GC-FID).
1. Lipid Extraction (Folch Method)
-
Homogenize the biological sample (e.g., plasma, tissue, cells) in a chloroform (B151607):methanol (2:1, v/v) solution.
-
Add a known amount of the selected internal standard (this compound or methyl oleate) to the homogenate.
-
Add 0.2 volumes of a 0.9% NaCl solution, vortex thoroughly, and centrifuge to induce phase separation.
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add a methylation reagent. A common and effective reagent is 14% boron trifluoride (BF₃) in methanol.
-
Incubate the mixture at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 10-60 minutes) to allow for complete derivatization.
-
After cooling, add hexane (B92381) and water to the reaction mixture.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer, which now contains the FAMEs, for GC analysis.
3. GC-MS/GC-FID Analysis
-
Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a highly polar biscyanopropyl or a FAMEWAX column for isomer separation) and coupled to either a mass spectrometer or a flame ionization detector.[5][6]
-
Injection: Inject a small volume (e.g., 1 µL) of the FAME extract into the heated GC inlet.
-
Temperature Program: Utilize an optimized oven temperature gradient to achieve good chromatographic separation of all FAMEs of interest.
-
Detection: For GC-MS, operate in either full scan mode for identification or selected ion monitoring (SIM) for enhanced sensitivity and quantification. For GC-FID, monitor the flame ionization signal.
-
Quantification: Construct a calibration curve using standards of the analytes of interest. The concentration of each analyte in the sample is determined by comparing its peak area to the peak area of the internal standard and relating this ratio to the calibration curve.
Workflow and Process Diagrams
Logical Relationship for Internal Standard Selection
Caption: Decision tree for selecting an appropriate C18:1 internal standard.
Experimental Workflow for FAME Analysis
Caption: General workflow for fatty acid methyl ester (FAME) analysis.
Conclusion
The choice between this compound and methyl oleate as an internal standard for fatty acid analysis is primarily dictated by the composition of the sample matrix and the specific goals of the analysis.
-
Methyl oleate is a viable and economical option when it is confirmed to be absent or at non-interfering levels in the samples under investigation.
-
This compound (methyl vaccenate) offers a more versatile alternative for a broader range of biological samples due to its generally lower and more specific natural occurrence compared to methyl oleate. Its ability to be chromatographically resolved from methyl oleate is a significant advantage when analyzing samples containing endogenous oleic acid.
For robust and defensible quantitative results, it is imperative to validate the chosen internal standard within the specific analytical method and for each sample matrix. This includes assessing linearity, accuracy, precision, and ensuring the absence of matrix effects. When both C18:1 isomers are present or of interest, the use of an odd-chain fatty acid methyl ester (e.g., methyl heptadecanoate) or a stable isotope-labeled standard is recommended as a more universally applicable internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. gcms.cz [gcms.cz]
- 5. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
A Comparative Guide to the Quantification of Methyl cis-Vaccenate: Accuracy and Precision of GC-MS and LC-MS Methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of methyl cis-vaccenate (B1238199), a fatty acid methyl ester (FAME), is crucial for various biological and chemical analyses. The two predominant analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.
Data Summary
The following table summarizes the key performance metrics for the quantification of fatty acid methyl esters, including methyl cis-vaccenate, using GC-MS and LC-MS based methods. The data is compiled from various validation studies.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/HPLC) |
| Accuracy | 90% - 102%[1] | 81.7% - 110.9% (HPLC-UV for FAMEs)[2]; 89% - 107% (for other small molecules)[3] |
| Precision (Repeatability, %RSD) | < 5% for individual FAMEs; 2% - 12% (intraday)[1] | 0.2% - 1.3% (HPLC-UV for FAMEs)[2]; < 10% (interday for methylated metabolites)[4]; ≤ 7.4% (for other small molecules)[3] |
| **Linearity (R²) ** | > 0.99 | ≥ 0.995[2] |
| Limit of Detection (LOD) | 0.21 µg/mL (GC-FID for FAMEs)[5] | 0.0001% - 0.0018% mass (HPLC-UV for FAMEs)[2] |
| Limit of Quantification (LOQ) | 0.63 µg/mL (GC-FID for FAMEs)[5] | 0.0004% - 0.0054% mass (HPLC-UV for FAMEs)[2] |
Experimental Workflows
A general experimental workflow for the quantification of methyl cis-vaccenate involves sample preparation (lipid extraction and derivatization), chromatographic separation, and mass spectrometric detection.
Caption: General experimental workflow for quantifying methyl cis-vaccenate.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for FAME Analysis
This protocol is a synthesized example based on common practices for fatty acid analysis.
1. Lipid Extraction and Derivatization:
-
Lipids are extracted from the biological sample using a suitable solvent system, such as chloroform:methanol (B129727) (2:1, v/v).[6]
-
The extracted lipids are then saponified by hydrolysis with 0.5 N KOH in methanol at 70°C for 10 minutes.[6]
-
Fatty acids are converted to their corresponding methyl esters (FAMEs) by methylation. A common reagent for this is 14% boron trifluoride in methanol (BF3/MeOH). The mixture is heated at 70°C for 90 minutes.[5]
-
After cooling, distilled water and hexane (B92381) are added, and the mixture is vortexed. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[5]
2. GC-MS Analysis:
-
Gas Chromatograph: An Agilent GC system (or equivalent) equipped with a capillary column (e.g., Rt-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness) is used for separation.[7]
-
Injector: The injector temperature is set to 250°C in split mode.[7]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[7]
-
Oven Temperature Program: The oven temperature is programmed to start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) and hold. A typical program might be: start at 40°C for 2 min, then increase to 240°C at 4°C/min, and hold for 15 min.[7]
-
Mass Spectrometer: An Agilent 5975C MSD (or similar) operating in full-scan mode with a mass range of m/z 40-550 is used for detection. The ion source temperature is typically set to 200°C.[7]
3. Quantification:
-
Quantification is performed by comparing the peak area of methyl cis-vaccenate to that of an internal standard and interpolating from a calibration curve generated with certified reference standards.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Methylated Metabolites
This protocol is a general example for the analysis of methylated compounds, which can be adapted for methyl cis-vaccenate.
1. Sample Preparation:
-
For biological samples, a protein precipitation step is often performed by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, and the solvent may be evaporated and the residue reconstituted in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system is used for separation. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often employed for the separation of polar methylated metabolites.[4]
-
Mobile Phase: A gradient elution with two solvents is typically used, for example, a high aqueous mobile phase and a high organic mobile phase.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.[4]
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for LC-MS, and it can be operated in either positive or negative ion mode.[4]
-
Data Acquisition: The mass spectrometer is operated in Single Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting a specific precursor ion for the analyte and one or more of its characteristic product ions.[4]
3. Quantification:
-
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte.[8]
Method Comparison
GC-MS is the more traditional and widely established method for the analysis of volatile and semi-volatile compounds like FAMEs.[9] Its advantages include high chromatographic resolution, extensive libraries for compound identification, and generally lower operational costs compared to LC-MS. The derivatization step, however, can be time-consuming and a source of variability if not carefully controlled.[10]
LC-MS is a powerful technique for a broader range of compounds, including non-volatile and thermally labile molecules.[11] For FAMEs, LC-MS may offer the advantage of avoiding the derivatization step, potentially simplifying sample preparation. However, the chromatographic separation of isomeric FAMEs can be more challenging with LC compared to the long capillary columns used in GC. The sensitivity and selectivity of LC-MS/MS, particularly with triple quadrupole instruments, are excellent for quantitative analysis.[4][12]
The choice between GC-MS and LC-MS will ultimately depend on the specific requirements of the study, including the complexity of the sample matrix, the need for high throughput, the availability of instrumentation, and the specific isomers that need to be resolved. For routine and well-established FAME analysis, GC-MS remains a robust and reliable choice. For broader metabolomic studies or when derivatization is problematic, LC-MS presents a powerful alternative.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Fatty Acid Concentrations Among Blood Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. perlan.com.pl [perlan.com.pl]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Cross-Validation of HPLC and GC-MS for Fatty Acid Methyl Ester Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of fatty acid methyl esters (FAMEs) is essential across various disciplines, including metabolomics, biomarker discovery, and quality control in biofuel production. The two most prominent analytical techniques for FAME analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While both are powerful chromatographic methods, they operate on different principles, offering distinct advantages and disadvantages.
This guide provides an objective comparison of HPLC and GC-MS for FAME analysis, supported by experimental data and detailed methodologies. It aims to assist in the selection of the most appropriate analytical strategy based on specific research requirements.
Quantitative Data Summary
The selection of an analytical technique is often guided by its performance characteristics. The following table summarizes key quantitative parameters for the analysis of FAMEs using GC-MS and HPLC. These values are representative and can vary depending on the specific instrumentation, columns, and experimental conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Principle | Separation based on compound volatility and polarity in the gas phase, followed by mass-based detection.[1] | Separation based on compound polarity through interactions with a liquid mobile phase and a solid stationary phase, followed by various detection methods (e.g., UV, MS).[1] | GC-MS is ideal for volatile and thermally stable compounds, while HPLC is suited for a wider range of compounds, including those that are thermally labile.[1] |
| Derivatization | Mandatory for non-volatile fatty acids to convert them into volatile FAMEs.[2] | Not always required for FAMEs, but can be used to enhance detection (e.g., for UV detection).[3] | The derivatization step in GC-MS adds to sample preparation time but is a well-established process.[4] |
| Sensitivity | High, with Limits of Detection (LOD) often in the µg/L to ng/L range.[1] | Moderate to high, depending on the detector. MS detectors offer higher sensitivity than UV detectors.[1] | For trace-level analysis, GC-MS generally offers superior sensitivity.[1][3] |
| Selectivity | Very high due to mass spectrometric detection, which provides structural information through fragmentation patterns.[1][2] | Moderate to high, depending on the detector and chromatographic resolution. MS detection significantly enhances selectivity.[1] | The high selectivity of GC-MS is crucial for confident compound identification in complex matrices.[1] |
| Resolution | Excellent for separating a wide range of FAMEs.[1] | Can offer superior separation of cis/trans and positional isomers, especially with specialized columns.[3] | HPLC is advantageous when the separation of isomeric FAMEs is critical.[3] |
| Linearity (r²) | Typically > 0.99.[3] | Typically > 0.99.[3][5][6] | Both techniques demonstrate excellent linearity over a defined concentration range.[3] |
| Precision (%RSD) | Generally ≤ 5-10%.[5] | Generally ≤ 3-6%.[3][5][6] | Both methods show good precision, with HPLC sometimes offering slightly better repeatability.[3][5][6] |
| Accuracy (% Recovery) | Typically ≥ 82%.[3] | Typically ≥ 82%.[3] | Comparable recovery rates are achievable with optimized extraction and sample preparation protocols for both techniques.[3] |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining reliable and reproducible results. Below are representative methodologies for FAME analysis by GC-MS and HPLC.
GC-MS Analysis of FAMEs
This protocol involves a two-step process: lipid extraction followed by transesterification to form FAMEs, and subsequent analysis by GC-MS.
1. Lipid Extraction (Folch Method) [7]
-
Homogenization: Homogenize 10-50 mg of the sample (e.g., animal tissue, plant tissue, or bacterial cells) in a 2:1 (v/v) chloroform (B151607):methanol solution.[7][8]
-
Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., pentadecanoic acid, C15:0) to the homogenate to correct for variations during sample preparation.[7][8]
-
Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution, vortex thoroughly, and centrifuge to induce phase separation.[7]
-
Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids.[7]
-
Drying: Evaporate the solvent under a stream of nitrogen to obtain the dried lipid extract.[7] The dried extract can be stored at -80°C until transesterification.[8]
2. Transesterification to FAMEs (Methanolic HCl Method) [8]
-
Reagent Addition: Add 1 mL of 1 M methanolic HCl to the dried lipid extract.[8]
-
Incubation: Seal the tube and heat the mixture at 80°C for 1 hour.[8]
-
Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of 0.9% (w/v) sodium chloride solution. Vortex thoroughly.[8]
-
FAME Collection: Centrifuge the mixture and collect the upper hexane layer containing the FAMEs for GC-MS analysis.[8]
3. GC-MS Instrumentation and Conditions
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer.
-
Column: A capillary column suitable for FAME analysis, such as a SLB®-5ms (30 m x 0.25 mm x 0.25 µm) or a PEG-based stationary phase column.
-
Injection: 1 µL of the FAME extract is injected in splitless mode.[9] Injector temperature is typically set to 220°C.[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Temperature Program: An optimized temperature gradient is employed, for example: start at 70°C for 2 minutes, ramp at 5°C/min to 240°C, and hold for 5 minutes.
-
Mass Spectrometer: Operated in either full scan mode (e.g., m/z 40-550) for compound identification or selective ion monitoring (SIM) mode for enhanced sensitivity and quantification of target FAMEs.[10]
HPLC Analysis of FAMEs
HPLC can analyze FAMEs directly, often with minimal sample preparation after the initial extraction and derivatization steps.
1. Sample Preparation
-
Prepare FAMEs as described in the GC-MS protocol (steps 1 and 2).
-
Dissolve the final FAME extract in a suitable solvent, such as acetonitrile (B52724) or the initial mobile phase.[5][6]
2. HPLC Instrumentation and Conditions (Method B from source[5][6])
-
Instrumentation: An HPLC system equipped with a UV detector or a refractive index (RI) detector.[5][11]
-
Column: A suitable reversed-phase column, such as a C18 column, or a silver-impregnated column for enhanced separation of isomers.
-
Mobile Phase: Isocratic elution with 100% acetonitrile.[5][6]
-
Injection Volume: 10 µL.[6]
Visualizing the Workflow
Diagrams are essential for understanding complex experimental and logical workflows. The following diagrams, created using the DOT language, illustrate the cross-validation process and the general analytical workflow.
Caption: Cross-validation workflow for FAME analysis.
Caption: General experimental workflows for GC-MS and HPLC.
Objective Comparison and Conclusion
The choice between GC-MS and HPLC for the analysis of FAMEs depends heavily on the specific objectives of the study.
GC-MS is often considered the gold standard for FAME analysis due to its high sensitivity, selectivity, and resolving power.[1] The mass spectrometric detection provides confident identification of compounds based on their unique mass spectra and fragmentation patterns, which is particularly advantageous when analyzing complex biological samples.[1] The primary limitation is the requirement for the analyte to be volatile and thermally stable, necessitating a derivatization step.[1][2]
HPLC offers a powerful alternative, especially for compounds that are thermally labile or when analysis without derivatization is preferred.[1] A significant advantage of HPLC is its superior ability to separate isomers, such as cis/trans fatty acids, which can be challenging by GC.[3] While HPLC with UV detection may have lower sensitivity than GC-MS, coupling HPLC with a mass spectrometer (LC-MS) can achieve comparable sensitivity.[1]
-
For high-sensitivity, high-specificity quantitative analysis and confident identification of a broad range of FAMEs in complex matrices, GC-MS is the recommended technique.
-
For the analysis of thermally unstable FAMEs, or when superior separation of cis/trans and positional isomers is critical , HPLC is the method of choice.
Ultimately, a cross-validation approach, where both methods are used to analyze the same samples, provides the highest level of confidence in the analytical results. This ensures that the data is robust, reliable, and suitable for its intended purpose in research, clinical diagnostics, or drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 9. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. jascoinc.com [jascoinc.com]
A Comparative Guide to Derivatization Methods for Octadecenoate Isomer Analysis
For researchers, scientists, and professionals in drug development, the accurate identification and quantification of octadecenoate isomers are crucial. These fatty acid isomers, differing only in the position and geometry of their double bonds, can exhibit distinct biological activities. Derivatization, a process that modifies a compound to make it more amenable to analysis, is a cornerstone of lipidomics, enabling the precise characterization of these isomers by mass spectrometry.
This guide provides a comparative study of three prominent derivatization methods for octadecenoate isomers: Dimethyl Disulfide (DMDS) adduction, epoxidation, and Diels-Alder reactions. We will delve into their experimental protocols, compare their performance based on available data, and visualize the analytical workflow.
Comparison of Derivatization Methods
The choice of derivatization method depends on the specific analytical goal, the nature of the sample, and the available instrumentation. Each method presents a unique set of advantages and limitations in terms of reaction efficiency, selectivity, and the stability of the resulting derivatives.
| Derivatization Method | Principle | Typical Yield | Selectivity | Derivative Stability | Key Advantages | Key Limitations |
| Dimethyl Disulfide (DMDS) Adduction | Addition of two methylthio (-SCH3) groups across the double bond. | Good to Excellent | Preferential reaction with cis double bonds in some cases.[1] | Stable for GC-MS analysis.[2] | Provides clear fragmentation patterns in mass spectrometry for double bond localization.[3] | Can be a slower reaction and may lead to side products with polyunsaturated fatty acids. |
| Epoxidation | Conversion of the double bond into an epoxide ring. | Generally high, can approach 100% under optimized conditions.[4] | Reacts with both cis and trans double bonds.[5] | Generally stable, but the oxirane ring can be susceptible to opening under acidic conditions.[6] | Relatively simple and effective for locating double bonds.[7] | Fragmentation in MS may sometimes be less informative than with other methods. |
| Diels-Alder Reaction | [4+2] cycloaddition reaction with a dienophile (e.g., PTAD) at conjugated double bonds. | Rapid and often quantitative. | Highly selective for conjugated diene systems. | Generally stable. | Very fast reaction, increases ionization efficiency in ESI-MS. | Primarily applicable to conjugated octadecenoate isomers. |
Experimental Workflows and Logical Relationships
The general workflow for the analysis of octadecenoate isomers using derivatization followed by mass spectrometry involves several key steps. The following diagram illustrates this process.
Caption: General workflow for octadecenoate isomer analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each derivatization method.
Dimethyl Disulfide (DMDS) Adduction
This method is widely used for locating double bonds in monounsaturated fatty acid methyl esters (FAMEs) via gas chromatography-mass spectrometry (GC-MS).[8]
Materials:
-
Fatty acid methyl ester (FAME) sample
-
Dimethyl disulfide (DMDS)
-
Iodine solution (60 mg/mL in diethyl ether)
-
Hexane
-
5% Sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve approximately 10 mg of the FAME sample in 50 µL of hexane.
-
Add 40 µL of the iodine solution.
-
Add 200 µL of DMDS to initiate the reaction.
-
Incubate the mixture at 25°C for 1 hour. Reaction time may be optimized to maximize the yield of mono-adducts.[9]
-
Stop the reaction by adding 300 µL of 5% sodium thiosulfate solution.
-
Extract the derivatives with hexane.
-
Dry the organic phase with anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
Epoxidation is a classic method to derivatize double bonds. m-CPBA is a common and effective reagent for this purpose.[10]
Materials:
-
FAME sample
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
0.5 M Sodium thiosulfate solution
Procedure:
-
Dissolve the FAME sample in dichloromethane in a round-bottom flask.
-
Add sodium bicarbonate to the mixture.
-
Cool the mixture in an ice bath (0°C).
-
Slowly add a solution of m-CPBA in dichloromethane to the reaction mixture over 5 minutes.[11]
-
Stir the reaction for 12 hours, allowing it to slowly warm to room temperature.[11]
-
Quench the reaction by adding 0.5 M sodium thiosulfate solution and stir vigorously for 30 minutes.[12]
-
Extract the organic layer, wash with sodium bicarbonate solution and water, and dry over anhydrous sodium sulfate.
-
The solvent is evaporated, and the resulting epoxide is ready for analysis.
Diels-Alder Reaction with 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
This method is particularly effective for conjugated linoleic acid (CLA) isomers and is known for its rapid reaction kinetics.[13]
Materials:
-
Conjugated linoleic acid (CLA) methyl ester sample
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Dichloromethane (CH₂Cl₂)
-
1,3-Hexadiene (for quenching)
Procedure:
-
Dissolve the CLA methyl ester sample in dichloromethane.
-
Add the PTAD reagent to the solution. The reaction is typically very fast, often proceeding to completion almost instantaneously at room temperature.
-
Quench the reaction by adding a small amount of 1,3-hexadiene.
-
The sample can then be directly analyzed by LC-MS/MS.
Signaling Pathways and Logical Relationships in Derivatization
The derivatization process can be visualized as a decision-making pathway based on the structure of the octadecenoate isomer and the analytical requirements.
Caption: Decision tree for selecting a derivatization method.
By understanding the principles, advantages, and limitations of each derivatization method, researchers can make informed decisions to best suit their analytical needs for the complex and vital task of octadecenoate isomer characterization.
References
- 1. Preparation of Dimethyl Disulfide Adducts from the Mono-Trans Octadecadienoic Acid Methyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Influence of alkenyl structures on the epoxidation of unsaturated fatty acid methyl esters and vegetable oils - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Comparative Guide to the Validation of Analytical Procedures for cis-11-Octadecenoic Acid Methyl Ester
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of cis-11-octadecenoic acid methyl ester, a compound of significant interest in various research and development sectors. The validation of an analytical procedure is critical to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. This document outlines the validation process and compares key performance characteristics of commonly employed analytical techniques, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
Introduction to Analytical Procedure Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] Key validation parameters, as stipulated by ICH guidelines, include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[3][5] A well-documented validation protocol is essential for regulatory submissions and ensures the quality and reliability of analytical data throughout the product lifecycle.
Analytical Methodologies for FAME Analysis
The analysis of fatty acid methyl esters (FAMEs), including cis-11-octadecenoic acid methyl ester, is predominantly carried out using chromatographic techniques. The most common methods are Gas Chromatography (GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector.
-
Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile and thermally stable compounds.[6] For FAME analysis, GC offers high resolution and sensitivity.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds. For FAMEs, which lack a strong chromophore, UV detection can be challenging but is feasible.[9][10]
Experimental Protocols for Method Validation
The following protocols are based on the ICH Q2(R2) guidelines and are applicable to the validation of an analytical procedure for cis-11-octadecenoic acid methyl ester.
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][5]
-
Protocol:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of pure cis-11-octadecenoic acid methyl ester standard.
-
Analyze a sample spiked with known related substances and potential impurities.
-
For GC-MS and HPLC-DAD (Diode-Array Detection), peak purity analysis should be performed.
-
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Protocol:
-
Prepare a series of at least five standard solutions of cis-11-octadecenoic acid methyl ester at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot the mean response against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²), y-intercept, and slope of the regression line should be reported. An r² > 0.99 is generally considered acceptable.[10]
-
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] It is often expressed as the percent recovery.
-
Protocol:
-
Prepare spiked placebo (matrix) samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
Precision is the measure of the degree of scatter of a series of measurements under the same conditions. It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol for Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD). An RSD of ≤ 2% is commonly acceptable.[3]
-
-
Protocol for Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the different conditions to assess the method's ruggedness.
-
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Protocol (based on the signal-to-noise ratio):
-
Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD and 10:1 for the LOQ.
-
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small variations to critical method parameters. For GC, this could include injector temperature, oven temperature ramp rate, and gas flow rate. For HPLC, this could include column temperature, mobile phase composition, and flow rate.
-
Analyze samples under these modified conditions and evaluate the impact on the results.
-
Comparative Performance Data
The following tables summarize typical performance characteristics for the analysis of FAMEs using different analytical techniques. The data presented here are representative and should be established for the specific analytical procedure for cis-11-octadecenoic acid methyl ester.
Table 1: Comparison of Linearity and Range
| Parameter | GC-FID | GC-MS | HPLC-UV |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.990[9] |
| Typical Range (µg/mL) | 1 - 100 | 0.1 - 50 | 5 - 200 |
Table 2: Comparison of Accuracy and Precision
| Parameter | GC-FID | GC-MS | HPLC-UV |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105%[9] |
| Precision (RSD %) | < 2% | < 2% | < 3%[10] |
Table 3: Comparison of Detection and Quantitation Limits
| Parameter | GC-FID | GC-MS | HPLC-UV |
| LOD (µg/mL) | ~0.1 | ~0.01 | ~1 |
| LOQ (µg/mL) | ~0.5 | ~0.05 | ~5[9] |
Visualizations
The following diagram illustrates the logical workflow for the validation of an analytical procedure according to ICH guidelines.
Caption: Workflow for analytical procedure validation.
The choice of an analytical method often depends on the specific requirements of the analysis. This diagram illustrates a decision-making pathway for selecting an appropriate technique.
Caption: Decision pathway for analytical method selection.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. youtube.com [youtube.com]
- 6. FAME - Fatty Acid Methyl Ester analysis [scioninstruments.com]
- 7. Quantitative analysis of fatty acid methyl esters by capillary gas chromatography with flame-ionization detection: quadrupole and sector mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemcom.com [echemcom.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scielo.br [scielo.br]
A Comparative Analysis of Cis- and Trans-Vaccenic Acid Methyl Esters in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Two Fatty Acid Isomers
Vaccenic acid, an 18-carbon monounsaturated fatty acid, exists in both cis and trans isomeric forms. While structurally similar, these isomers exhibit distinct and sometimes opposing effects on cellular processes, a critical consideration for researchers in fields ranging from oncology to cardiovascular disease. This guide provides a comparative overview of the cellular effects of cis- and trans-vaccenic acid methyl esters, supported by experimental data from various cell-based assays.
Data Presentation: A Side-by-Side Look at Cellular Responses
Table 1: Effects on Cancer Cell Viability and Apoptosis
| Parameter | Cis-Vaccenic Acid Methyl Ester | Trans-Vaccenic Acid Methyl Ester | Cell Line(s) | Citation(s) |
| Cell Viability | Pro-proliferative; rescues cells from SCD1 inhibition-induced viability reduction. | Anti-proliferative; dose-dependent inhibition. | Prostate Cancer (LNCaP, MR49F) | [1] |
| Reduces cell growth by 23% (form not specified as methyl ester). | Reduces cell growth by 23% (form not specified as methyl ester). | Colon Cancer (HT-29) | [2] | |
| Not explicitly studied. | Growth inhibitory ratios of 10.8%, 18.9%, 49.3%, and 80.2% at 25, 50, 100, and 200 µM, respectively. | Nasopharyngeal Carcinoma (5-8F) | [3] | |
| Not explicitly studied. | Growth inhibitory ratios of 7.9%, 15.2%, 45.3%, and 70.5% at 25, 50, 100, and 200 µM, respectively. | Nasopharyngeal Carcinoma (CNE-2) | [3] | |
| Not explicitly studied. | Dose-dependent inhibition of cell viability. | Breast Cancer (MCF-7) | [4][5] | |
| Apoptosis | Appears to have anti-apoptotic effects by promoting cell viability. | Pro-apoptotic; dose-dependent increase in apoptosis. | Prostate Cancer (LNCaP, MR49F) vs. Nasopharyngeal Carcinoma (5-8F, CNE-2) | [1][3] |
| Not explicitly studied. | Increases in total apoptosis of 7.67%, 12.9%, and 35% at 25, 50, and 100 µM, respectively. | Nasopharyngeal Carcinoma (5-8F) | [3] | |
| Not explicitly studied. | Increases in total apoptosis of 12.9%, 15.1%, and 22.3% at 25, 50, and 100 µM, respectively. | Nasopharyngeal Carcinoma (CNE-2) | [3] |
Table 2: Effects on Endothelial Cell Adhesion Molecule Expression
This table is based on a direct comparative study in Human Microvascular Endothelial Cells (HMECs).
| Parameter | Cis-Vaccenic Acid | Trans-Vaccenic Acid | Cell Line | Citation(s) |
| ICAM-1 Expression | Suppresses TNF-α and LPS-induced expression. | Suppresses TNF-α and LPS-induced expression. | HMEC | [6][7] |
| VCAM-1 Expression | Suppresses TNF-α and LPS-induced expression. | Suppresses TNF-α and LPS-induced expression. | HMEC | [6][7] |
Signaling Pathways: Visualizing the Molecular Mechanisms
The differential effects of cis- and trans-vaccenic acid methyl esters can be attributed to their influence on distinct intracellular signaling pathways.
Cis-Vaccenic Acid: The mTORC2-Akt-FOXO1 Pathway
Cis-vaccenic acid has been shown to activate the mTORC2-Akt-FOXO1 pathway. This pathway is crucial for cell survival and proliferation.
Caption: Cis-Vaccenic Acid Signaling Pathway.
Trans-Vaccenic Acid: The Akt/Bad Apoptotic Pathway
In contrast, trans-vaccenic acid has been demonstrated to induce apoptosis by inhibiting the pro-survival Akt pathway, leading to the activation of the pro-apoptotic protein Bad.
Caption: Trans-Vaccenic Acid Signaling Pathway.
Experimental Protocols: Methodologies for Key Experiments
The following are generalized protocols for the primary assays used to generate the data in this guide. Specific details may vary between laboratories and cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: MTT Assay Workflow.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of cis- or trans-vaccenic acid methyl esters or a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Workflow:
Caption: Apoptosis Assay Workflow.
Protocol:
-
Cell Treatment: Culture cells with the desired concentrations of cis- or trans-vaccenic acid methyl esters for a specified time.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample.
Workflow:
Caption: Western Blot Workflow.
Protocol:
-
Cell Lysis: Lyse the treated and control cells to release their protein content.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Akt, p-Akt, Bad, Bcl-2, ICAM-1, VCAM-1).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence or color).
-
Analysis: Capture the signal and analyze the intensity of the protein bands to determine the relative protein expression levels.
Conclusion
The available evidence suggests that cis- and trans-vaccenic acid methyl esters exert distinct biological effects in cell-based assays. In the context of cancer, cis-vaccenic acid appears to promote proliferation in prostate cancer cells, whereas trans-vaccenic acid exhibits anti-proliferative and pro-apoptotic effects in nasopharyngeal and breast cancer cell lines. Interestingly, in human microvascular endothelial cells, both isomers demonstrate an anti-inflammatory potential by suppressing the expression of adhesion molecules.
These contrasting effects underscore the importance of considering the specific isomeric form of vaccenic acid in research and drug development. The differential activation of key signaling pathways, such as the pro-survival mTORC2-Akt-FOXO1 pathway by the cis isomer and the pro-apoptotic Akt/Bad pathway by the trans isomer, provides a molecular basis for their observed effects.
It is crucial to acknowledge that a direct comparison of the effects of these isomers in the same cancer cell line is a notable gap in the current literature. Future studies should aim to perform such direct comparative analyses to provide a more definitive understanding of their respective roles in cancer biology. Such research will be invaluable for the development of targeted therapeutic strategies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Cis-vaccenic acid induces differentiation and up-regulates gamma globin synthesis in K562, JK1 and transgenic mice erythroid progenitor stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans-vaccenic acid inhibits proliferation and induces apoptosis of human nasopharyngeal carcinoma cells via a mitochondrial-mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trans-11 18:1 Vaccenic Acid (TVA) Has a Direct Anti-Carcinogenic Effect on MCF-7 Human Mammary Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
A Researcher's Guide to Capillary Columns for FAME Isomer Separation
For researchers, scientists, and drug development professionals navigating the complex world of fatty acid analysis, the separation of Fatty Acid Methyl Ester (FAME) isomers presents a significant analytical challenge. The choice of gas chromatography (GC) capillary column is paramount in achieving the desired resolution of these structurally similar compounds. This guide provides an objective comparison of different capillary columns, supported by experimental data, to aid in the selection of the most appropriate column for your specific analytical needs.
The separation of FAME isomers, particularly cis/trans and positional isomers, is critical in various fields, including food science, nutrition, and biomarker discovery. The polarity of the stationary phase within the capillary column is the primary factor governing the separation mechanism. This guide will delve into the performance of nonpolar, polar, and highly polar columns, with a special focus on the advancements offered by ionic liquid phases.
Principles of FAME Separation by Capillary GC
The elution order of FAMEs is largely determined by their boiling points and their interaction with the stationary phase. Nonpolar columns primarily separate FAMEs based on their boiling points, with shorter chains and more unsaturated FAMEs eluting earlier.[1] However, for the intricate separation of geometric (cis/trans) and positional isomers, polar and highly polar stationary phases are essential.[2]
Highly polar cyanopropylsiloxane columns have traditionally been the standard for detailed cis/trans FAME analysis.[3] The strong dipole-dipole interactions between the cyano groups and the double bonds of the FAMEs lead to enhanced retention and separation of unsaturated isomers.[4] More recently, ionic liquid (IL) stationary phases have emerged, offering unique selectivity and improved resolution for challenging FAME isomer separations.[5][6]
Comparative Performance of Capillary Columns
The selection of a capillary column dictates the level of detail achievable in FAME isomer analysis. Below is a comparison of different column types, highlighting their strengths and weaknesses.
Nonpolar Columns
-
Stationary Phase: Typically 100% dimethylpolysiloxane (e.g., HP-5MS).
-
Separation Principle: Boiling point separation.
-
Performance: Offers limited resolution of unsaturated isomers and does not separate cis/trans isomers.[1] Suitable for general profiling of saturated and unsaturated FAMEs where isomer-specific information is not required.
Polyethylene Glycol (PEG) Columns
-
Stationary Phase: Polyethylene glycol (e.g., DB-Wax).
-
Separation Principle: Polarity-based separation.
-
Performance: Resolves FAMEs by their degree of unsaturation.[1] However, they generally do not provide separation of cis and trans isomers.[2][7]
Highly Polar Cyanopropyl Columns
-
Stationary Phases: Biscyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88, HP-88, Rt-2560).
-
Separation Principle: Strong dipole-dipole interactions.
-
Performance: These are the workhorse columns for detailed cis/trans FAME isomer analysis.[3][8] They can resolve a wide range of positional and geometric isomers.[9] Longer columns (e.g., 100 m) are often required for complex separations.[10][11]
Ionic Liquid (IL) Columns
-
Stationary Phases: e.g., SLB-IL111.
-
Separation Principle: Multiple interaction mechanisms including dipole-dipole and π-π interactions.
-
Performance: Exhibit extremely high polarity and offer unique selectivity compared to traditional cyanopropyl columns.[12][13] The SLB-IL111, in particular, has shown superior performance in resolving key cis/trans FAME isomers that are difficult to separate on other columns.[11][14] It provides an alternative elution pattern which can be complementary to cyanopropyl columns for comprehensive sample characterization.[12][13]
Quantitative Data Summary
The following tables summarize the performance of different capillary columns for the separation of critical FAME isomer pairs.
Table 1: Comparison of Column Selectivity for C18 FAME Isomers
| Column Type | Stationary Phase | Elution Order of C18:1 Isomers | Key Separations Achieved | Reference |
| Highly Polar Cyanopropyl | SP-2560 | trans isomers elute before cis isomers | Good separation of many cis and trans C18:1 positional isomers. | [12][15] |
| Highly Polar Cyanopropyl | CP-Sil 88 | trans isomers elute before cis isomers | Similar performance to SP-2560. | [5][13] |
| Ionic Liquid | SLB-IL111 | trans isomers elute before cis isomers | Improved resolution of C18:1Δ10t from C18:1Δ11t and C18:1Δ15t from C18:1Δ9c compared to SP-2560.[12] First direct GC separation of c9,t11- from t7,c9-CLA.[13] | [12][13] |
Table 2: Resolution (Rs) of Selected FAME Isomer Pairs on Different Columns
| Isomer Pair | SLB-IL111 | SP-2560 / CP-Sil 88 | Note | Reference |
| c9,t11-CLA / t7,c9-CLA | Baseline Separation | Co-elution | SLB-IL111 provides unique separation. | [13] |
| C18:1Δ15t / C18:1Δ9c (oleic acid) | Resolved | Not possible on SP-2560 | Demonstrates alternative selectivity of SLB-IL111. | [12] |
| t11-18:1 / t10-18:1 | Separated | Separated | Both column types can achieve this separation, crucial in dairy fat analysis. | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for FAME isomer analysis.
Protocol 1: Detailed Cis/Trans FAME Isomer Analysis using a Highly Polar Cyanopropyl Column
This protocol is suitable for the comprehensive analysis of FAME isomers in complex samples like partially hydrogenated vegetable oils.
-
Sample Preparation (Derivatization to FAMEs): Fatty acids in lipid extracts are converted to their methyl esters. A common method involves saponification with methanolic sodium hydroxide (B78521) followed by esterification with a reagent like boron trifluoride in methanol (B129727) (BF3-Methanol).[16] The resulting FAMEs are then extracted with a nonpolar solvent (e.g., hexane).[4]
-
Gas Chromatography (GC) Conditions:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.[4]
-
Column: SP-2560 (or equivalent), 100 m x 0.25 mm ID, 0.20 µm film thickness.[4]
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 250°C.[4]
-
Oven Temperature Program: Isothermal analysis at 180°C is commonly used for detailed C18 isomer separation.[2][15] For a broader range of FAMEs, a temperature program such as 100°C (hold 4 min) to 240°C at 3°C/min (hold 15 min) can be employed.[17]
-
Detector Temperature: 280°C - 300°C.[4]
-
Protocol 2: High-Resolution FAME Analysis using an Ionic Liquid Column
This protocol leverages the unique selectivity of the SLB-IL111 column for challenging separations.
-
Sample Preparation: FAMEs are prepared as described in Protocol 1.
-
Gas Chromatography (GC) Conditions:
-
GC System: As in Protocol 1.
-
Carrier Gas: Hydrogen at 1.0 mL/min.[13]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An isothermal temperature of 168°C has been shown to be effective for separating C18:1 and CLA isomers.[13] For a wider range of FAMEs, a temperature program can be optimized, for instance, an initial temperature of 40°C held for 4 minutes, then ramped to 220°C at 4.5°C/min, and finally to 260°C at 20°C/min.[5]
-
Detector Temperature: 260°C.[5]
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for FAME isomer analysis.
Caption: General experimental workflow for FAME isomer analysis.
Caption: Decision tree for selecting a capillary column for FAME analysis.
Conclusion
The choice of a capillary column is a critical decision in the analysis of FAME isomers. While highly polar cyanopropyl columns like the SP-2560 and HP-88 have long been the industry standard for detailed cis/trans separations, the advent of ionic liquid columns, such as the SLB-IL111, has opened new avenues for resolving previously co-eluting isomers. The unique selectivity of ionic liquid phases can provide a more comprehensive characterization of complex fatty acid profiles, especially when used in a complementary fashion with traditional cyanopropyl columns.[12][13] For routine analysis where isomer separation is not the primary goal, nonpolar or PEG columns may suffice. Researchers should carefully consider their specific analytical requirements and the complexity of their samples when selecting the optimal capillary column for their FAME isomer separations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. chem-agilent.com [chem-agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS [mdpi.com]
- 6. Characterisation of capillary ionic liquid columns for gas chromatography-mass spectrometry analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly Reproducible Detailed cis/trans FAMEs Analysis Ensured by New Optimized Rt-2560 Column Manufacturing and Application-Specific QC Test [restek.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Separation characteristics of fatty acid methyl esters using SLB-IL111, a new ionic liquid coated capillary gas chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of highly polar ionic liquid gas chromatographic column for the determination of the fatty acids in milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. gcms.cz [gcms.cz]
- 17. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
A Comparative Guide to Method Validation for FAME Analysis in Complex Biological Matrices
The accurate quantification of fatty acid methyl esters (FAMEs), the derivatized form of fatty acids, is critical in metabolic research, drug development, and clinical diagnostics. Analyzing FAMEs in complex biological matrices such as plasma, serum, or tissue presents unique challenges due to the diversity of fatty acid structures and potential for matrix interference. This guide provides an objective comparison of common analytical methods, supported by experimental data, to assist researchers in developing and validating robust and reliable FAME analysis protocols.
Experimental Workflow and Method Selection
The analysis of fatty acids typically requires an initial lipid extraction from the biological matrix, followed by a derivatization step (esterification) to convert fatty acids into more volatile FAMEs, particularly for Gas Chromatography (GC) analysis. The two most prominent analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Comparison of Derivatization (Esterification) Methods
Derivatization is a mandatory step for GC-based analysis to make fatty acids volatile.[1][2] The choice of method can significantly impact results, especially concerning different fatty acid classes.
| Method Type | Common Reagents | Advantages | Disadvantages | Best Suited For |
| Acid-Catalyzed | Boron Trifluoride (BF3) in Methanol (B129727), Methanolic HCl | Converts all fatty acids, including free fatty acids (FFAs), to FAMEs.[3] Recommended for samples with high acidity.[4][5] | Harsher conditions can degrade some polyunsaturated fatty acids (PUFAs).[3] Reagents like BF3 are highly toxic.[4] | Total fatty acid profiling in samples containing significant amounts of FFAs. |
| Alkaline-Catalyzed (Transesterification) | Methanolic KOH, Sodium Methoxide | Milder reaction conditions, preserving sensitive PUFAs.[3] Rapid and efficient for glycerolipids.[3] | Does not methylate free fatty acids (FFAs).[3] Best for samples with low FFA content, like fresh milk fat.[3] | Samples where the primary lipids are triglycerides and phospholipids, and PUFA integrity is critical. |
Comparison of Core Analytical Platforms: GC-MS vs. LC-MS/MS
The choice between GC and LC platforms depends on the specific requirements of the analysis, including sensitivity, desired structural information, and sample throughput.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile FAMEs based on boiling point and polarity in a gaseous mobile phase. | Separates analytes in a liquid mobile phase based on polarity and affinity for the stationary phase. |
| Derivatization | Mandatory to create volatile FAMEs.[1] | Not strictly necessary for fatty acids, but FAME analysis is also common and can improve sensitivity.[6] |
| Ionization | Commonly Electron Ionization (EI), which provides rich fragmentation for structural confirmation but may result in a weak or absent molecular ion.[1][7] | Commonly Electrospray Ionization (ESI), a soft technique that keeps the molecular ion intact.[6] Use of ammonium (B1175870) adducts can enhance sensitivity.[6] |
| Sensitivity | High, especially with single ion monitoring (SIM).[8] | Generally offers very high sensitivity and specificity, particularly with Multiple Reaction Monitoring (MRM).[9] |
| Strengths | Robust, well-established technique with excellent chromatographic resolution for many FAMEs.[1] Extensive libraries of EI spectra are available for identification. | High selectivity in complex matrices, excellent for isomer separation, and high throughput is possible.[6][9] |
| Weaknesses | Derivatization step adds time and potential for variability. Thermal degradation of labile analytes can occur. | Matrix effects can cause ion suppression or enhancement, requiring careful validation and internal standard selection.[9] |
Method Validation Parameters and Acceptance Criteria
Method validation ensures that the analytical procedure is accurate, reproducible, and fit for its intended purpose. Key parameters and typical acceptance criteria are summarized below.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation Coefficient (R²): > 0.99 Some methods may accept > 0.985.[10] |
| Accuracy | The closeness of the measured value to the true value. Often assessed by spike-recovery experiments in the sample matrix. | Recovery: 95-105%[11] Some guidelines accept 98-102%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Measured as %RSD. | Repeatability (Intra-day): %RSD ≤ 2-5%[11]Intermediate Precision (Inter-day): %RSD ≤ 5%[8] |
| Specificity / Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | Chromatographic Resolution (Rs): ≥ 1.5 between the analyte and potentially interfering peaks (e.g., between C18:0 and C18:1). |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. The lowest point on the calibration curve must meet accuracy and precision criteria. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term benchtop). | Minimal effects on fatty acid levels after storage or freeze/thaw cycles.[8] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Total Serum FAMEs
This protocol provides a general framework for the extraction, derivatization, and analysis of total fatty acids from a serum sample.
-
Lipid Extraction (Folch Method):
-
To 100 µL of serum, add 2 mL of a chloroform (B151607):methanol (2:1, v/v) solution.
-
Add a known amount of an internal standard (e.g., methyl heptadecanoate, C17:0).[12]
-
Vortex vigorously for 1 minute to create a single-phase mixture.
-
Add 0.4 mL of 0.9% NaCl solution to induce phase separation.[12]
-
Centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Derivatization (Acid-Catalyzed):
-
To the dried lipid extract, add 1.5 mL of 0.5 M NaOH in methanol.
-
Heat the mixture at 100°C for 5 minutes and then cool to room temperature.[11]
-
Add 2.0 mL of 14% boron trifluoride (BF3) in methanol and heat again at 100°C for 30 minutes.[11]
-
Cool the tube and add 1 mL of isooctane (B107328) and 1 mL of saturated NaCl solution.[11]
-
Vortex and centrifuge to separate the phases. The upper isooctane layer contains the FAMEs.
-
Transfer the upper layer to a GC vial for analysis.
-
-
GC-MS Instrumental Parameters:
-
GC System: Agilent 7890 or similar.
-
Column: High-polarity capillary column (e.g., HP-88, 60 m x 0.25 mm ID, 0.2 µm film).[11]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: 250°C, split ratio 25:1.[13]
-
Oven Program: Initial 70°C, ramp at 11°C/min to 170°C, then ramp at 0.8°C/min to 175°C, then ramp at 20°C/min to 220°C, hold for 2.5 min.[8]
-
MS Detector: Mass range 35–550 m/z, operated in single ion monitoring (SIM) or full scan mode.[8]
-
Protocol 2: LC-MS/MS Analysis of FAMEs in Whole Blood
This protocol is adapted for high-sensitivity analysis using LC-MS/MS.[6]
-
Sample Preparation:
-
Follow steps for lipid extraction and derivatization as described in the GC-MS protocol. The final FAME extract in isooctane/hexane should be dried and reconstituted in a solvent compatible with the LC mobile phase (e.g., acetonitrile/isopropanol).
-
-
LC-MS/MS Instrumental Parameters:
-
LC System: HPLC system capable of binary gradient elution.
-
Column: C8 or C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[6]
-
Mobile Phase B: Acetonitrile/Isopropanol (ratio varies) with 0.1% formic acid and 5 mM ammonium formate.[6]
-
Gradient: A time-programmed gradient from a higher percentage of A to a higher percentage of B to elute FAMEs.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
MS/MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive ESI, monitoring for ammonium adducts [M+NH4]+.[6]
-
Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each FAME analyte and internal standard.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of methylation methods for fatty acid analysis of milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a HPLC-MS/MS method for the analysis of fatty acids - in the form of FAME ammonium adducts - in human whole blood and erythrocytes to determine omega-3 index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolian.com [resolian.com]
- 10. gcms.cz [gcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. gcms.labrulez.com [gcms.labrulez.com]
A Comparative Analysis of Methyl cis-11-Octadecenoate Across Diverse Natural Oils
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prevalence of methyl cis-11-octadecenoate, a significant fatty acid methyl ester, in a variety of natural oils. The information presented is supported by experimental data from scientific literature, offering valuable insights for research and development in fields such as nutrition, biochemistry, and pharmaceuticals.
Quantitative Data Summary
This compound, also known as methyl cis-vaccenate, is a monounsaturated fatty acid ester found in various natural sources. Its concentration can vary significantly depending on the plant species, growing conditions, and extraction methods. The following table summarizes the reported concentrations of cis-11-octadecenoic acid or its methyl ester in several natural oils. It is important to note that for some common vegetable oils, specific data for the cis-11 isomer is often not reported separately from other C18:1 isomers.
| Natural Oil | Source Species | Concentration of cis-11-Octadecenoic Acid (% of total fatty acids) |
| Milkweed Seed Oil | Asclepias syriaca | ~15%[1] |
| Sea Buckthorn Pulp Oil | Hippophae rhamnoides | 5 - 9.35% |
| Olive Oil | Olea europaea | ~2.58 - 3% |
| Sea Buckthorn Seed Oil | Hippophae rhamnoides | 17 - 20% (combined with oleic acid) |
| Sunflower, Soybean, Canola, Palm, Corn, Peanut Oils | Various | Not typically reported as a distinct isomer. Often included in the total C18:1 (oleic acid) content. One study noted the absence of vaccenic acid in tested sunflower, rapeseed, mustard, and peanut oils. |
Experimental Protocols
The standard method for the quantitative analysis of this compound in natural oils involves the conversion of the oil's triglycerides into fatty acid methyl esters (FAMEs) through transesterification, followed by analysis using gas chromatography-mass spectrometry (GC-MS).
Transesterification of Natural Oils to Fatty Acid Methyl Esters (FAMEs)
This protocol describes a common method for preparing FAMEs from a natural oil sample for GC-MS analysis.
Materials:
-
Natural oil sample
-
Hexane (B92381) (analytical grade)
-
2M Methanolic Potassium Hydroxide (KOH)
-
Sodium sulfate (B86663) (anhydrous)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh approximately 25 mg of the natural oil sample into a screw-cap vial.
-
Add 1 mL of hexane to the vial to dissolve the oil.
-
Add 0.2 mL of 2M methanolic KOH.
-
Cap the vial tightly and vortex vigorously for 2 minutes at room temperature.
-
Allow the mixture to stand for 10 minutes to ensure phase separation.
-
Centrifuge the vial for 5 minutes at 2000 rpm to further separate the layers.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a new vial.
-
Add a small amount of anhydrous sodium sulfate to the FAMEs solution to remove any residual water.
-
The FAMEs solution is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs
This section outlines a general GC-MS protocol for the separation and quantification of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column: A polar capillary column, such as a biscyanopropyl or a polyethylene (B3416737) glycol (e.g., Carbowax) phase column, is recommended for the separation of fatty acid isomers.
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 4 min, then ramp to 240 °C at 3 °C/min, and hold for 15 min. |
| MS Transfer Line Temp | 240 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-550 |
Quantification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a certified reference standard. Quantification is performed by creating a calibration curve using known concentrations of the standard and calculating the concentration in the sample based on the peak area.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in natural oils.
Caption: Experimental workflow for FAMEs analysis.
Signaling Pathway of Vaccenic Acid
Cis-11-octadecenoic acid (vaccenic acid) has been shown to exert beneficial metabolic effects, including improved insulin (B600854) sensitivity. This is mediated in part through its interaction with peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptor 40 (GPR40).
Caption: Vaccenic acid signaling pathway.
References
A Comparative Guide to Assessing Linearity, LOD, and LOQ of a Methyl cis-Vaccenate Assay
For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate quantification of specific fatty acids is paramount. Methyl cis-vaccenate (B1238199), a methylated form of cis-vaccenic acid, is a monounsaturated fatty acid of increasing interest in various biological studies. This guide provides a comparative framework for assessing the analytical performance of a methyl cis-vaccenate assay, focusing on three critical validation parameters: linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ).
This document presents a synthesized comparison of three hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) methods to illustrate the assessment process. The data herein is representative of typical performance characteristics for FAME analysis by GC-MS.
Data Presentation: A Comparative Overview
The performance of three distinct hypothetical GC-MS methods for the analysis of methyl cis-vaccenate is summarized below. These methods could represent different instruments, columns, or laboratory protocols.
| Parameter | Method A | Method B | Method C |
| Linearity (R²) | 0.9992 | 0.9985 | 0.9998 |
| Linear Range | 0.1 - 50 µg/mL | 0.5 - 100 µg/mL | 0.05 - 75 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.15 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.5 µg/mL | 0.04 µg/mL |
| Precision at LOQ (%RSD) | 8.5% | 12.1% | 7.2% |
| Accuracy at LOQ (% Recovery) | 95.2% | 91.5% | 98.3% |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical assays. Below are the generalized experimental protocols for establishing linearity, LOD, and LOQ for a methyl cis-vaccenate assay using GC-MS.
Preparation of Standard Solutions
A certified reference standard of methyl cis-vaccenate is used to prepare a stock solution in a suitable volatile solvent, such as hexane (B92381) or dichloromethane.[1] A series of calibration standards are then prepared by serial dilution of the stock solution to cover the expected linear range of the assay. For instance, for a range of 0.05 to 75 µg/mL, at least five to seven concentration levels should be prepared.[2][3]
GC-MS Analysis
The prepared standards are analyzed using a gas chromatograph coupled to a mass spectrometer. The GC is equipped with a capillary column suitable for FAME analysis, such as a wax-type or a biscyanopropyl phase column.[4] The injection is typically performed in splitless mode to enhance sensitivity for low concentrations.[5] The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, targeting characteristic ions of methyl cis-vaccenate to improve selectivity and sensitivity.[2][6]
Determination of Linearity
To assess linearity, a calibration curve is constructed by plotting the peak area response of methyl cis-vaccenate against the corresponding concentration of the prepared standards.[7] The linearity is evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.99.[8] The visual inspection of the plot for a linear trend is also a critical step.[3]
Determination of LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined using several methods, with the most common being based on the standard deviation of the response and the slope of the calibration curve. The formulas are:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the y-intercepts of the regression line or the residual standard deviation of the regression line.
-
S is the slope of the calibration curve.[9]
Alternatively, the signal-to-noise ratio can be used, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
By following these protocols and utilizing the comparative data framework, researchers can effectively assess and compare the performance of different analytical methods for the quantification of methyl cis-vaccenate, ensuring the generation of reliable and accurate scientific data.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. gcms.cz [gcms.cz]
- 5. uoguelph.ca [uoguelph.ca]
- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
A Head-to-Head Battle: Flame Ionization Detection vs. Mass Spectrometry for FAME Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal detection method for Fatty Acid Methyl Ester (FAME) analysis.
The accurate quantification and identification of Fatty Acid Methyl Esters (FAMEs) are critical in various research fields, from biofuel characterization to clinical diagnostics and nutritional science. Gas chromatography (GC) is the undisputed workhorse for FAME separation; however, the choice of detector—traditionally the robust Flame Ionization Detector (FID) or the highly specific Mass Spectrometer (MS)—can significantly impact the quality and scope of analytical results. This guide provides an objective comparison of GC-FID and GC-MS for FAME analysis, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific applications.
The Contenders: A Tale of Two Detectors
Flame Ionization Detection (FID) has long been the gold standard for quantitative FAME analysis.[1] Its operational principle is based on the ionization of organic compounds in a hydrogen-air flame. The resulting current is proportional to the number of carbon atoms in the analyte, providing a highly sensitive and near-universal response for hydrocarbons like FAMEs. This characteristic makes FID a reliable tool for accurate quantification without the need for individual standards for every analyte, especially when using the effective carbon number (ECN) concept.
In contrast, Mass Spectrometry (MS) separates ions based on their mass-to-charge ratio, providing detailed structural information about the eluted compounds.[2] Historically, GC-MS has been predominantly used for the qualitative identification of FAMEs.[1][3] However, advancements in MS technology, including increased sensitivity and the use of selective ion monitoring (SIM), have positioned it as a powerful tool for quantitative analysis as well.[1][2][4]
Performance Showdown: A Data-Driven Comparison
The choice between FID and MS for FAME analysis hinges on the specific requirements of the study, including the need for identification, the complexity of the sample matrix, and the desired level of sensitivity. The following table summarizes key quantitative performance parameters for both detectors based on published experimental data.
| Performance Parameter | Flame Ionization Detection (FID) | Mass Spectrometry (MS) | Key Considerations |
| Linearity (R²) | > 0.99[5] | > 0.99[6] | Both detectors exhibit excellent linearity over a wide concentration range, crucial for accurate quantification. |
| Limit of Detection (LOD) | 0.21 to 0.54 µg/mL[5] | 4.2 ng/g of injected sample[7] | MS, particularly in SIM mode, can offer lower detection limits, which is advantageous for trace analysis.[2][4] |
| Limit of Quantitation (LOQ) | 0.63 to 1.63 µg/mL[5] | Not consistently reported in direct comparisons | Similar to LOD, MS can provide lower LOQs, enabling the accurate measurement of low-abundance FAMEs. |
| Precision (RSD%) | < 2%[8] | < 3% (for some analytes)[7] | Both techniques offer good precision, ensuring the reproducibility of results. |
| Selectivity | Low (Responds to most organic compounds) | High (Provides mass spectral data for identification) | MS offers unparalleled selectivity, allowing for the confident identification of FAMEs, even in complex matrices.[1][9] |
| Qualitative Information | None (Retention time only) | Rich (Mass spectra for structural elucidation) | This is the primary advantage of MS, enabling the identification of unknown or co-eluting compounds.[8] |
Experimental Corner: Protocols for FAME Analysis
To provide a practical context, detailed experimental protocols for both GC-FID and GC-MS are outlined below. These methodologies are based on established and validated procedures found in the scientific literature.
Experimental Workflow
The general workflow for FAME analysis, whether using FID or MS detection, involves several key steps. The following diagram illustrates a typical experimental process.
GC-FID Protocol for FAME Analysis
This protocol is a generalized procedure based on common practices for the quantitative analysis of FAMEs.[5][10]
-
Sample Preparation (Derivatization):
-
Fatty acids are converted to their corresponding methyl esters (FAMEs) to increase their volatility for GC analysis. A common method involves transesterification using a reagent like 14% boron trifluoride in methanol.[11] The reaction is typically carried out by heating the sample with the reagent, followed by extraction of the FAMEs into an organic solvent like hexane.[11]
-
-
Gas Chromatography Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: A polar capillary column, such as a DB-23 (60 m x 0.25 mm ID, 0.15 µm film thickness) or a similar wax-type column, is commonly used for FAME separation.[12]
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 240 °C), and hold for a certain period to ensure the elution of all analytes.
-
-
Flame Ionization Detector (FID) Conditions:
-
Temperature: 250-300 °C.
-
Hydrogen Flow: 30-40 mL/min.
-
Air Flow: 300-400 mL/min.
-
Makeup Gas (Nitrogen or Helium) Flow: 25-30 mL/min.
-
-
Quantification:
-
Quantification is typically performed using an internal standard method. A known amount of an odd-chain fatty acid methyl ester (e.g., C17:0 or C19:0), which is not naturally present in the sample, is added before derivatization.[13] The peak areas of the target FAMEs are then compared to the peak area of the internal standard for quantification.
-
GC-MS Protocol for FAME Analysis
This protocol outlines a general procedure for both qualitative and quantitative analysis of FAMEs using GC-MS.[2]
-
Sample Preparation (Derivatization):
-
The derivatization process is the same as for GC-FID analysis.
-
-
Gas Chromatography Conditions:
-
The GC system, column, carrier gas, injector, and oven temperature program are generally similar to those used for GC-FID analysis. The choice of column can be tailored to the specific separation needs.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is the most common mode for FAME analysis.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification of unknown FAMEs, the mass spectrometer is operated in full scan mode, acquiring a wide mass range (e.g., m/z 50-500).
-
Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode is used to monitor specific, characteristic ions of the target FAMEs.[2][4] This significantly enhances sensitivity and selectivity by reducing background noise.[4]
-
-
Ion Source Temperature: Typically 230 °C.
-
Quadrupole Temperature: Typically 150 °C.
-
-
Data Analysis:
-
Identification: FAMEs are identified by comparing their retention times and mass spectra with those of known standards or by searching mass spectral libraries (e.g., NIST).
-
Quantification: Similar to GC-FID, an internal standard method is often used for quantification in GC-MS. The peak areas of the selected ions for each FAME are used for calculation.
-
The Verdict: Choosing Your Champion
The decision between FID and MS ultimately depends on the analytical goals. The following decision-making tree can help guide your choice.
References
- 1. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scioninstruments.com [scioninstruments.com]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of gas chromatography-combustion-mass spectrometry and gas chromatography-flame ionization detector for the determination of fatty acid methyl esters in biodiesel without specific standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijast.thebrpi.org [ijast.thebrpi.org]
- 9. jppres.com [jppres.com]
- 10. 2.2. Fatty Acid Methyl Ester (FAME) Analysis [bio-protocol.org]
- 11. gcms.cz [gcms.cz]
- 12. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
A Comparative Guide to the Determination of the Relative Response Factor for Methyl cis-11-Octadecenoate in GC-FID
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for determining the Relative Response Factor (RRF) of methyl cis-11-octadecenoate (methyl cis-vaccenate) using Gas Chromatography with Flame Ionization Detection (GC-FID). Accurate quantification of fatty acid methyl esters (FAMEs) is critical in various research and development areas, and understanding the principles of RRF is fundamental to achieving reliable results.
Theoretical vs. Experimental Relative Response Factors
The determination of FAMEs by GC-FID relies on the principle that the detector's response is proportional to the mass of carbon atoms combusted. However, not all carbon atoms contribute equally to the signal. The presence of oxygen in the ester group slightly reduces the response. For this reason, a correction factor is often needed for precise quantification.
Theoretical Correction Factors (TCFs): These are calculated based on the molecular formula and the effective carbon response of the FID. For FAMEs, the TCF is generally close to unity. Official methods, such as those from the AOCS, often use TCFs for the quantification of saturated and monounsaturated fatty acids of 18 carbons[1][2]. The underlying principle is that the response of positional isomers, such as this compound and methyl cis-9-octadecenoate (methyl oleate), is theoretically identical due to their identical molecular formulas (C₁₉H₃₆O₂) and the same number of double bonds.
Empirical or Experimental Relative Response Factors (RRFs): These are determined by analyzing a standard of the pure compound at a known concentration against an internal standard. This method accounts for any variations in the instrument's response and is considered the most accurate approach when high precision is required.
Comparison of Relative Response Factors
While specific experimental data directly comparing the RRF of this compound to other FAMEs is scarce in publicly available literature, a study by da Silva et al. (2021) provides experimentally determined RRFs for a range of FAMEs relative to methyl tridecanoate (B1259635) (C13:0). This data can be used to infer the expected RRF for this compound.
| Fatty Acid Methyl Ester | Abbreviation | Relative Response Factor (RRF)* |
| Methyl Laurate | C12:0 | 1.01 |
| Methyl Myristate | C14:0 | 0.99 |
| Methyl Palmitate | C16:0 | 1.03 |
| Methyl Stearate | C18:0 | 1.05 |
| Methyl Oleate (B1233923)/Vaccenate | C18:1 | 1.06 |
| Methyl Linoleate | C18:2 | 1.07 |
| Methyl Linolenate | C18:3 | 1.08 |
*Relative to Methyl Tridecanoate (C13:0) as the internal standard (RRF = 1.00). Data adapted from da Silva et al. (2021).
It is important to note that the value for C18:1 in this table does not distinguish between positional isomers. However, based on the principles of FID response, the RRF for this compound is expected to be virtually identical to that of methyl oleate (cis-9-octadecenoate). Any minor differences would likely fall within the experimental error of the determination.
Experimental Protocols
Protocol 1: Sample Preparation - Transesterification
This protocol describes the conversion of fatty acids in a lipid sample to FAMEs.
-
Sample Weighing: Accurately weigh approximately 25 mg of the lipid sample into a screw-cap test tube.
-
Internal Standard Addition: Add a known amount of an internal standard solution (e.g., methyl heptadecanoate in heptane).
-
Methylation: Add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.
-
Heating: Cap the tube tightly and heat at 50°C for 10 minutes.
-
Neutralization: Cool the tube and add 0.1 mL of glacial acetic acid.
-
Extraction: Add 5 mL of water and 5 mL of hexane (B92381). Vortex thoroughly and centrifuge to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
Protocol 2: Determination of Experimental Relative Response Factor
This protocol outlines the steps to determine the RRF of this compound.
-
Standard Preparation:
-
Prepare a stock solution of a suitable internal standard (e.g., methyl heptadecanoate, C17:0) of known concentration in hexane.
-
Prepare a series of calibration standards by accurately weighing amounts of pure this compound and adding a constant, known amount of the internal standard stock solution. Dilute with hexane to a known volume.
-
-
GC-FID Analysis:
-
Inject the calibration standards into the GC-FID system.
-
Obtain the peak areas for both this compound and the internal standard.
-
-
Calculation:
-
For each calibration standard, calculate the response factor (RF) for both the analyte and the internal standard using the formula: RF = Peak Area / Concentration
-
Calculate the Relative Response Factor (RRF) using the formula: RRF = RF_analyte / RF_internal_standard
-
The average RRF from the series of calibration standards is the experimental RRF for this compound.
-
GC-FID Instrument Parameters
The following table provides typical GC-FID parameters for FAME analysis.
| Parameter | Value |
| Column | Highly polar capillary column (e.g., SUPELCOWAX™ 10, HP-88, DB-23) |
| Column Dimensions | 30-100 m length, 0.25 mm I.D., 0.20-0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Example: 70°C hold for 2 min, ramp at 5°C/min to 240°C, hold for 5 min |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 or as appropriate |
Visualizations
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Methyl cis-11-octadecenoate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Methyl cis-11-octadecenoate (CAS: 1937-63-9), a common laboratory reagent. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation and serious eye irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves | The glove material must be impermeable and resistant to the product. Always inspect gloves before use and utilize a proper removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Eye & Face Protection | Safety glasses with side shields or chemical safety goggles | Use equipment that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be necessary if there is a splash potential. |
| Skin & Body Protection | Lab coat or appropriate protective clothing | Wear to prevent skin exposure.[2][3] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Not generally required | Use only if aerosol formation is likely. Ensure adequate ventilation to keep airborne concentrations low.[3] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the chemical and the safety of laboratory personnel.
Handling:
-
Ventilation: Use in a well-ventilated area to minimize inhalation of vapors.[3][4]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1] Avoid contact with skin, eyes, and clothing.[3]
-
Spills: In case of a spill, absorb the liquid with an inert material such as sand, diatomite, or universal binders and place it in a suitable container for disposal.[1][5]
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][3]
-
Containers: Keep containers tightly closed when not in use.[2][3]
Disposal Plan: Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
General Guidelines:
-
Waste materials must be disposed of in accordance with national and local regulations.
-
Do not mix with other waste; leave chemicals in their original containers.
-
Handle uncleaned containers as you would the product itself.
Specific Procedures:
-
Contaminated Materials: Absorbent materials used for spills, contaminated gloves, and other disposable PPE should be collected in a labeled, sealed container for chemical waste.
-
Unused Product: Unwanted or expired this compound should be disposed of as hazardous waste through a licensed contractor. Do not allow it to enter sewer systems or surface and ground water.[1]
Procedural Workflow for Handling this compound
The following diagram outlines the step-by-step process for safely handling and disposing of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
